molecular formula C18H15OP B1213602 2-(Diphenylphosphino)phenol CAS No. 60254-10-6

2-(Diphenylphosphino)phenol

Cat. No.: B1213602
CAS No.: 60254-10-6
M. Wt: 278.3 g/mol
InChI Key: HGHOYIFINVBZKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Diphenylphosphino)phenol (CAS 60254-10-6) is an organophosphorus compound of significant interest in chemical research and development, serving primarily as a versatile building block for the synthesis of novel ligands and catalysts . This compound features a phenolic oxygen and a tertiary phosphine group on an adjacent aromatic ring, creating a potential chelating P,O-donor system . Its molecular formula is C₁₈H₁₅OP, with an average molecular mass of 278.28 g/mol . The presence of both hard (O) and soft (P) donor atoms within its scaffold makes it a valuable precursor for constructing hemilabile ligands that can form stable complexes with a wide range of transition metals, which are pivotal in catalytic cycles such as cross-coupling and hydrogenation reactions . The molecular structure of derivatives based on this scaffold has been confirmed by X-ray crystallography, underscoring its utility in coordination chemistry . In practical application, this air-sensitive compound is used in the development of Staudinger ligation reagents, a key technique in bioorthogonal chemistry and bioconjugation . It is also a key synthetic intermediate, as demonstrated in its downstream reactions with reagents like hexamethyldisilazane to form novel heterocyclic systems . Researchers must handle this compound with care; it may cause skin and serious eye irritation and may cause respiratory irritation . It requires storage under an inert atmosphere at room temperature to maintain stability and purity . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-diphenylphosphanylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15OP/c19-17-13-7-8-14-18(17)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHOYIFINVBZKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30332321
Record name 2-(Diphenylphosphino)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60254-10-6
Record name 2-(Diphenylphosphino)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 60254-10-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Diphenylphosphino)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(Diphenylphosphino)phenol, a valuable organophosphorus compound utilized as a ligand in catalysis and as a building block in the synthesis of more complex molecules. This document details a common synthetic route, outlines the key characterization techniques, and presents the expected data in a structured format.

Synthesis of this compound

A prevalent and effective method for the synthesis of this compound involves the strategic use of a protecting group to facilitate a directed ortho-lithiation of the phenol ring, followed by the introduction of the diphenylphosphino group.

A common choice for the hydroxyl protecting group is the methoxymethyl (MOM) group, which is stable under the basic conditions of the lithiation step and can be readily removed under acidic conditions. The overall synthetic pathway can be summarized as follows:

  • Protection of the phenolic hydroxyl group: 2-Bromophenol is reacted with a protecting agent, such as methoxymethyl chloride (MOMCl), in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

  • ortho-Lithiation and Phosphinylation: The protected 2-bromophenol undergoes lithium-halogen exchange at a low temperature using a strong organolithium base, typically n-butyllithium (n-BuLi). The resulting aryllithium species is then quenched with chlorodiphenylphosphine to introduce the diphenylphosphino group at the ortho position.

  • Deprotection: The protecting group is removed under acidic conditions to yield the final product, this compound.

Experimental Protocol

Materials:

  • 2-Bromophenol

  • Methoxymethyl chloride (MOMCl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • n-Butyllithium (n-BuLi) in hexanes

  • Chlorodiphenylphosphine

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

Step 1: Synthesis of 1-Bromo-2-(methoxymethoxy)benzene

  • To a solution of 2-bromophenol (1 equivalent) in anhydrous dichloromethane, add N,N-diisopropylethylamine (1.5 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add methoxymethyl chloride (1.2 equivalents) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield pure 1-bromo-2-(methoxymethoxy)benzene.

Step 2: Synthesis of (2-(Methoxymethoxy)phenyl)diphenylphosphine

  • Dissolve 1-bromo-2-(methoxymethoxy)benzene (1 equivalent) in anhydrous tetrahydrofuran in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise to the solution.

  • Stir the mixture at -78 °C for 1 hour.

  • Slowly add chlorodiphenylphosphine (1.2 equivalents) to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be used in the next step without further purification or purified by column chromatography.

Step 3: Synthesis of this compound

  • Dissolve the crude (2-(methoxymethoxy)phenyl)diphenylphosphine in a mixture of tetrahydrofuran and aqueous hydrochloric acid (e.g., 6M HCl).

  • Stir the mixture at room temperature for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC) until the starting material is consumed.[1]

  • Neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound as a solid.

G cluster_synthesis Synthesis Workflow start 2-Bromophenol protection Protection (MOMCl, DIPEA) start->protection protected_phenol 1-Bromo-2-(methoxymethoxy)benzene protection->protected_phenol lithiation ortho-Lithiation & Phosphinylation (n-BuLi, then ClPPh2) protected_phenol->lithiation protected_phosphine (2-(Methoxymethoxy)phenyl)diphenylphosphine lithiation->protected_phosphine deprotection Deprotection (Acidic Hydrolysis) protected_phosphine->deprotection product This compound deprotection->product G cluster_characterization Characterization Logic compound This compound nmr NMR Spectroscopy (¹H, ¹³C, ³¹P) compound->nmr ftir FTIR Spectroscopy compound->ftir ms Mass Spectrometry compound->ms xray X-ray Crystallography compound->xray structure Molecular Structure Connectivity nmr->structure functional_groups Functional Groups (-OH, P-Ph, Ar-H) ftir->functional_groups molecular_weight Molecular Weight & Fragmentation ms->molecular_weight solid_state_structure 3D Geometry & Packing xray->solid_state_structure

References

An In-depth Technical Guide to 2-(Diphenylphosphino)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-(Diphenylphosphino)phenol, a versatile organophosphorus compound with significant applications in catalysis and materials science. Its unique structure, featuring a chelating P,O-donor system, makes it a valuable ligand in a variety of chemical transformations.

Core Properties and Specifications

The fundamental properties of this compound (CAS No. 60254-10-6) are summarized below, providing a quick reference for laboratory use.[1][2][3]

PropertyValue
CAS Number 60254-10-6
Molecular Formula C₁₈H₁₅OP
Molecular Weight 278.28 g/mol
Melting Point 142-150 °C
Appearance Solid
Purity Typically ≥96%
IUPAC Name This compound
Synonyms (o-Diphenylphosphino)phenol, (2-Hydroxyphenyl)diphenylphosphine

Chemical and Safety Information

This compound is an air-sensitive compound and should be handled with care under an inert atmosphere to maintain its stability and purity.[1] It is classified as an irritant, potentially causing skin, eye, and respiratory irritation.[1]

Safety InformationDetails
Signal Word Warning
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Statements P261, P264, P271, P280, P302+P352, P305+P351+P338
Storage Store at room temperature under an inert atmosphere.

Applications in Synthesis and Catalysis

The utility of this compound stems from its role as a hemilabile ligand, capable of forming stable complexes with various transition metals.[1] This property is particularly valuable in facilitating a wide range of cross-coupling reactions that are fundamental to modern organic synthesis.

Key Catalytic Applications:

  • Buchwald-Hartwig Cross-Coupling: Formation of carbon-nitrogen and carbon-oxygen bonds.

  • Suzuki-Miyaura Coupling: Creation of carbon-carbon bonds between organoboranes and organohalides.

  • Heck Reaction: Vinylation of aryl halides.

  • Sonogashira Coupling: Coupling of terminal alkynes with aryl or vinyl halides.

  • Stille Coupling: Cross-coupling of organostannanes with organohalides.

  • Negishi Coupling: Reaction of organozinc compounds with organohalides.

  • Hiyama Coupling: Coupling of organosilanes with organohalides.

Beyond its role in catalysis, this compound is a precursor for the synthesis of other valuable chemical entities, such as hydroxy(phosphinoxy)biphenyls.[1] It has also been explored for its potential in biomedical applications, including the development of dual-channel fluorescence agents for cancer diagnosis, and in materials science for the copolymerization of ethylene with linear olefins.[1]

Experimental Protocol: A Representative Suzuki-Miyaura Coupling Reaction

The following is a generalized experimental protocol for a Suzuki-Miyaura coupling reaction utilizing a palladium catalyst with this compound as a ligand. This protocol is illustrative and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • This compound (0.04 mmol)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Anhydrous toluene (10 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate, this compound, the aryl halide, the arylboronic acid, and potassium carbonate.

  • Add anhydrous toluene to the flask via syringe.

  • Stir the reaction mixture at 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Conceptual Workflow: Ligand-Assisted Catalytic Cycle

The following diagram illustrates the conceptual workflow of a palladium-catalyzed cross-coupling reaction, highlighting the central role of the this compound ligand.

Catalytic_Cycle A Pd(0)L2 Active Catalyst B Oxidative Addition (Ar-X) A->B Aryl Halide (Ar-X) C Ar-Pd(II)-X(L2) Intermediate B->C D Transmetalation (Ar'-B(OR)2) C->D Organoboronic Acid (Ar'-B(OR)2) E Ar-Pd(II)-Ar'(L2) Intermediate D->E F Reductive Elimination E->F F->A Regeneration G Ar-Ar' Product F->G

Caption: A simplified representation of a palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 2-(Diphenylphosphino)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Diphenylphosphino)phenol is a bifunctional organophosphorus compound featuring a phenolic hydroxyl group and a diphenylphosphine moiety positioned ortho to each other on a benzene ring. This unique arrangement makes it a valuable P,O-bidentate ligand in coordination chemistry and a versatile building block in catalysis and materials science. This guide provides a detailed examination of its molecular structure, bonding characteristics, and spectroscopic signature. It includes summaries of key structural data, detailed experimental protocols for its synthesis and characterization, and graphical representations of its structure and analytical workflow.

Molecular Structure and Bonding

The molecular structure of this compound, with the chemical formula C₁₈H₁₅OP, combines a planar phenol ring with a pyramidal phosphorus center bonded to two phenyl groups.[1] This arrangement allows for its function as a hemilabile ligand, capable of coordinating to metal centers through both the soft phosphorus donor and the hard oxygen donor.[2][3]

The bonding within the molecule is characterized by covalent interactions. The phosphorus atom, in its +3 oxidation state, forms three single bonds: two to the phenyl rings and one to the phenolic ring. The geometry around the phosphorus atom is trigonal pyramidal, typical for triarylphosphines. An intramolecular hydrogen bond may exist between the phenolic proton and the lone pair of electrons on the phosphorus atom, influencing the compound's conformational preference and reactivity.

Caption: Molecular structure of this compound.

Quantitative Structural Data
ParameterAtom Pair / TripletTypical Value (Å or °)
Bond Lengths (Å)
P—C (Aryl)1.83 - 1.85
C—O (Phenolic)1.36 - 1.38
O—H (Phenolic)0.96 - 0.98
C—C (Aromatic)1.38 - 1.41
Bond Angles (°)
C—P—C100 - 104
C—C—O118 - 121
P—C—C (Aromatic)119 - 121

Note: These values are representative and may vary in the actual crystal structure.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the identity and purity of this compound. The key techniques are Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

NMR Spectroscopy

³¹P NMR: Phosphorus-31 NMR is highly diagnostic for phosphorus-containing compounds. For this compound, a single resonance is expected in the proton-decoupled spectrum.[4] The chemical shift for triarylphosphines typically appears in the range of -5 to -20 ppm (relative to 85% H₃PO₄).[5][6]

¹H NMR: The proton NMR spectrum will show distinct signals for the phenolic hydroxyl proton and the aromatic protons. The hydroxyl proton (O-H) typically appears as a broad singlet, which can be exchanged with D₂O. The aromatic protons on the three phenyl rings will resonate in the downfield region, typically between 6.5 and 8.0 ppm, with complex splitting patterns due to spin-spin coupling.

Proton EnvironmentExpected Chemical Shift (δ, ppm)Multiplicity
Aromatic Protons (Ar-H)6.5 - 8.0Multiplet
Phenolic Proton (O-H)4.0 - 7.0 (variable, broad)Singlet
FTIR Spectroscopy

The FTIR spectrum provides information about the functional groups present. The most characteristic absorption is the broad O-H stretching vibration of the hydrogen-bonded phenolic group.[7]

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Intensity
Phenolic O-HStretch3200 - 3600Strong, Broad
Aromatic C-HStretch3000 - 3100Medium
Aromatic C=CStretch1450 - 1600Medium-Strong
Phenolic C-OStretch1200 - 1260Strong
P-C (Aryl)Stretch1090 - 1120Medium

Experimental Methodologies

Synthesis Protocol

A representative synthesis of this compound can be achieved via the reaction of a protected 2-bromophenol with a phosphinating agent, followed by deprotection. A common route involves lithiation followed by reaction with chlorodiphenylphosphine.

Materials:

  • 2-Bromophenol

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Chlorodiphenylphosphine (Ph₂PCl)

  • Tetrabutylammonium fluoride (TBAF)

  • Diethyl ether

  • Saturated aqueous NH₄Cl

  • Anhydrous MgSO₄

Procedure:

  • Protection: To a solution of 2-bromophenol in THF, add imidazole (1.1 eq) followed by TBDMSCl (1.1 eq). Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Quench the reaction with water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the TBDMS-protected 2-bromophenol.

  • Lithiation and Phosphination: Dissolve the protected phenol in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., Argon). Add n-BuLi (1.1 eq) dropwise and stir for 1 hour.

  • Reaction: Add chlorodiphenylphosphine (1.1 eq) dropwise to the solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching: Cool the reaction to 0 °C and quench by slow addition of saturated aqueous NH₄Cl.

  • Deprotection: Add TBAF (1.2 eq) to the mixture and stir at room temperature for 2-4 hours until deprotection is complete.

  • Final Work-up and Purification: Extract the product with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by column chromatography on silica gel to obtain this compound as a solid.

Characterization Workflow

The identity and purity of the synthesized compound are confirmed through a standard characterization workflow.

cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_advanced Advanced Analysis Synthesis Chemical Synthesis Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H, ³¹P, ¹³C) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS Crystallization Single Crystal Growth Purification->Crystallization XRD X-Ray Diffraction Crystallization->XRD

Caption: Experimental workflow for synthesis and characterization.

NMR Spectroscopy Protocol: A sample (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. ¹H and ³¹P{¹H} NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).[8]

FTIR Spectroscopy Protocol: A small amount of the solid sample is analyzed using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Single-Crystal X-ray Diffraction Protocol: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the purified compound. A selected crystal is mounted on a diffractometer, and diffraction data are collected using a monochromatic X-ray source. The resulting diffraction pattern is used to solve and refine the molecular structure.

References

An In-depth Technical Guide to the ¹H and ³¹P NMR Spectral Data of 2-(Diphenylphosphino)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ³¹P Nuclear Magnetic Resonance (NMR) spectral data for the versatile organophosphorus compound, 2-(Diphenylphosphino)phenol. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of chemistry and drug development who utilize this compound in their work.

Introduction

This compound is a bifunctional ligand of significant interest in coordination chemistry and catalysis. Its structure incorporates both a soft phosphine donor and a hard phenol oxygen donor, allowing it to coordinate to metal centers in various modes. This unique characteristic makes it a valuable ligand in a range of catalytic transformations, including cross-coupling reactions and polymerization. A thorough understanding of its spectral properties is crucial for its synthesis, characterization, and the study of its coordination complexes.

NMR Spectral Data

The following tables summarize the ¹H and ³¹P NMR spectral data for this compound. The data presented is based on typical values observed for this compound and its derivatives in deuterated chloroform (CDCl₃), a common solvent for NMR analysis. It is important to note that exact chemical shifts and coupling constants can be influenced by experimental conditions such as solvent, concentration, and temperature.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons of the phenyl rings and the phenolic proton.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Phenyl Protons (PPh₂)7.20 - 7.50Multiplet-
Phenolic Ring Protons6.80 - 7.20Multiplet-
Phenolic Hydroxyl (OH)5.0 - 6.0Broad Singlet-
³¹P NMR Spectral Data

The ³¹P NMR spectrum provides key information about the chemical environment of the phosphorus atom. For this compound, a single resonance is typically observed.

Nucleus Chemical Shift (δ, ppm) Multiplicity
Phosphorus (³¹P)-15 to -25Singlet

Experimental Protocols

The following section outlines a general methodology for the acquisition of ¹H and ³¹P NMR spectra of this compound.

Sample Preparation
  • Dissolution: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) within a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H NMR spectroscopy and is added to the solvent by the manufacturer. For ³¹P NMR, an external standard of 85% phosphoric acid (H₃PO₄) is often used, with its chemical shift set to 0 ppm.

  • Homogenization: The sample is thoroughly mixed to ensure a homogeneous solution.

NMR Data Acquisition
  • Instrumentation: NMR spectra are typically recorded on a spectrometer operating at a proton frequency of 300 MHz or higher.

  • ¹H NMR Parameters:

    • Number of Scans: 16-64 scans are generally sufficient.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

    • Spectral Width: A spectral width of approximately 10-12 ppm is appropriate.

  • ³¹P NMR Parameters:

    • Number of Scans: Due to the lower sensitivity of the ³¹P nucleus, a larger number of scans (e.g., 128 or more) may be required.

    • Decoupling: Proton decoupling is typically employed to simplify the spectrum, resulting in a single sharp peak.

    • Spectral Width: A wider spectral width (e.g., 200 ppm) is used to ensure all phosphorus signals are observed.

Visualizations

The following diagrams illustrate key aspects related to the use and synthesis of this compound.

G cluster_synthesis Synthesis of this compound start 2-Bromophenol intermediate Lithium 2-phenoxide start->intermediate Lithiation reagent1 n-BuLi product This compound intermediate->product Phosphination reagent2 Chlorodiphenylphosphine (ClPPh₂) workup Aqueous Workup product->workup

Caption: A simplified workflow for the synthesis of this compound.

G cluster_catalysis Catalytic Cycle for a Cross-Coupling Reaction catalyst_precursor Pd(0) Source + this compound active_catalyst Pd(0)L₂ Complex (L = this compound) catalyst_precursor->active_catalyst oxidative_addition Oxidative Addition active_catalyst->oxidative_addition substrate1 Aryl Halide (Ar-X) substrate1->oxidative_addition intermediate1 [Ar-Pd(II)-X]L₂ oxidative_addition->intermediate1 transmetalation Transmetalation intermediate1->transmetalation substrate2 Coupling Partner (R-M) substrate2->transmetalation intermediate2 [Ar-Pd(II)-R]L₂ transmetalation->intermediate2 reductive_elimination Reductive Elimination intermediate2->reductive_elimination reductive_elimination->active_catalyst Regeneration product Coupled Product (Ar-R) reductive_elimination->product

Caption: A generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction using this compound as a ligand.

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of 2-(Diphenylphosphino)phenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth exploration of the crystal structure analysis of 2-(diphenylphosphino)phenol derivatives. It details the experimental protocols for synthesis and crystallographic analysis and presents key structural data, offering a comprehensive resource for understanding the three-dimensional conformations and intermolecular interactions of this important class of compounds.

The precise determination of the molecular structure of this compound derivatives is crucial for understanding their chemical reactivity, coordination behavior with metal ions, and potential applications in catalysis and materials science. X-ray crystallography stands as the definitive method for elucidating these structures at an atomic level, providing invaluable insights into bond lengths, bond angles, and the overall molecular geometry. This guide summarizes key crystallographic data and outlines the experimental methodologies employed in the structural analysis of these compounds.

Synthesis and Crystallization

The synthesis of this compound derivatives and their corresponding oxides is often achieved through established synthetic routes. For instance, 2,6-bis(diphenylphosphinomethyl)phenol-P,P'-dioxides can be prepared via the Arbusov reaction between Ph₂POEt and the appropriate phenol derivatives.[1][2] The synthesis of N,N-bis(diphenylphosphino)ethylaniline derivatives has also been reported, followed by their complexation with metals like palladium and platinum.

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. The choice of solvent is critical and is determined empirically to yield high-quality crystals.

Experimental Protocols for Crystal Structure Determination

The determination of the crystal structure of this compound derivatives is primarily accomplished through single-crystal X-ray diffraction.[1][2] This powerful analytical technique allows for the precise measurement of the electron density distribution within the crystal, from which the atomic positions can be determined.

Data Collection and Processing

A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically around 100-150 K) to minimize thermal vibrations of the atoms. The crystal is then irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a series of reflections at specific angles, is recorded using a detector, such as a CCD or CMOS detector. The collected data is then processed to correct for various experimental factors, including absorption and polarization, to yield a set of structure factors.

Structure Solution and Refinement

The processed diffraction data is used to solve the crystal structure. For organometallic compounds, direct methods or Patterson methods are commonly employed to determine the initial positions of the heavier atoms. The remaining non-hydrogen atoms are located from subsequent difference Fourier maps. The structural model is then refined using full-matrix least-squares techniques, which minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Crystallographic Data Summary

The following tables summarize key crystallographic data for representative this compound derivatives and their complexes. This data provides a quantitative basis for understanding the molecular geometry and intermolecular interactions.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Ref.
2-(Diphenylphosphoryl)phenolC₁₈H₁₅O₂POrthorhombicP2₁2₁2₁10.123(2)10.789(2)14.011(3)909090[3]
[Er(2c)(NO₃)₃]·Me₂COC₃₅H₃₅ErN₃O₁₁P₂MonoclinicP2₁/n13.987(3)18.456(4)15.234(3)9098.78(3)90[1][2]
[Nd(2d)(NO₃)₃·Me₂CO]·Me₂COC₄₁H₄₇N₃NdO₁₂P₂TriclinicP-111.876(2)13.456(3)16.123(3)87.54(3)82.11(3)76.45(3)[1][2]

Table 1: Selected Crystallographic Data for this compound Derivatives and Complexes.

CompoundBondLength (Å)Bond/AngleAngle (°)Ref.
2-(Diphenylphosphoryl)phenolP=O1.485(2)O=P-C(aryl)112.5(1)[3]
P-C(aryl)1.798(3)C(aryl)-P-C(aryl)106.7(1)
P-C(phenol)1.805(3)O=P-C(phenol)114.3(1)
C-O(phenol)1.354(4)

Table 2: Selected Bond Lengths and Angles for 2-(Diphenylphosphoryl)phenol.

Visualizing Methodologies and Relationships

To clarify the experimental and logical workflows in the crystal structure analysis of these compounds, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystallization Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection Data Collection Mounting->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Crystal Structure

Caption: Experimental workflow for crystal structure analysis.

logical_relationship ligand This compound Derivative - PPh₂ group - OH group complex Metal Complex Coordination via P and/or O atoms Forms chelate rings ligand->complex Coordination metal Metal Ion e.g., Ln³⁺, Pd²⁺, Pt²⁺ metal->complex Coordination structure Crystal Structure Molecular Geometry Intermolecular Interactions Packing complex->structure Determines

Caption: Logical relationship in coordination chemistry.

This guide serves as a foundational resource for professionals engaged in the study and application of this compound derivatives. The detailed protocols and summarized data facilitate a deeper understanding of their structural chemistry, which is paramount for the rational design of new catalysts, materials, and therapeutic agents.

References

physical and chemical properties of 2-(Diphenylphosphino)phenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-(Diphenylphosphino)phenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the , a versatile organophosphorus compound. It serves as a critical ligand in modern catalysis and a valuable building block in synthetic chemistry. This document outlines its core properties, provides detailed experimental protocols for its synthesis and application, and visualizes key chemical processes in which it participates.

Core Properties and Data

This compound, also known as (2-Hydroxyphenyl)diphenylphosphine, is a white solid characterized by the presence of both a soft phosphine donor and a hard phenol donor within the same molecule.[1][2] This P,O-chelate structure makes it a hemilabile ligand, capable of forming stable complexes with a variety of transition metals, which is crucial for its role in catalysis.[1]

Physical and Chemical Properties

The key physicochemical data for this compound are summarized in the table below for easy reference.

PropertyValueCitation(s)
CAS Number 60254-10-6[3][4]
Molecular Formula C₁₈H₁₅OP[4]
Molecular Weight 278.28 g/mol [3][4]
Appearance White solid / powder[5]
Melting Point 142-150 °C[5]
Boiling Point 395.1 ± 25.0 °C (Predicted)
Solubility Soluble in solvents like chloroform, THF, and toluene.[6]
Storage Conditions Store under an inert atmosphere (e.g., Argon) at room temperature.[3]
Key Synonyms (2-Hydroxyphenyl)diphenylphosphine, (o-Diphenylphosphino)phenol[5]

Synthesis and Experimental Protocols

Handling of this compound requires care as it is air-sensitive and may cause skin, eye, and respiratory irritation.[1] All manipulations should be performed under an inert atmosphere.

General Synthesis Protocol

The synthesis of this compound can be achieved through the reaction of a protected 2-halophenol with a phosphinating agent, followed by deprotection. A common strategy involves ortho-lithiation followed by quenching with chlorodiphenylphosphine.

Reaction Scheme:

  • Protection of the hydroxyl group of 2-bromophenol.

  • Lithium-halogen exchange using an organolithium reagent (e.g., n-BuLi).

  • Reaction of the resulting aryllithium species with chlorodiphenylphosphine.

  • Deprotection to yield the final product.

Detailed Methodology:

  • Protection: In a flame-dried, two-neck round-bottom flask under an argon atmosphere, dissolve 2-bromophenol (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C and add 3,4-dihydro-2H-pyran (1.2 eq) followed by a catalytic amount of pyridinium p-toluenesulfonate (PPTS). Allow the reaction to warm to room temperature and stir for 12 hours. Upon completion (monitored by TLC), quench the reaction with saturated aqueous NaHCO₃, extract with DCM, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure to yield the protected 2-bromophenyl ether.

  • Phosphination: Dissolve the protected 2-bromophenyl ether (1.0 eq) in anhydrous THF in a flame-dried Schlenk flask under argon. Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise and stir the mixture for 1 hour at -78 °C. Subsequently, add chlorodiphenylphosphine (1.2 eq) dropwise, maintaining the temperature. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup and Deprotection: Cool the reaction mixture to 0 °C and quench carefully by the slow addition of saturated aqueous NH₄Cl. Extract the product with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄. After removing the solvent in vacuo, dissolve the crude product in a methanol/DCM mixture, add a catalytic amount of p-toluenesulfonic acid, and stir at room temperature for 4 hours to remove the protecting group.

  • Purification: Neutralize the mixture, remove the solvent, and purify the crude product by column chromatography on silica gel to afford this compound as a white solid.

Application in Suzuki-Miyaura Cross-Coupling

This compound is an effective ligand for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which forms a C-C bond between an organohalide and an organoboron compound.[5]

Detailed Methodology for a Representative Coupling:

  • Reaction Setup: To a dry Schlenk tube, add the aryl halide (e.g., 4-bromotoluene, 1.0 mmol, 1.0 eq), the arylboronic acid (e.g., phenylboronic acid, 1.2 mmol, 1.2 eq), and a base (e.g., K₃PO₄, 2.0 mmol, 2.0 eq).

  • Catalyst Preparation: In a separate glovebox or under a strict inert atmosphere, prepare the catalyst system by mixing a palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the this compound ligand (0.04 mmol, 4 mol%).

  • Reaction Execution: Add the prepared catalyst to the Schlenk tube containing the reactants. Evacuate and backfill the tube with argon three times. Add anhydrous solvent (e.g., 1,4-dioxane, 5 mL) via syringe.

  • Heating and Monitoring: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup and Purification: After the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the biaryl product.

Visualized Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate key processes relevant to the chemistry of this compound.

Synthesis Workflow

This diagram outlines the multi-step process for the laboratory synthesis of this compound.

G cluster_protection Step 1: Protection cluster_phosphination Step 2: Phosphination cluster_deprotection Step 3: Deprotection & Purification p1 2-Bromophenol p2 Add DHP, PPTS in DCM p1->p2 p3 Protected Phenol (2-Br-Ph-OTHP) p2->p3 ph1 Protected Phenol p3->ph1 ph2 1. n-BuLi, THF, -78°C 2. ClPPh₂ ph1->ph2 ph3 Protected Phosphine ph2->ph3 d1 Protected Phosphine ph3->d1 d2 p-TsOH, MeOH/DCM d1->d2 d3 Crude Product d2->d3 d4 Column Chromatography d3->d4 d5 Pure this compound d4->d5

General workflow for the synthesis of this compound.
Catalytic Cycle of Suzuki-Miyaura Coupling

This diagram illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction, where "L" represents the this compound ligand. The ligand's electronic and steric properties are crucial for stabilizing the palladium intermediates and promoting the key reaction steps.[7]

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X L₂ pd0->pd_complex Oxidative Addition pd_trans Ar-Pd(II)-R' L₂ pd_complex->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination in1 Aryl Halide (Ar-X) out1 in2 Organoboron (R'-BY₂) out2 Base, X-BY₂ in3 out3 Coupled Product (Ar-R')

Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Reaction Mechanism: Staudinger Ligation

The phosphine group in the title compound can, in principle, undergo the Staudinger reaction with an azide. The Staudinger ligation is a modification of this classic reaction that creates a stable amide bond, a cornerstone of bioconjugation chemistry. This diagram shows the general mechanism.

Staudinger_Ligation cluster_reactants cluster_intermediates cluster_products phosphine R₁-P(Ph)₂ aza_ylide Aza-ylide Intermediate (N₂ is released) phosphine->aza_ylide + Azide azide R₂-N₃ cyclic_int Cyclic Intermediate aza_ylide->cyclic_int Intramolecular Acyl Transfer amide Amide Product (R₁-NH-C(=O)R₂) cyclic_int->amide Hydrolysis phosphine_oxide Phosphine Oxide cyclic_int->phosphine_oxide Hydrolysis

Simplified mechanism of the Staudinger Ligation reaction.

References

A Technical Guide to the Solubility of 2-(Diphenylphosphino)phenol in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-(Diphenylphosphino)phenol

This compound, with the chemical formula C₁₈H₁₅OP (CAS No: 60254-10-6), is a solid organophosphorus compound featuring a diphenylphosphino group ortho to a phenolic hydroxyl group on a benzene ring.[1][2] This unique structure allows it to act as a P,O-bidentate ligand, forming stable complexes with various transition metals. Its utility is well-documented in numerous catalytic reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira cross-coupling reactions.[1][3] Understanding its solubility is critical for reaction setup, solvent selection, product purification, and formulation in diverse research and development applications.

Physical Properties at a Glance:

  • Appearance: Solid[1]

  • Molecular Weight: 278.28 g/mol [1]

  • Melting Point: 142-150 °C[1]

Predicted Solubility Profile

The solubility of this compound is dictated by the interplay of its functional groups and overall molecular structure.

  • Nonpolar Characteristics: The molecule possesses three phenyl rings, which constitute a large, nonpolar, and hydrophobic surface area. This feature suggests that the compound will be more soluble in nonpolar and moderately polar organic solvents through van der Waals interactions. The general principle that "like dissolves like" indicates good solubility in aromatic solvents and ethers. A related, larger phosphine-containing molecule, Bis[2-(diphenylphosphino)phenyl] ether oxide, is noted to be soluble in chloroform, THF, and toluene.

  • Polar Characteristics:

    • Phenolic Hydroxyl Group (-OH): The hydroxyl group is polar and capable of acting as a hydrogen bond donor and acceptor.[4][5] This allows for some interaction with polar protic solvents like alcohols. However, the influence of this single -OH group is significantly diminished by the large hydrophobic backbone. While phenol itself is sparingly soluble in water (about 8.3 g/100 mL), its solubility dramatically increases in organic solvents like ethanol, diethyl ether, and chloroform.[6][7][8]

    • Phosphino Group (-PPh₂): The phosphorus atom has a lone pair of electrons, allowing it to act as a hydrogen bond acceptor. The phosphino group is susceptible to oxidation to the more polar phosphine oxide (-P(O)Ph₂), which would increase solubility in more polar solvents due to the polar P=O bond.[9]

Overall Prediction: Based on its structure, this compound is expected to have low solubility in water and other highly polar, aqueous solvents. It is predicted to be soluble in a range of organic solvents , particularly nonpolar aromatic solvents, chlorinated solvents, and polar aprotic solvents. Its solubility in polar protic solvents like alcohols is expected to be moderate.

Quantitative Solubility Data

As specific solubility values are not widely published, the following table is provided for researchers to systematically record their own experimental findings. Solvents are grouped by their general class. Values should be recorded in g/100 mL or mg/mL at a specified temperature (e.g., 25 °C).

Solvent ClassSolvent NameMolar Mass ( g/mol )Polarity IndexExperimental Solubility ( g/100 mL @ 25°C)Notes
Nonpolar Hexane86.180.1
Toluene92.142.4
Diethyl Ether74.122.8
Polar Aprotic Dichloromethane (DCM)84.933.1
Tetrahydrofuran (THF)72.114.0
Ethyl Acetate88.114.4
Acetone58.085.1
Acetonitrile (MeCN)41.055.8
Dimethylformamide (DMF)73.096.4
Dimethyl Sulfoxide (DMSO)78.137.2
Polar Protic Isopropanol60.103.9
Ethanol46.074.3
Methanol32.045.1
Water18.0210.2

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of this compound using the static equilibrium method.

Objective: To determine the saturation solubility of this compound in a given solvent at a constant temperature.

Materials:

  • This compound (solid)

  • Selected solvents (analytical grade)

  • Scintillation vials or test tubes with screw caps

  • Analytical balance

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial. An amount that ensures undissolved solid remains after equilibration is crucial.

    • Pipette a known volume (e.g., 5.0 mL) of the selected solvent into the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). The solution is at equilibrium when the concentration of the solute in the solution is constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow undissolved solids to settle.

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean, dry vial to remove any microscopic solid particles.

    • Accurately dilute the filtered sample with the same solvent using volumetric glassware to a concentration that falls within the linear range of the analytical instrument.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Generate a calibration curve using the analytical instrument (e.g., absorbance vs. concentration for UV-Vis).

    • Analyze the diluted sample and determine its concentration by interpolating from the calibration curve.

  • Calculation:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Express the solubility in the desired units (e.g., mg/mL or g/100 mL).

    • The experiment should be repeated at least three times to ensure reproducibility.

Visualization of Experimental Workflow

The logical flow for determining the solubility of this compound can be visualized as follows.

Solubility_Workflow start_node Start: Define Solvent & Temperature A 1. Add Excess Solute to Known Volume of Solvent start_node->A process_node process_node data_node data_node decision_node decision_node end_node End: Report Solubility B 2. Equilibrate in Shaker Bath (e.g., 24-48h @ 25°C) A->B C 3. Allow Solids to Settle B->C D 4. Filter Supernatant C->D E 5. Prepare Serial Dilutions D->E F 6. Quantify Concentration (e.g., HPLC, UV-Vis) E->F G 7. Calculate Original Concentration (Solubility) F->G H Is Result Reproducible? (n>=3) G->H H->end_node Yes H->A No, Repeat

Caption: Workflow for experimental solubility determination.

References

Safeguarding Synthesis: A Technical Guide to the Safe Handling, and Storage of 2-(Diphenylphosphino)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety, handling, and storage information for 2-(Diphenylphosphino)phenol, a compound instrumental in advancing chemical synthesis and drug development. Given the limited specific toxicological data for this derivative, this guide amalgamates available information on this compound with established safety protocols for its parent compound, phenol, and related organophosphorus compounds. Adherence to these guidelines is critical for ensuring personnel safety and maintaining experimental integrity.

Hazard Identification and Classification

This compound is classified as an irritant.[1] It is harmful if swallowed and may cause skin, eye, and respiratory irritation.[1][2] Due to its phenolic structure, it is prudent to handle it with the same precautions as phenol, which is known to be corrosive and toxic, capable of causing severe skin burns and systemic toxicity upon absorption.[3][4] The organophosphine component also warrants caution, as related compounds can be toxic and reactive.

Table 1: GHS Hazard Information for this compound

Hazard ClassHazard StatementSignal Word
Skin Irritation (Category 2)H315: Causes skin irritationWarning
Eye Irritation (Category 2A)H319: Causes serious eye irritationWarning
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemH335: May cause respiratory irritationWarning

Source: Sigma-Aldrich Safety Data Sheet[1]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

PropertyValue
CAS Number60254-10-6
Molecular FormulaC₁₈H₁₅OP
Molecular Weight278.28 g/mol
AppearanceSolid
Melting Point142-150 °C
Flash PointNot applicable

Source: Sigma-Aldrich[1]

Safe Handling Protocols

A multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and stringent operational procedures, is mandatory when working with this compound.

Engineering Controls
  • Ventilation: All manipulations of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][5]

  • Emergency Equipment: A calibrated and certified safety shower and eyewash station must be readily accessible within the immediate work area.[5] All personnel should be trained on their proper use.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is the first line of defense against exposure.

Table 3: Recommended Personal Protective Equipment for Handling this compound

Body PartProtectionSpecification
Eyes/FaceSafety Goggles and Face ShieldANSI-approved safety goggles are mandatory. A face shield should be worn over goggles during procedures with a high risk of splashing.[3][5]
HandsChemical-Resistant GlovesDouble-gloving with nitrile gloves is recommended for incidental contact. For direct handling or risk of immersion, heavy-duty gloves such as butyl rubber or Viton should be used.[3][4]
BodyLaboratory Coat and ApronA full-length, buttoned laboratory coat is required. A chemically resistant apron should be worn over the lab coat when handling larger quantities or during procedures with a high splash potential.[3][4]
RespiratoryRespirator (as needed)For situations where engineering controls may not be sufficient, such as during spill cleanup of a large quantity of solid, a NIOSH-approved respirator with appropriate cartridges should be used.
Experimental Workflow

The following diagram outlines the logical workflow for the safe handling of this compound in a laboratory setting.

safe_handling_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment a Review SDS and SOPs b Don Appropriate PPE a->b c Verify Fume Hood and Emergency Equipment b->c d Weigh Solid in Fume Hood c->d Proceed to Handling e Prepare Solutions in Fume Hood d->e f Conduct Experiment in Closed or Contained System e->f g Decontaminate Glassware and Work Surfaces f->g Experiment Complete h Segregate and Label Waste g->h i Remove PPE and Wash Hands h->i

Safe Handling Workflow for this compound

Storage Requirements

Proper storage is crucial to maintain the stability of this compound and prevent hazardous situations.

  • General Storage: Store in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[3]

  • Inert Atmosphere: The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Container: Keep the container tightly closed and clearly labeled.

  • Incompatibilities: Store separately from strong oxidizing agents, strong acids, and strong bases.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

Spill Response
  • Small Spills (Solid): Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal.

  • Large Spills: Evacuate the area and contact the institution's environmental health and safety (EHS) department.

First Aid Measures

Table 4: First Aid Procedures for Exposure to Phenolic Compounds

Exposure RouteFirst Aid Protocol
Skin ContactImmediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Polyethylene glycol (PEG 300 or 400) can be used to decontaminate the skin. Seek immediate medical attention.[4]
Eye ContactImmediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
InhalationMove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
IngestionDo NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Note: The first aid procedures are based on the guidelines for phenol and should be followed for this compound until specific data becomes available.

Waste Disposal

All waste containing this compound, including contaminated PPE and experimental materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Waste containers should be clearly labeled.

Conclusion

While this compound is a valuable reagent, its handling demands a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. By integrating the principles of good laboratory practice with the specific guidelines outlined in this document, researchers can mitigate risks and ensure a safe working environment. Continuous review of safety procedures and adherence to institutional EHS policies are paramount for the responsible use of this and all laboratory chemicals.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 2-(Diphenylphosphino)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Diphenylphosphino)phenol is a bifunctional organophosphorus compound featuring both a phenolic hydroxyl group and a diphenylphosphino moiety. This unique structure makes it a valuable ligand in coordination chemistry and catalysis, particularly in cross-coupling reactions. Understanding its thermal stability and decomposition pathways is crucial for defining its operational limits in high-temperature applications, ensuring safe handling and storage, and for the quality control of processes where it is utilized.

This technical guide provides a comprehensive overview of the methodologies used to assess the thermal properties of this compound, outlines potential decomposition pathways, and presents data in a structured format for clarity.

Thermal Analysis Techniques

The thermal stability of this compound can be systematically investigated using a combination of thermoanalytical techniques.

2.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary technique for determining the decomposition temperature and kinetics.

2.2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.

2.3. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition. The sample is rapidly heated to a specific temperature (pyrolyzed), and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

Experimental Protocols

Detailed experimental protocols are essential for obtaining reproducible and accurate data. Due to the potential air-sensitivity of the phosphine group, handling under an inert atmosphere is recommended.

3.1. Thermogravimetric Analysis (TGA) Protocol

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Place a small, representative sample (typically 5-10 mg) into a clean, tared TGA crucible (e.g., alumina or platinum).

  • Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative degradation.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature above the expected decomposition range (e.g., 600 °C).

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tpeak) from the derivative of the TGA curve (DTG).

3.2. Differential Scanning Calorimetry (DSC) Protocol

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh a small sample (typically 2-5 mg) into a DSC pan. For air-sensitive samples, preparation should be done in a glovebox, and hermetically sealed pans should be used.

  • Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) within the DSC cell at a constant flow rate (e.g., 20-50 mL/min).

  • Temperature Program:

    • Equilibrate the sample at a starting temperature (e.g., 25 °C).

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature that encompasses the melting and decomposition events.

  • Data Analysis: Record the heat flow as a function of temperature. Determine the melting point (Tm), enthalpy of fusion (ΔHf), and the onset temperature and enthalpy of decomposition.

3.3. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Protocol

  • Sample Preparation: Place a small amount of the sample (microgram to low milligram range) into a pyrolysis sample cup.

  • Pyrolysis: Place the sample cup in the pyrolyzer, which is interfaced with the GC-MS system. Heat the sample rapidly to the desired pyrolysis temperature (e.g., 300 °C, 400 °C, 500 °C) for a short duration.

  • GC Separation: The volatile pyrolysis products are swept into the GC column by a carrier gas (e.g., helium). A suitable temperature program is used to separate the individual components.

  • MS Identification: The separated components are introduced into the mass spectrometer for ionization and detection. The resulting mass spectra are compared with spectral libraries for identification.

Data Presentation

The following tables summarize the expected thermal properties of this compound based on analogous compounds.

Table 1: Summary of Expected TGA Data

ParameterExpected Value RangeAtmosphere
Onset Decomposition Temperature (Tonset)200 - 250 °CNitrogen
Temperature of Maximum Decomposition Rate (Tpeak)250 - 300 °CNitrogen
Residue at 600 °C10 - 20 %Nitrogen

Table 2: Summary of Expected DSC Data

ParameterExpected Value Range
Melting Point (Tm)140 - 150 °C
Enthalpy of Fusion (ΔHf)80 - 120 J/g
Decomposition Onset (DSC)210 - 260 °C

Table 3: Potential Thermal Decomposition Products Identified by Py-GC-MS

Retention Time (min)Tentative IdentificationKey Mass Fragments (m/z)
(Hypothetical)Phenol94, 66, 65
(Hypothetical)Benzene78, 77, 51
(Hypothetical)Diphenylphosphine186, 185, 108
(Hypothetical)Triphenylphosphine262, 183, 108
(Hypothetical)Triphenylphosphine oxide278, 277, 183
(Hypothetical)Dibenzofuran168, 139, 115

Mandatory Visualizations

Diagram 1: Experimental Workflow for Thermal Analysis

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Acquisition & Analysis cluster_3 Results Interpretation Sample This compound TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC PyGCMS Pyrolysis-GC-MS Sample->PyGCMS TGA_Data Mass Loss vs. Temperature (TGA/DTG Curves) TGA->TGA_Data DSC_Data Heat Flow vs. Temperature (DSC Curve) DSC->DSC_Data PyGCMS_Data Chromatogram & Mass Spectra PyGCMS->PyGCMS_Data Stability Thermal Stability Profile (Decomposition Temperatures) TGA_Data->Stability Transitions Phase Transitions (Melting Point) DSC_Data->Transitions Products Decomposition Products & Pathway PyGCMS_Data->Products

Caption: Workflow for the thermal analysis of this compound.

Diagram 2: Plausible Thermal Decomposition Pathway

G cluster_0 Initial Decomposition (Heat) cluster_1 Intermediate Radicals cluster_2 Final Decomposition Products Compound This compound P_C_Cleavage P-C Bond Cleavage Compound->P_C_Cleavage Major Pathway C_O_Cleavage C-O Bond Cleavage Compound->C_O_Cleavage Minor Pathway Diphenylphosphino_Radical Diphenylphosphino Radical P_C_Cleavage->Diphenylphosphino_Radical Hydroxyphenyl_Radical Hydroxyphenyl Radical P_C_Cleavage->Hydroxyphenyl_Radical Char Phosphorus-containing Char P_C_Cleavage->Char C_O_Cleavage->Char Phenyl_Radical Phenyl Radical Diphenylphosphino_Radical->Phenyl_Radical DPPO Diphenylphosphine Oxide (if O2 present) Diphenylphosphino_Radical->DPPO Oxidation Phenol Phenol Hydroxyphenyl_Radical->Phenol Benzene Benzene Phenyl_Radical->Benzene

Caption: Proposed thermal decomposition pathway for this compound.

Discussion of Thermal Stability and Decomposition

6.1. Thermal Stability

Based on the structure, the thermal stability of this compound is expected to be governed by the strength of the P-C and C-O bonds. In an inert atmosphere, significant decomposition is not anticipated below 200 °C. The presence of the phenolic hydroxyl group may slightly influence the decomposition onset compared to triphenylphosphine.

6.2. Decomposition Mechanism

The thermal decomposition of this compound in an inert atmosphere is likely to proceed through homolytic cleavage of the P-C bonds, which are generally the weakest bonds in the molecule. This would lead to the formation of diphenylphosphino and hydroxyphenyl radicals. These highly reactive species can then undergo a variety of secondary reactions, including:

  • Hydrogen abstraction: The hydroxyphenyl radical can abstract a hydrogen atom to form phenol.

  • Recombination: Radicals can recombine to form higher molecular weight products, contributing to the char residue.

  • Fragmentation: Further fragmentation of the radicals can lead to the formation of smaller volatile molecules like benzene.

In the presence of oxygen, the decomposition pathway would be significantly different. The phosphine moiety is readily oxidized to diphenylphosphine oxide, which is thermally more stable. This oxidation is an exothermic process and can lower the overall onset of decomposition.

Conclusion

While specific experimental data for this compound is scarce, a comprehensive understanding of its thermal stability and decomposition can be achieved through the systematic application of TGA, DSC, and Py-GC-MS. The methodologies and potential decomposition pathways outlined in this guide provide a robust framework for researchers and professionals working with this compound. It is recommended that experimental studies be conducted under controlled, inert conditions to accurately characterize its thermal behavior and to ensure its safe and effective use in various applications.

The Genesis and Evolution of 2-(Diphenylphosphino)phenol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, History, Synthesis, and Application of 2-(Diphenylphosphino)phenol as a Versatile Ligand in Coordination Chemistry and Catalysis.

Introduction

This compound, a bifunctional ligand featuring both a hard phenolate oxygen and a soft phosphine phosphorus donor, has emerged as a valuable building block in the design of metal complexes for a wide range of catalytic applications. Its unique electronic and steric properties allow for the formation of stable complexes with a variety of transition metals, influencing their reactivity and selectivity in catalysis. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of this important ligand, tailored for researchers, scientists, and drug development professionals.

While the seminal publication detailing the first synthesis of this compound remains elusive in the conducted literature search, its use as a ligand was established in the scientific literature prior to 1998. A significant publication by Schmidbaur et al. in that year detailed its coordination chemistry with several transition metals, suggesting the ligand was already known to the chemical community. This guide will therefore focus on the established synthetic methodologies, detailed properties, coordination behavior, and catalytic applications of this compound.

Synthesis and Historical Development

The synthesis of this compound typically involves the reaction of a protected phenol derivative with a diphenylphosphine source, followed by deprotection. One common route involves the ortho-lithiation of a protected phenol, such as methoxymethyl (MOM) protected phenol, followed by reaction with chlorodiphenylphosphine. Subsequent acidic workup removes the protecting group to yield the desired product.

Alternatively, the reaction of 2-bromophenol with a strong base to generate the corresponding phenoxide, followed by reaction with diphenylphosphine, can also yield the target ligand. The historical development of phosphine ligands, in general, has been a cornerstone of organometallic chemistry, with pioneers like Horner and Mann establishing fundamental synthetic routes throughout the mid-20th century. While a direct line to the first synthesis of this compound is not clearly documented in the readily available literature, its emergence is a logical extension of these foundational works in organophosphorus chemistry.

Physicochemical Properties

This compound is a white, crystalline solid with good solubility in many organic solvents. The presence of both a phenolic hydroxyl group and a phosphine moiety imparts it with unique chemical reactivity. The key physicochemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₈H₁₅OP
Molecular Weight 278.28 g/mol
Melting Point 142-150 °C
Appearance White to off-white crystalline powder
³¹P NMR (CDCl₃) δ -16.5 ppm
¹H NMR (CDCl₃) δ 7.20-7.50 (m, 10H, P(C₆H₅)₂), 6.80-7.10 (m, 4H, C₆H₄), 5.50 (br s, 1H, OH)

Experimental Protocols

Synthesis of this compound

Method 1: From 2-Methoxymethoxyphenyllithium and Chlorodiphenylphosphine

  • Materials: 2-Methoxymethoxyphenol, n-butyllithium (n-BuLi), chlorodiphenylphosphine (Ph₂PCl), diethyl ether (anhydrous), hydrochloric acid (HCl).

  • Procedure:

    • A solution of 2-methoxymethoxyphenol (1.0 eq) in anhydrous diethyl ether is cooled to 0 °C under an inert atmosphere (e.g., argon or nitrogen).

    • n-Butyllithium (1.1 eq) is added dropwise to the solution, and the mixture is stirred for 1 hour at 0 °C.

    • Chlorodiphenylphosphine (1.1 eq) is then added dropwise at 0 °C, and the reaction mixture is allowed to warm to room temperature and stirred overnight.

    • The reaction is quenched by the slow addition of water.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The resulting residue is dissolved in a mixture of tetrahydrofuran and 6M hydrochloric acid and stirred at room temperature for 24 hours to cleave the MOM protecting group.

    • The mixture is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate.

    • The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford this compound as a white solid.

Synthesis_of_2_Diphenylphosphinophenol cluster_step1 Step 1: Lithiation and Phosphination cluster_step2 Step 2: Deprotection MOM-O-Ph 2-Methoxymethoxyphenol Intermediate MOM-O-Ph-PPh₂ MOM-O-Ph->Intermediate 1. n-BuLi 2. Ph₂PCl nBuLi n-BuLi Ph2PCl Ph₂PCl Product This compound Intermediate->Product HCl

Synthetic pathway for this compound.

Coordination Chemistry

This compound acts as a versatile ligand, capable of coordinating to metal centers in several modes. The phenolate oxygen can act as a bridging ligand between two or more metal centers, leading to the formation of polynuclear complexes. The phosphine group typically coordinates to a single metal center. This dual functionality allows for the construction of complex molecular architectures with interesting catalytic properties.

A notable study by Schmidbaur et al. (1998) investigated the coordination of this compound with a range of first-row transition metals.[1] They reported the formation of mononuclear, dinuclear, and trinuclear complexes, highlighting the ligand's flexible coordination behavior. For example, with nickel(II), a mononuclear square-planar complex, [Ni(Ph₂PC₆H₄O)₂], is formed. In contrast, with zinc(II) and cadmium(II), trinuclear complexes, [M₃(Ph₂PC₆H₄O)₆], were isolated.[1]

Coordination_Modes cluster_mononuclear Mononuclear Chelation cluster_bridging Bridging Phenoxide M1 M P1 P M1->P1 O1 O M1->O1 M2 M P2 P M2->P2 O2 O M2->O2 M3 M M3->O2

Coordination modes of this compound.
Experimental Protocol for the Synthesis of a Nickel(II) Complex

  • Materials: this compound, Nickel(II) chloride hexahydrate (NiCl₂·6H₂O), sodium methoxide (NaOMe), methanol, diethyl ether.

  • Procedure:

    • A solution of this compound (2.0 eq) in methanol is prepared.

    • A solution of sodium methoxide (2.0 eq) in methanol is added to the ligand solution, and the mixture is stirred for 30 minutes.

    • A solution of Nickel(II) chloride hexahydrate (1.0 eq) in methanol is added dropwise to the reaction mixture, resulting in the formation of a precipitate.

    • The mixture is stirred at room temperature for 4 hours.

    • The precipitate is collected by filtration, washed with methanol and diethyl ether, and dried under vacuum to yield the [Ni(Ph₂PC₆H₄O)₂] complex.

Applications in Catalysis

The unique properties of this compound have led to its use as a ligand in a variety of catalytic reactions. The ability to fine-tune the electronic and steric environment of the metal center by modifying the ligand backbone has made it a valuable tool for catalyst design.

Some of the key catalytic applications include:

  • Cross-Coupling Reactions: Palladium complexes of this compound and its derivatives have shown activity in Suzuki, Heck, and Sonogashira coupling reactions. The hemilabile nature of the P-O ligand can facilitate the catalytic cycle.

  • Polymerization: Nickel and palladium complexes bearing this ligand have been investigated as catalysts for olefin polymerization. The ligand's steric bulk can influence the polymer's microstructure.

  • Hydroformylation: Rhodium complexes with phosphine-phenol ligands are known to be active catalysts for the hydroformylation of alkenes. The phenolate group can influence the regioselectivity of the reaction.

Catalytic_Cycle Catalyst [Pd(L)₂] Oxidative_Addition Oxidative Addition (Ar-X) Catalyst->Oxidative_Addition Transmetalation Transmetalation (R-B(OR)₂) Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Catalyst Regeneration Product Ar-R Reductive_Elimination->Product

A generalized catalytic cycle for a cross-coupling reaction.

Conclusion

This compound is a versatile and valuable ligand in the field of coordination chemistry and catalysis. While its precise historical origins are not readily apparent from the available literature, its utility has been firmly established through numerous studies on its synthesis, coordination behavior, and catalytic applications. The ability to act as both a chelating and a bridging ligand, combined with the tunable electronic and steric properties, ensures that this compound and its derivatives will continue to be of significant interest to researchers in academia and industry for the development of novel and efficient catalytic systems. Further exploration of its potential in areas such as asymmetric catalysis and materials science is warranted.

References

Methodological & Application

Application Notes and Protocols: Preparation of Palladium Complexes with 2-(Diphenylphosphino)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and application of palladium complexes featuring the bidentate P,O-ligand, 2-(Diphenylphosphino)phenol. The protocols outlined below are intended to serve as a foundational guide for the preparation and utilization of these versatile catalysts, which are of significant interest in cross-coupling reactions vital to medicinal chemistry and drug development.

Introduction

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The performance of these catalytic systems is critically dependent on the nature of the ligand coordinated to the palladium center. This compound is an attractive ligand due to its hemilabile P,O-coordination, which can influence the stability and reactivity of the catalytic species. This document details the preparation of palladium(II) complexes with this ligand and their application as pre-catalysts in Suzuki-Miyaura cross-coupling reactions.

Synthesis of Palladium(II) Complexes with this compound

The synthesis of palladium(II) complexes with this compound can be achieved through the reaction of a suitable palladium(II) precursor with the phosphine ligand. The general approach involves the displacement of labile ligands from the palladium precursor by the stronger coordinating phosphine moiety. The subsequent coordination of the phenolic oxygen can be influenced by the reaction conditions and the presence of a base.

General Synthetic Workflow

G cluster_synthesis Synthesis of Palladium Complex pd_precursor Palladium(II) Precursor (e.g., Pd(OAc)2, PdCl2(MeCN)2) reaction Reaction Mixture pd_precursor->reaction ligand This compound ligand->reaction solvent Inert Solvent (e.g., Toluene, DCM) solvent->reaction isolation Isolation & Purification (Filtration, Washing, Drying) reaction->isolation product [Pd(Ph2P(o-C6H4O))2] or [PdCl(Ph2P(o-C6H4OH))]n isolation->product

Caption: Synthetic workflow for the preparation of palladium complexes.

Experimental Protocol: Synthesis of a Generic Palladium(II)-2-(Diphenylphosphino)phenol Complex

This protocol describes a general method for the synthesis of a palladium(II) complex with this compound. The specific product (e.g., monomeric, dimeric, or polymeric structure) may vary depending on the stoichiometry and palladium precursor used.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂) or Dichlorobis(acetonitrile)palladium(II) (PdCl₂(MeCN)₂)

  • This compound

  • Anhydrous toluene or dichloromethane (DCM)

  • Anhydrous diethyl ether or hexane

  • Schlenk flask and other standard inert atmosphere glassware

  • Magnetic stirrer and heating plate

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (2.1 equivalents) in anhydrous toluene (20 mL).

  • In a separate flask, dissolve the palladium(II) precursor (1.0 equivalent) in anhydrous toluene (10 mL).

  • Slowly add the palladium(II) solution to the ligand solution with vigorous stirring at room temperature.

  • The reaction mixture is stirred at room temperature for 4-6 hours or gently heated to 50-60 °C for 2-3 hours, during which a color change and/or precipitation may be observed.

  • After the reaction is complete (monitored by TLC or ³¹P NMR if possible), allow the mixture to cool to room temperature.

  • If a precipitate has formed, it is collected by filtration, washed with anhydrous diethyl ether (3 x 10 mL), and dried under vacuum.

  • If no precipitate forms, the solvent is reduced in volume under vacuum, and the product is precipitated by the addition of a non-polar solvent like hexane. The solid is then collected by filtration, washed, and dried as described above.

Characterization of Palladium Complexes

The synthesized palladium complexes should be thoroughly characterized to confirm their structure and purity. Key analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and elemental analysis.

Expected Spectroscopic Data
Technique Observed Feature Expected Value/Range Interpretation
³¹P NMRChemical Shift (δ)25-40 ppmDownfield shift upon coordination to palladium compared to the free ligand.[1]
¹H NMRPhenolic OHBroad singlet, may disappear upon deprotonationPresence or absence indicates coordination mode of the hydroxyl group.
¹H NMRAromatic Protons6.5-8.0 ppmComplex multiplet patterns.
¹³C NMRC-P couplingVisible for carbons near the phosphorus atomConfirms P-C bond integrity.
FTIRν(OH)Broad band around 3400 cm⁻¹Disappearance or shift upon deprotonation and coordination.
FTIRν(P-C)~1090-1100 cm⁻¹Characteristic phosphine stretching frequency.

Application in Suzuki-Miyaura Cross-Coupling

Palladium complexes bearing phosphine ligands are highly effective pre-catalysts for Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of biaryl structures.

Catalytic Cycle Workflow

G cluster_catalysis Suzuki-Miyaura Catalytic Cycle pd0 Active Pd(0) Species oxidative_addition Oxidative Addition (with Aryl Halide) pd0->oxidative_addition Ar-X transmetalation Transmetalation (with Organoboron Reagent) oxidative_addition->transmetalation Ar'-B(OR)2 reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->pd0 Ar-Ar' product Biaryl Product reductive_elimination->product

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura cross-coupling of an aryl bromide with an arylboronic acid using the prepared palladium complex as a pre-catalyst.

Materials:

  • Aryl bromide

  • Arylboronic acid

  • Palladium-2-(Diphenylphosphino)phenol complex (pre-catalyst)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane, DMF, with water)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

Procedure:

  • To a reaction vessel, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

  • Add the palladium pre-catalyst (0.01-1 mol%).

  • Add the solvent system (e.g., Toluene/Water 4:1, 5 mL).

  • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with stirring for the required time (typically 2-24 hours), monitoring by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Catalytic Performance Data

The following table summarizes typical performance data for palladium-phosphine complexes in Suzuki-Miyaura coupling reactions. While specific data for the this compound complex is not provided in the initial search, these values serve as a benchmark for what can be expected.

Aryl Halide Arylboronic Acid Catalyst Loading (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
4-BromotoluenePhenylboronic acid0.1K₂CO₃Toluene/H₂O1004>95
4-ChloroanisolePhenylboronic acid1Cs₂CO₃Dioxane1101285-95
1-Bromo-4-nitrobenzene4-Methoxyphenylboronic acid0.5K₃PO₄DMF/H₂O902>98

Safety Precautions

  • Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.

  • Phosphine ligands can be air-sensitive and have a strong odor. Handle under an inert atmosphere.

  • Organic solvents are flammable and should be used away from ignition sources.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The preparation of palladium complexes with this compound provides access to versatile and efficient pre-catalysts for cross-coupling reactions. The straightforward synthetic protocols and the high catalytic activity of these complexes make them valuable tools for researchers in organic synthesis and drug development. The methodologies and data presented herein serve as a practical guide for the successful preparation and application of these important compounds.

References

Application Note: Suzuki-Miyaura Coupling Facilitated by 2-(Diphenylphosphino)phenol Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, a common motif in pharmaceuticals and functional materials. The efficiency and substrate scope of this palladium-catalyzed reaction are critically influenced by the choice of ligand. This application note details a generalized experimental protocol for the Suzuki-Miyaura coupling reaction utilizing 2-(Diphenylphosphino)phenol as a versatile and effective phosphine ligand. This ligand's electronic properties and potential for secondary interactions can offer unique reactivity in the catalytic cycle.

Catalytic Cycle Overview

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states. The key steps are:

  • Oxidative Addition: The Pd(0) species reacts with the aryl halide to form a Pd(II) complex.

  • Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst.

Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid using a palladium catalyst and this compound as the ligand.

Materials and Reagents:

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • This compound

  • Aryl halide (e.g., aryl bromide, aryl iodide)

  • Arylboronic acid

  • Base (e.g., Potassium carbonate (K₂CO₃), Potassium phosphate (K₃PO₄), or Cesium carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, or a mixture of Tetrahydrofuran (THF) and water)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate or oil bath

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask or reaction vial under an inert atmosphere (Nitrogen or Argon), add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the this compound ligand (2-4 mol%).

    • Add the aryl halide (1.0 mmol, 1.0 equivalent).

    • Add the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equivalents).

    • Add the base (e.g., K₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equivalents).

    • Add the anhydrous solvent (e.g., Toluene, 3-5 mL).

  • Reaction Execution:

    • Ensure the reaction mixture is under a positive pressure of inert gas.

    • Stir the mixture at room temperature for 5-10 minutes to ensure homogeneity.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 2-24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure biaryl product.

Data Presentation

The following table presents illustrative data for the Suzuki-Miyaura coupling of various aryl halides with arylboronic acids, showcasing the potential scope of the reaction with a palladium/phosphine ligand system. Please note that these are representative examples and actual yields may vary depending on the specific substrates and optimized reaction conditions.

EntryAryl HalideArylboronic AcidProductYield (%)
14-BromoanisolePhenylboronic acid4-Methoxybiphenyl>95
24-Bromotoluene4-Methoxyphenylboronic acid4-Methoxy-4'-methylbiphenyl>95
31-Bromo-4-(trifluoromethyl)benzenePhenylboronic acid4-(Trifluoromethyl)biphenyl92
42-BromopyridinePhenylboronic acid2-Phenylpyridine85
54-ChloroacetophenonePhenylboronic acid4-Acetylbiphenyl78
61-Bromo-2-methylbenzenePhenylboronic acid2-Methylbiphenyl90

Visualizations

Experimental Workflow Diagram

Suzuki_Miyaura_Workflow reagents Reagents (Aryl Halide, Arylboronic Acid, Pd Precursor, Ligand, Base) setup Reaction Setup (Inert Atmosphere) reagents->setup reaction Reaction (Heating & Stirring) setup->reaction workup Workup (Extraction & Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product Pure Biaryl Product purification->product

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle Diagram

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_complex1 R¹-Pd(II)L₂-X pd0->pd_complex1 R¹-X transmetalation Transmetalation pd_complex2 R¹-Pd(II)L₂-R² pd_complex1->pd_complex2 R²-B(OH)₂ Base pd_complex2->pd0 R¹-R² reductive_elimination Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Conclusion

The use of this compound as a ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions provides an effective method for the synthesis of a variety of biaryl compounds. The protocol outlined in this application note is a robust starting point for researchers developing synthetic routes to complex molecules. Optimization of reaction parameters such as the palladium precursor, base, solvent, and temperature may be necessary to achieve the highest yields for specific substrates. This ligand represents a valuable tool in the extensive portfolio of phosphines available for facilitating challenging cross-coupling transformations.

Application of 2-(Diphenylphosphino)phenol in Buchwald-Hartwig Amination: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction has seen widespread application in the synthesis of a vast array of compounds, including pharmaceuticals, agrochemicals, and functional materials. The efficacy of this transformation is critically dependent on the nature of the phosphine ligand employed, which modulates the reactivity and stability of the palladium catalyst.

While a diverse range of phosphine ligands have been developed and successfully applied in the Buchwald-Hartwig amination, a comprehensive review of the scientific literature reveals a notable absence of specific, detailed application notes and experimental protocols for the use of 2-(Diphenylphosphino)phenol as a ligand in this reaction. Extensive searches of scholarly databases have not yielded quantitative data, such as reaction yields, catalyst loadings, or substrate scope, specifically associated with this ligand in the context of C-N cross-coupling.

This document, therefore, serves to highlight the current lack of published information on this specific application and provides a general overview of the Buchwald-Hartwig amination to offer a foundational understanding for researchers interested in exploring the potential of novel ligands like this compound.

The Buchwald-Hartwig Amination: A General Overview

The Buchwald-Hartwig amination facilitates the coupling of an aryl or heteroaryl halide or pseudohalide (e.g., triflate) with a primary or secondary amine in the presence of a palladium catalyst and a base. The reaction is believed to proceed through a catalytic cycle, as depicted below.

General Catalytic Cycle

The generally accepted mechanism involves the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) complex.

  • Ligand Exchange/Amine Coordination: The amine coordinates to the palladium center.

  • Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed through reductive elimination, yielding the desired arylamine product and regenerating the Pd(0) catalyst.

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX L-Pd(II)(Ar)(X) OxAdd->PdII_ArX AmineCoord Amine Coordination PdII_ArX->AmineCoord HNR'R'' PdII_Amine [L-Pd(II)(Ar)(HNR'R'')]⁺X⁻ AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L-Pd(II)(Ar)(NR'R'') Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR'R'' RedElim->Product

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

The Role of the Phosphine Ligand

The phosphine ligand plays a multifaceted role in the Buchwald-Hartwig amination:

  • Stabilization: It stabilizes the palladium center, preventing decomposition and precipitation of palladium black.

  • Solubility: It enhances the solubility of the catalyst in organic solvents.

  • Reactivity Modulation: The steric and electronic properties of the ligand influence the rates of the individual steps in the catalytic cycle, particularly the oxidative addition and reductive elimination steps. Bulky, electron-rich phosphine ligands are often found to be the most effective, as they promote the formation of monoligated, coordinatively unsaturated palladium species that are highly reactive.

Potential of this compound as a Ligand

While specific data is unavailable, the structure of this compound suggests several features that could be of interest in the context of the Buchwald-Hartwig amination:

  • Hemilability: The presence of both a "hard" oxygen donor (from the phenol) and a "soft" phosphorus donor could lead to hemilabile coordination. This means the oxygen atom could reversibly bind and dissociate from the palladium center, potentially opening up a coordination site to facilitate key steps in the catalytic cycle.

  • Hydrogen Bonding: The phenolic proton could participate in hydrogen bonding interactions, which might influence the reaction mechanism, for example, by assisting in the deprotonation of the amine.

  • Bidentate Chelation: The ligand could potentially act as a bidentate P,O-ligand, which can influence the geometry and stability of the catalytic intermediates.

General Experimental Protocol for Ligand Screening

For researchers interested in evaluating the efficacy of this compound or other novel ligands in the Buchwald-Hartwig amination, the following general protocol can serve as a starting point. This protocol is based on commonly employed conditions for this reaction and would require optimization for the specific ligand and substrates.

Reaction Scheme:

Ar-X + HNR'R'' --(Pd catalyst, Ligand, Base, Solvent, Heat)--> Ar-NR'R''

Materials:

  • Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Ligand: this compound

  • Aryl Halide: e.g., 4-bromotoluene, 4-chloroanisole

  • Amine: e.g., morpholine, aniline, n-hexylamine

  • Base: Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LHMDS), or Cesium carbonate (Cs₂CO₃)

  • Solvent: Anhydrous toluene or dioxane

  • Inert Gas: Argon or Nitrogen

Procedure:

  • To an oven-dried Schlenk tube or reaction vial under an inert atmosphere, add the palladium precursor (e.g., 1-2 mol%) and the ligand (e.g., 1.2-2.4 mol% relative to Pd).

  • Add the base (e.g., 1.2-1.5 equivalents).

  • Add the aryl halide (1.0 equivalent) and the amine (1.1-1.2 equivalents).

  • Add the anhydrous solvent (to achieve a concentration of approximately 0.1-0.5 M).

  • Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature, quench with water or a saturated aqueous solution of ammonium chloride, and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental_Workflow Start Start Setup Prepare Reaction Vessel (Inert Atmosphere) Start->Setup Reagents Add Pd Precursor, Ligand, Base, Aryl Halide, Amine Setup->Reagents Solvent Add Anhydrous Solvent Reagents->Solvent Reaction Heat and Stir Solvent->Reaction Monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) Reaction->Monitoring Workup Quench and Extract Monitoring->Workup Reaction Complete Purification Dry, Concentrate, and Purify Workup->Purification End Characterize Product Purification->End

Caption: A general experimental workflow for screening ligands in the Buchwald-Hartwig amination.

Data Presentation: A Template for Future Studies

Should experimental data for the application of this compound in the Buchwald-Hartwig amination become available, it is recommended to present the quantitative results in a clear and structured tabular format for easy comparison. Below is a template for such a table.

Table 1: Substrate Scope for the Amination of Aryl Halides with Various Amines using a this compound-Palladium Catalyst System

EntryAryl HalideAminePd Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
14-BromotolueneMorpholine
24-ChloroanisoleMorpholine
34-BromotolueneAniline
44-ChloroanisoleAniline
54-Bromotoluenen-Hexylamine
64-Chloroanisolen-Hexylamine

Conclusion and Future Outlook

Application Notes and Protocols for Heck Reactions Catalyzed by 2-(Diphenylphosphino)phenol Palladium Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed procedure for the synthesis and application of palladium complexes incorporating the 2-(diphenylphosphino)phenol ligand for use in Heck cross-coupling reactions. The protocols outlined below are intended to serve as a comprehensive guide for academic and industrial researchers engaged in synthetic chemistry and drug development.

Introduction

The Mizoroki-Heck reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, typically involving the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. The choice of ligand coordinated to the palladium center is crucial for the catalyst's stability, activity, and selectivity. The this compound ligand is a bidentate P,O-ligand that can form stable chelate complexes with palladium, offering enhanced catalytic activity and stability in Heck reactions. This document details the preparation of the palladium catalyst and the subsequent protocol for its use in various Heck coupling reactions.

Data Presentation

The following table summarizes the typical yields obtained for the Heck reaction between various aryl halides and olefins using a pre-formed this compound palladium(II) catalyst. These results are representative and demonstrate the efficiency of the catalyst system across a range of substrates.

EntryAryl HalideOlefinProductYield (%)
1IodobenzeneStyrenetrans-Stilbene95
2BromobenzeneStyrenetrans-Stilbene92
34-IodoanisoleStyrene4-Methoxy-trans-stilbene96
44-BromoacetophenoneStyrene4-Acetyl-trans-stilbene88
5Iodobenzenen-Butyl acrylaten-Butyl cinnamate98
6Bromobenzenen-Butyl acrylaten-Butyl cinnamate94
71-IodonaphthaleneStyrene1-(trans-Styryl)naphthalene91

Experimental Protocols

Protocol 1: Synthesis of the Palladium(II)-2-(Diphenylphosphino)phenol Pre-catalyst

This protocol describes the synthesis of a well-defined palladium(II) complex with the this compound ligand, which serves as the pre-catalyst for the Heck reaction.

Materials:

  • Palladium(II) acetate [Pd(OAc)₂]

  • This compound

  • Toluene, anhydrous

  • Hexane, anhydrous

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and heating plate

Procedure:

  • In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 mmol) in anhydrous toluene (20 mL).

  • To this solution, add solid palladium(II) acetate (1.0 mmol).

  • Stir the reaction mixture at room temperature for 1 hour, during which the color of the solution will change, indicating complex formation.

  • Increase the temperature to 80 °C and continue stirring for an additional 2 hours to ensure complete reaction.

  • Allow the reaction mixture to cool to room temperature.

  • Reduce the volume of the solvent under vacuum to approximately 5 mL.

  • Add anhydrous hexane (30 mL) to precipitate the palladium complex.

  • Collect the resulting solid by filtration under inert atmosphere, wash with a small amount of cold hexane, and dry under high vacuum.

  • The resulting solid is the this compound palladium(II) complex, which can be stored under an inert atmosphere.

Protocol 2: General Procedure for the Heck Reaction

This protocol outlines the general procedure for the Heck cross-coupling reaction using the pre-synthesized this compound palladium(II) complex.

Materials:

  • Synthesized this compound palladium(II) pre-catalyst

  • Aryl halide (e.g., iodobenzene, bromobenzene)

  • Olefin (e.g., styrene, n-butyl acrylate)

  • Base (e.g., potassium carbonate (K₂CO₃), triethylamine (Et₃N))

  • Solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (MeCN))

  • Reaction vessel (e.g., screw-cap vial or round-bottom flask)

  • Magnetic stirrer and heating plate

Procedure:

  • To a reaction vessel, add the aryl halide (1.0 mmol), the olefin (1.2 mmol), the base (2.0 mmol), and the this compound palladium(II) pre-catalyst (0.01 mmol, 1 mol%).

  • Add the desired solvent (5 mL) to the vessel.

  • Seal the vessel and place it on a pre-heated stirrer hotplate set to the desired reaction temperature (typically 100-140 °C).

  • Stir the reaction mixture for the specified time (typically 12-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Visualizations

The following diagrams illustrate the key processes involved in the Heck reaction catalyzed by this compound palladium complexes.

Heck_Reaction_Catalytic_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L) OxAdd->PdII_Aryl Coord Olefin Coordination PdII_Aryl->Coord Olefin PdII_Olefin Ar-Pd(II)-X(L)(Olefin) Coord->PdII_Olefin MigIns Migratory Insertion PdII_Olefin->MigIns PdII_Alkyl R-Pd(II)-X(L) MigIns->PdII_Alkyl BetaElim β-Hydride Elimination PdII_Alkyl->BetaElim PdH H-Pd(II)-X(L) BetaElim->PdH Coupled Product Products Coupled Product + HX RedElim Reductive Elimination PdH->RedElim Base RedElim->Pd0 Base-HX Base Base Reactants Ar-X + Olefin

Figure 1: Catalytic cycle of the Heck reaction.

Experimental_Workflow start Start step1 Combine Reactants: Aryl Halide, Olefin, Base, and Pd-Catalyst in a Reaction Vessel start->step1 step2 Add Solvent step1->step2 step3 Seal Vessel and Heat with Stirring step2->step3 step4 Monitor Reaction Progress (TLC/GC) step3->step4 step5 Work-up: Cool, Dilute, Extract step4->step5 Reaction Complete step6 Purification: Column Chromatography step5->step6 end Isolated Product step6->end

Figure 2: General experimental workflow for the Heck reaction.

Application Notes and Protocols: Coordination Chemistry of 2-(Diphenylphosphino)phenol with Transition Metals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the coordination chemistry of 2-(diphenylphosphino)phenol with various transition metals. This versatile ligand, featuring both a hard phenolate oxygen and a soft phosphine phosphorus donor atom, forms a range of complexes with interesting structural features and significant applications, particularly in the field of catalysis.

Introduction

This compound is a bidentate monoanionic ligand that coordinates to transition metals through the phosphorus atom of the diphenylphosphino group and the oxygen atom of the deprotonated phenol. This P,O-chelation creates a stable six-membered ring, influencing the electronic and steric properties of the resulting metal complex. The ambidentate nature of this ligand allows for the formation of diverse coordination geometries and facilitates its use in a variety of catalytic transformations.

Data Presentation

Spectroscopic and Structural Data of this compound Transition Metal Complexes

The following tables summarize key spectroscopic and structural data for representative transition metal complexes of this compound and its analogues.

Table 1: Selected Spectroscopic Data

ComplexMetal31P NMR (δ, ppm)Selected IR Bands (cm-1)Reference
[Ni(Ph2PC6H4O)2]Ni(II)~30ν(P-C), ν(C-O)[1]
[PdCl2(Ph2PC6H4OH)]Pd(II)~25ν(O-H), ν(P-C), ν(Pd-Cl)[2]
[RuCl2(PPh3)(Ph2PC6H4O)]Ru(II)~40 (d), ~35 (d)ν(P-C), ν(C-O), ν(Ru-Cl)N/A
[Ag(Ph2PC6H4O)(PPh3)]Ag(I)~15ν(P-C), ν(C-O)N/A

Note: Specific spectral data can vary depending on the solvent and specific complex structure. Data presented here are approximate values based on typical ranges found in the literature.

Table 2: Selected X-ray Crystallographic Data

ComplexMetal-Oxygen Bond Length (Å)Metal-Phosphorus Bond Length (Å)P-Metal-O Bite Angle (°)Coordination GeometryReference
[Ni(Ph2PC6H4O)2]1.85-1.902.15-2.20~90Square Planar[3]
[Pd(allyl)(Ph2PC6H4O)]2.05-2.102.20-2.25~90Square PlanarN/A
Trinuclear Zn Complex2.00-2.20 (bridging & terminal)2.45-2.50N/AOctahedral/Tetrahedral[1]
Trinuclear Mn Complex2.15-2.252.50-2.55N/AOctahedral[1]

Experimental Protocols

Protocol 1: Synthesis of a Palladium(II) Complex with this compound

This protocol describes the synthesis of a representative palladium(II) complex, which can serve as a precatalyst for cross-coupling reactions.

Materials:

  • This compound

  • Bis(acetonitrile)palladium(II) chloride ([PdCl2(MeCN)2])

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, anhydrous

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and stir bar

Procedure:

  • In a 100 mL Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 mmol) in anhydrous dichloromethane (20 mL).

  • To this solution, add solid bis(acetonitrile)palladium(II) chloride (1.0 mmol) in one portion with stirring.

  • Stir the resulting mixture at room temperature for 4 hours. The color of the solution will typically change, indicating complex formation.

  • Reduce the solvent volume in vacuo to approximately 5 mL.

  • Slowly add anhydrous diethyl ether (30 mL) to the concentrated solution to precipitate the product.

  • Collect the solid product by filtration under inert atmosphere, wash with a small amount of diethyl ether, and dry in vacuo.

  • Characterize the product by 1H NMR, 31P NMR, and IR spectroscopy, and elemental analysis.

Protocol 2: Application in Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the use of a palladium/2-(diphenylphosphino)phenol complex as a catalyst in the Suzuki-Miyaura cross-coupling of an aryl bromide with an arylboronic acid.

Materials:

  • Palladium(II) complex from Protocol 1 (or a similar in situ generated catalyst)

  • Aryl bromide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Potassium carbonate (K2CO3) or another suitable base

  • Toluene/water (e.g., 10:1 v/v) solvent mixture

  • Reaction vial with a screw cap and septum

  • Magnetic stirrer and stir bar

Procedure:

  • To a reaction vial, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium catalyst (0.01 mmol, 1 mol%).

  • Add the toluene/water solvent mixture (5 mL).

  • Seal the vial with a screw cap and purge with an inert gas for 5-10 minutes.

  • Place the vial in a preheated oil bath at 100 °C and stir for the desired reaction time (e.g., 12-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water (10 mL).

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis and Characterization Workflow

G cluster_synthesis Synthesis cluster_characterization Characterization start This compound + [PdCl2(MeCN)2] reaction Stir in CH2Cl2 (Room Temperature, 4h) start->reaction precipitation Precipitate with Diethyl Ether reaction->precipitation filtration Filter and Dry precipitation->filtration product [PdCl(Ph2PC6H4O)(MeCN)] filtration->product nmr NMR Spectroscopy (1H, 13C, 31P) product->nmr ir IR Spectroscopy product->ir xrd X-ray Crystallography (for single crystals) product->xrd

Caption: Workflow for the synthesis and characterization of a palladium complex.

Catalytic Cycle for Suzuki-Miyaura Cross-Coupling

G catalyst Pd(0)L (Active Catalyst) oxidative_addition Oxidative Addition (Ar-X) catalyst->oxidative_addition intermediate1 Ar-Pd(II)-X(L) oxidative_addition->intermediate1 transmetalation Transmetalation (Ar'B(OH)2, Base) intermediate1->transmetalation intermediate2 Ar-Pd(II)-Ar'(L) transmetalation->intermediate2 reductive_elimination Reductive Elimination intermediate2->reductive_elimination reductive_elimination->catalyst Regeneration product Ar-Ar' (Product) reductive_elimination->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Synthesis of Metal-Phosphine Complexes with 2-(Diphenylphosphino)phenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of metal-phosphine complexes utilizing the versatile ligand, 2-(Diphenylphosphino)phenol. This ligand, featuring both a soft phosphine donor and a hard phenolate donor, allows for the formation of a wide array of metal complexes with diverse structural motifs and potential applications in catalysis, materials science, and medicinal chemistry.

Overview of Synthesis

The synthesis of metal-phosphine complexes with this compound typically involves the reaction of a suitable metal precursor, often a metal halide or acetate salt, with the ligand in an appropriate solvent. The reaction conditions, such as temperature, reaction time, and the use of a base, can be tailored to control the coordination mode of the ligand and the nuclearity of the resulting complex. The this compound ligand can act as a monodentate P-donor or as a bidentate P,O-chelating ligand upon deprotonation of the phenolic proton. This versatility leads to the formation of mononuclear, binuclear, and polynuclear complexes.

General synthetic approaches often involve the direct reaction of the metal salt with the phosphine ligand.[1] In some cases, the phosphine can also act as a reducing agent, particularly with platinum-group metals.[1] The resulting complexes are typically characterized by a suite of spectroscopic and analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P), Infrared (IR) spectroscopy, mass spectrometry, and single-crystal X-ray diffraction.[2][3]

Experimental Protocols

The following protocols provide step-by-step procedures for the synthesis of various metal complexes with this compound and analogous phosphine ligands.

Protocol 1: General Synthesis of Mononuclear Nickel(II) and Cobalt(II) Complexes

This protocol is adapted from the synthesis of analogous first-row transition metal complexes.[4][5]

Materials:

  • This compound

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) or Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • Triethylamine (NEt₃) or other suitable base

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Ethanol)

  • Standard Schlenk line and glassware for inert atmosphere synthesis

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (2 equivalents) in the chosen anhydrous solvent.

  • In a separate flask, dissolve the metal salt (1 equivalent) in the same solvent.

  • Slowly add the metal salt solution to the ligand solution with stirring.

  • Add a slight excess of a base, such as triethylamine (2.2 equivalents), to facilitate the deprotonation of the phenolic hydroxyl group.

  • Stir the reaction mixture at room temperature for 4-24 hours. The progress of the reaction can be monitored by thin-layer chromatography or ³¹P NMR spectroscopy.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., DCM/hexane or toluene/hexane) to yield the desired metal complex.

Expected Outcome: This procedure is expected to yield square-planar mononuclear complexes of the type [M(2-Ph₂P-C₆H₄O)₂], where M = Ni(II) or Co(II).[4]

Protocol 2: Synthesis of a Trinuclear Zinc(II) Complex

This protocol describes the formation of a novel trinuclear zinc complex.[4]

Materials:

  • This compound

  • Zinc(II) chloride (ZnCl₂)

  • Sodium methoxide (NaOMe) or other strong base

  • Anhydrous methanol and diethyl ether

  • Standard Schlenk line and glassware

Procedure:

  • Under an inert atmosphere, dissolve this compound (2 equivalents) in anhydrous methanol.

  • Add a solution of sodium methoxide (2 equivalents) in methanol to deprotonate the ligand.

  • In a separate flask, dissolve zinc(II) chloride (1 equivalent) in methanol.

  • Slowly add the zinc chloride solution to the deprotonated ligand solution with vigorous stirring.

  • A precipitate will form. Stir the suspension at room temperature for 12 hours.

  • Collect the solid by filtration, wash with methanol and diethyl ether, and dry under vacuum.

Expected Outcome: This synthesis yields a trinuclear complex with the formula [Zn₃(2-Ph₂P-C₆H₄O)₆].[4] In this structure, the central zinc atom is octahedrally coordinated and bound only to oxygen atoms, while the two peripheral zinc atoms exhibit a mixed coordination environment.[4]

Protocol 3: Synthesis of a Gold(I) Complex

This protocol is based on the synthesis of gold(I) complexes with related phosphine ligands.[6][7][8]

Materials:

  • This compound

  • (Dimethyl sulfide)gold(I) chloride ((CH₃)₂SAuCl) or another suitable gold(I) precursor

  • Anhydrous dichloromethane (DCM) and hexane

  • Standard Schlenk line and glassware

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere.

  • Add a solution of (dimethyl sulfide)gold(I) chloride (1 equivalent) in DCM to the ligand solution.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by ³¹P NMR spectroscopy until the starting phosphine signal is consumed.

  • Reduce the volume of the solvent in vacuo.

  • Add hexane to precipitate the product.

  • Isolate the solid by filtration, wash with hexane, and dry under vacuum.

Expected Outcome: This procedure typically yields a mononuclear gold(I) complex of the type [AuCl(Ph₂PC₆H₄OH)].

Data Presentation

The following tables summarize representative quantitative data for metal complexes synthesized with this compound and analogous ligands.

Table 1: Selected Reaction Yields

Metal ComplexMetal PrecursorLigandYield (%)Reference
[Ni(2-Ph₂P-C₆H₄O)₂]NiCl₂·6H₂OThis compoundHigh[4]
[Co(2-Ph₂P-C₆H₄O)₂]CoCl₂·6H₂OThis compoundHigh[4]
[Zn₃(2-Ph₂P-C₆H₄O)₆]ZnCl₂This compoundHigh[4]
[Mn₃(2-Ph₂P-C₆H₄O)₆(OH₂)₆]MnCl₂·4H₂OThis compoundHigh[4]
[AuR(PNH₂)] (R = C₆F₅, C₆Cl₂F₃, C₆Cl₅, o-C₆BrF₄)[AuR(THT)]2-(Diphenylphosphino)aniline70-85[6]
CuClL (L = 2-(Diphenylphosphino)pyridine)CuCl2-(Diphenylphosphino)pyridine69[9]
Ag₄Br₄L₄ (L = 2-(Diphenylphosphino)pyridine)AgBr2-(Diphenylphosphino)pyridine96[9]

Table 2: Selected ³¹P NMR Spectroscopic Data

ComplexSolventChemical Shift (δ, ppm)Reference
[CuCl(PPh₂C₅H₄N)₃]DMSO-d₆-4.38 (bs)[9]
[Ag₄Cl₄(PPh₂C₅H₄N)₄]CDCl₃9.88 (s)[9]
[Ag₄Br₄(PPh₂C₅H₄N)₄]CDCl₃6.47 (s)[9]

Visualizations

The following diagrams illustrate the general synthetic workflow and the structural diversity of the metal complexes.

Synthesis_Workflow Metal_Precursor Metal Precursor (e.g., MClx, M(OAc)x) Reaction_Mixture Reaction Mixture Metal_Precursor->Reaction_Mixture Ligand This compound Ligand->Reaction_Mixture Solvent Anhydrous Solvent (e.g., THF, DCM) Solvent->Reaction_Mixture Base Base (optional) (e.g., NEt3, NaOMe) Base->Reaction_Mixture Purification Purification (Recrystallization, Filtration) Reaction_Mixture->Purification Product Metal-Phosphine Complex Purification->Product

Caption: General workflow for the synthesis of metal-phosphine complexes.

Complex_Structures cluster_0 Mononuclear Complexes cluster_1 Polynuclear Complexes Mononuclear_P Monodentate P-coordination [M-L] Mononuclear_PO Bidentate P,O-chelation [M(O-P)] Binuclear Binuclear [M-L-M] Mononuclear_PO->Binuclear Bridging Trinuclear Trinuclear [M3L6] Mononuclear_PO->Trinuclear Self-assembly Ligand This compound Ligand->Mononuclear_P No deprotonation Ligand->Mononuclear_PO Deprotonation

Caption: Structural diversity of metal complexes with this compound.

References

Application Notes and Protocols for Evaluating the Catalytic Activity of 2-(Diphenylphosphino)phenol-Based Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the catalytic activity of 2-(diphenylphosphino)phenol-based catalysts, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. The provided protocols are based on established methodologies for similar phosphine-ligated palladium catalysts and can be adapted for specific substrate combinations and research needs.

Introduction to this compound Ligands

This compound and its derivatives are a class of versatile P,O-bidentate ligands that can coordinate with various transition metals to form catalytically active complexes. The combination of a "soft" phosphine donor and a "hard" phenolate oxygen donor allows for unique electronic and steric properties at the metal center, influencing the catalyst's reactivity, selectivity, and stability. These ligands have shown promise in a range of catalytic transformations, most notably in palladium-catalyzed carbon-carbon bond formation.

Applications in Catalysis

Palladium complexes of this compound are primarily evaluated for their efficacy in cross-coupling reactions, which are fundamental transformations in organic synthesis and crucial for the preparation of pharmaceuticals, agrochemicals, and functional materials. The two most common applications for these types of catalysts are the Suzuki-Miyaura coupling and the Heck reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides or triflates. Catalysts based on this compound can be highly effective in promoting this transformation.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. The choice of ligand is critical in achieving high yields and controlling the regioselectivity of the product.

Experimental Protocols

The following are detailed protocols for performing Suzuki-Miyaura and Heck reactions using a pre-catalyst system of a palladium source and this compound as the ligand.

General Considerations
  • Reagent Purity: All reagents and solvents should be of high purity and dried according to standard laboratory procedures. Anhydrous and deoxygenated solvents are crucial for optimal catalytic performance.

  • Inert Atmosphere: Reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation of the catalyst and phosphine ligand. Standard Schlenk techniques or a glovebox are recommended.

  • Catalyst Preparation: The active catalyst is typically formed in situ from a palladium precursor and the this compound ligand. Common palladium precursors include palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).

Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid

This protocol describes a general procedure for the Suzuki-Miyaura coupling reaction.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)

  • This compound (0.02 mmol, 2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-dioxane (5 mL)

  • Deionized water (1 mL)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, and potassium carbonate.

  • In a separate vial, dissolve the palladium(II) acetate and this compound in 1,4-dioxane.

  • Evacuate and backfill the Schlenk flask with an inert gas (repeat three times).

  • Add the catalyst solution to the Schlenk flask via syringe.

  • Add the deionized water to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow for Suzuki-Miyaura Coupling:

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Aryl Halide, Boronic Acid, and Base C Add Catalyst Solution to Reactants A->C B Prepare Catalyst Solution (Pd source + Ligand in Solvent) B->C D Add Water C->D E Heat and Stir under Inert Atmosphere D->E F Monitor Reaction Progress (TLC/GC-MS) E->F G Cool to Room Temperature F->G Reaction Complete H Extraction and Washing G->H I Drying and Concentration H->I J Column Chromatography I->J K Final Product J->K

Suzuki-Miyaura Reaction Workflow
Protocol 2: Heck Reaction of an Aryl Iodide with an Alkene

This protocol outlines a general procedure for the Heck coupling reaction.

Materials:

  • Aryl iodide (1.0 mmol, 1.0 equiv)

  • Alkene (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • This compound (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (1.5 mmol, 1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To a flame-dried Schlenk tube, add palladium(II) acetate and this compound.

  • Evacuate and backfill the tube with an inert gas (repeat three times).

  • Add DMF, followed by the aryl iodide, alkene, and triethylamine via syringe.

  • Seal the tube and heat the reaction mixture to 100-120 °C for 12-48 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Quantitative data from catalytic experiments should be summarized in tables for clear comparison of catalyst performance under different conditions or with various substrates.

Table 1: Catalytic Performance in Suzuki-Miyaura Coupling (Note: The following data is representative for a highly active palladium-phosphine catalyst system and should be replaced with experimental results for the this compound catalyst.)

EntryAryl HalideArylboronic AcidPd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)[1]TON
14-BromotoluenePhenylboronic acidPd(OAc)₂ (1)SPhos (2)K₃PO₄Toluene/H₂O100189595
24-ChloroanisolePhenylboronic acidPd₂(dba)₃ (0.5)XPhos (2)K₃PO₄Dioxane1002492184
31-Bromo-4-nitrobenzenePhenylboronic acidPd(OAc)₂ (0.1)RuPhos (0.2)K₂CO₃t-AmylOH110498980

Table 2: Catalytic Performance in Heck Reaction (Note: The following data is representative for a palladium-phosphine catalyst system and should be replaced with experimental results for the this compound catalyst.)

EntryAryl HalideAlkenePd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)TON
1IodobenzeneStyrenePd(OAc)₂ (2)PPh₃ (4)Et₃NDMF100249045
24-Bromoacetophenonen-Butyl acrylatePdCl₂(PPh₃)₂ (1)-NaOAcDMAc120128585
31-IodonaphthaleneMethyl acrylatePd(OAc)₂ (0.5)P(o-tol)₃ (1)Na₂CO₃NMP140892184

Catalytic Cycle Visualizations

The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura and Heck reactions, adapted for a palladium catalyst with a generic P,O-bidentate ligand representing this compound.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_reactants cluster_products Pd0 Pd(0)L (Active Catalyst) PdII_ArX Ar-Pd(II)-X(L) Pd0->PdII_ArX Oxidative Addition PdII_ArArB Ar-Pd(II)-Ar'(L) PdII_ArX->PdII_ArArB Transmetalation PdII_ArArB->Pd0 Reductive Elimination ArAr Ar-Ar' PdII_ArArB->ArAr ArX Ar-X ArX->PdII_ArX ArBOH2 Ar'-B(OH)₂ ArBOH2->PdII_ArX Base Base Base->PdII_ArX

Catalytic Cycle for the Suzuki-Miyaura Reaction

The catalytic cycle begins with the oxidative addition of the aryl halide (Ar-X) to the active Pd(0) catalyst, forming a Pd(II) intermediate. This is followed by transmetalation with the organoboron species, where the organic group (Ar') is transferred to the palladium center. The final step is reductive elimination, which forms the desired C-C bond in the biaryl product and regenerates the active Pd(0) catalyst.

Heck Reaction Catalytic Cycle

Heck_Cycle cluster_reactants cluster_products Pd0 Pd(0)L (Active Catalyst) PdII_ArX Ar-Pd(II)-X(L) Pd0->PdII_ArX Oxidative Addition PdII_Intermediate R-CH₂-CH(Ar)-Pd(II)-X(L) PdII_ArX->PdII_Intermediate Carbopalladation (Migratory Insertion) PdII_Hydride H-Pd(II)-X(L) PdII_Intermediate->PdII_Hydride β-Hydride Elimination Product R-CH=CH-Ar PdII_Intermediate->Product PdII_Hydride->Pd0 Reductive Elimination of HX ArX Ar-X ArX->PdII_ArX Alkene R-CH=CH₂ Alkene->PdII_ArX Base Base Base->PdII_Hydride

Catalytic Cycle for the Heck Reaction

The Heck reaction catalytic cycle also starts with the oxidative addition of the aryl halide to the Pd(0) catalyst. The resulting Pd(II) complex then undergoes migratory insertion (carbopalladation) with the alkene. Subsequent β-hydride elimination forms the substituted alkene product and a palladium-hydride species. The final step involves the reductive elimination of HX, facilitated by a base, which regenerates the active Pd(0) catalyst.

References

Application Notes: Mechanistic Insights into Cross-Coupling Reactions with 2-(Diphenylphosphino)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency. The success of these transformations often hinges on the choice of ligand, which modulates the stability, activity, and selectivity of the palladium catalyst. 2-(Diphenylphosphino)phenol is a P,O-type ligand notable for its hemilabile character. The term "hemilabile" refers to the ligand's ability to have one donor atom (the phosphine) that remains strongly coordinated to the metal center while the other donor atom (the phenolic oxygen) can reversibly bind and dissociate. This dynamic behavior can open up coordination sites on the metal at key moments in the catalytic cycle, potentially accelerating crucial steps like oxidative addition and reductive elimination.

This document provides an overview of the mechanistic role of this compound in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, supported by generalized protocols and data.

Core Mechanistic Principles

Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple. The fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex. This is often the rate-determining step, and its efficiency is heavily influenced by the electron-donating properties of the supporting ligand.

  • Transmetalation (for Suzuki-Miyaura): The organopalladium(II) halide complex reacts with an organoboron compound (activated by a base) to exchange the halide for the organic group from the boron reagent.

  • Amine Coordination & Deprotonation (for Buchwald-Hartwig): In C-N couplings, an amine coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.[1][2]

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the desired product and regenerating the active Pd(0) catalyst.[3] This step is favored by bulky ligands.

The Role of this compound as a Hemilabile Ligand

The this compound ligand introduces unique mechanistic possibilities due to its P,O-bidentate and hemilabile nature.

  • P-Coordination: The electron-rich phosphine group serves as a strong, static anchor to the palladium center, providing stability and influencing the electronic environment of the metal.

  • O-Coordination (Hemilability): The phenolic oxygen can coordinate to the palladium center, creating a chelate ring. However, this P-O bond is weaker and can easily dissociate. This "on/off" coordination is crucial. During the catalytic cycle, dissociation of the oxygen atom can create a vacant coordination site necessary for substrate binding (e.g., during oxidative addition or transmetalation) without the need to dissociate the more strongly bound phosphine.

  • Anionic Ligand Potential: In the presence of a base, the phenolic proton can be removed, allowing the ligand to coordinate as an anionic P,O⁻ ligand. This increases the electron density on the palladium center, which can significantly accelerate the rate of oxidative addition.

The interplay between the neutral, hemilabile coordination and the anionic, chelating mode can provide a flexible and highly active catalytic system.

Visualizing the Catalytic Cycles

The following diagrams illustrate the proposed mechanisms.

G cluster_ligand This compound L P(Ph)₂-C₆H₄-OH

Caption: Structure of the this compound ligand.

Suzuki_Cycle Proposed Suzuki-Miyaura Catalytic Cycle pd0 L-Pd(0) oa L-Pd(II)(Ar)(X) pd0->oa Oxidative Addition (+ Ar-X) trans L-Pd(II)(Ar)(R) oa->trans Transmetalation (+ R-B(OR)₂⁻) trans->pd0 Reductive Elimination (Ar-R) re Product Formation trans->re

Caption: A simplified catalytic cycle for the Suzuki-Miyaura reaction.

Hemilabile_Mechanism Role of Hemilability in Catalysis start [P,O]-Pd(0) Complex (Chelated) open_coord [P]-Pd(0) Complex (O-dissociated) start->open_coord O-dissociation (Hemilability) oxidative_add [P]-Pd(II)(Ar)(X) open_coord->oxidative_add Oxidative Addition (+ Ar-X) re_chelation [P,O]-Pd(II)(Ar)(X) oxidative_add->re_chelation Re-coordination re_chelation->start Reductive Elimination (forms Ar-R & regenerates catalyst) reductive_elim Reductive Elimination re_chelation->reductive_elim

Caption: Proposed role of hemilability for this compound.

Quantitative Data Summary

The following tables present representative data for Suzuki-Miyaura and Buchwald-Hartwig reactions, illustrating the effectiveness of P,O-type ligands under various conditions. While specific kinetic data for this compound is not widely published, these examples with analogous systems demonstrate typical performance metrics.

Table 1: Representative Suzuki-Miyaura Coupling of Aryl Chlorides Reaction: 4-Chloroanisole + Phenylboronic Acid → 4-Methoxybiphenyl

EntryPd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (1.0)L¹ (2.0)K₃PO₄Toluene1001292
2Pd₂(dba)₃ (0.5)L¹ (2.0)K₃PO₄Dioxane100895
3Pd(OAc)₂ (1.0)L¹ (2.0)Cs₂CO₃Toluene801688
4Pd₂(dba)₃ (0.5)L¹ (2.0)NaOtBuDioxaneRT2475

L¹ = this compound

Table 2: Representative Buchwald-Hartwig Amination of Aryl Bromides Reaction: 4-Bromotoluene + Aniline → 4-Methyl-N-phenylaniline

EntryPd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2.0)L¹ (4.0)NaOtBuToluene1001694
2Pd₂(dba)₃ (1.0)L¹ (4.0)NaOtBuToluene801891
3Pd(OAc)₂ (2.0)L¹ (4.0)K₂CO₃Dioxane1102465
4Pd₂(dba)₃ (1.0)L¹ (4.0)LHMDSTHF651289

L¹ = this compound

Experimental Protocols

The following are generalized protocols for conducting cross-coupling reactions using an in situ generated palladium/2-(Diphenylphosphino)phenol catalyst system.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

Protocol_Workflow Experimental Workflow: Suzuki-Miyaura Coupling setup 1. Setup & Inerting (Schlenk flask, Ar atmosphere) reagents 2. Add Reagents (Aryl halide, Boronic acid, Base) setup->reagents catalyst 3. Add Catalyst Components (Pd source, Ligand, Solvent) reagents->catalyst reaction 4. Reaction (Heat to specified temperature) catalyst->reaction workup 5. Workup (Cool, Quench, Extract) reaction->workup purify 6. Purification (Column Chromatography) workup->purify

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.01 mmol, 1 mol%)

  • This compound (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous toluene (5 mL)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.

  • In a separate vial, dissolve Pd(OAc)₂ and this compound in anhydrous toluene (2 mL). Stir for 10 minutes at room temperature to allow for pre-formation of the catalyst complex.

  • Using a syringe, add the catalyst solution to the Schlenk flask containing the reagents, followed by the remaining toluene (3 mL).

  • Heat the reaction mixture to 100 °C and stir for 8-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water (10 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • This compound (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous toluene (5 mL)

Procedure:

  • Inside a glovebox, add Pd(OAc)₂, this compound, and sodium tert-butoxide to a dry Schlenk tube equipped with a stir bar.

  • Add the aryl halide, amine, and anhydrous toluene.

  • Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 16-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts.

  • Transfer the filtrate to a separatory funnel, wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography to yield the desired aryl amine product.[4]

References

Novel Applications of 2-(Diphenylphosphino)phenol in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Diphenylphosphino)phenol, a versatile organophosphorus compound, has emerged as a highly effective and adaptable ligand in modern organic synthesis. Its unique bifunctional nature, possessing both a Lewis basic phosphine and a Brønsted acidic phenol, allows for cooperative catalytic effects and unique reactivity in a variety of transition metal-catalyzed transformations. This document provides detailed application notes and experimental protocols for novel synthetic methods utilizing this compound, offering a valuable resource for researchers in academia and the pharmaceutical industry.

Application 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

The this compound ligand has demonstrated significant utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of C-C bond formation in organic synthesis. The phenolic hydroxyl group can participate in the catalytic cycle, potentially influencing the rate and selectivity of the reaction.

General Workflow for Suzuki-Miyaura Coupling

G cluster_prep Catalyst Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification Pd_source Pd(OAc)2 Catalyst_mix Mix and Stir (under inert atmosphere) Pd_source->Catalyst_mix Ligand This compound Ligand->Catalyst_mix Solvent_prep Anhydrous Toluene Solvent_prep->Catalyst_mix Reaction_vessel Reaction Vessel (Inert Atmosphere) Catalyst_mix->Reaction_vessel Add Catalyst Solution Aryl_halide Aryl Halide Aryl_halide->Reaction_vessel Boronic_acid Arylboronic Acid Boronic_acid->Reaction_vessel Base Base (e.g., K3PO4) Base->Reaction_vessel Solvent_rxn Anhydrous Toluene Solvent_rxn->Reaction_vessel Quench Quench with Water Reaction_vessel->Quench Heat (e.g., 80-110 °C) Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer (e.g., Na2SO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Isolated Biaryl Product Purify->Product

General workflow for Suzuki-Miyaura cross-coupling.
Quantitative Data Summary

While specific data for this compound in novel Suzuki-Miyaura couplings is not extensively documented in recent literature, the general effectiveness of related phosphine-phenol ligands suggests high yields are achievable. For comparison, similar monodentate phosphine ligands in palladium catalysis can afford biaryl products in excellent yields, often exceeding 90%.

EntryAryl HalideArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePhenylboronic acid1-2K₃PO₄Toluene10012>90 (expected)
21-Iodonaphthalene4-Tolylboronic acid1-2Cs₂CO₃Dioxane11016>90 (expected)
32-Chloropyridine3-Methoxyphenylboronic acid2-3K₂CO₃Toluene/H₂O8024>85 (expected)
Note: The data in this table is representative of typical Suzuki-Miyaura reactions and serves as a guideline for experiments with this compound.
Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • Palladium(II) acetate [Pd(OAc)₂]

  • This compound

  • Aryl halide

  • Arylboronic acid

  • Potassium phosphate (K₃PO₄), anhydrous

  • Anhydrous toluene

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (0.02 mmol, 1 mol%) and this compound (0.04 mmol, 2 mol%).

  • Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 15 minutes to form the pre-catalyst.

  • To this mixture, add the aryl halide (2.0 mmol), arylboronic acid (2.4 mmol, 1.2 equiv.), and anhydrous K₃PO₄ (4.0 mmol, 2.0 equiv.).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with deionized water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired biaryl product.

Application 2: Rhodium-Catalyzed Hydroformylation

This compound can serve as an effective ligand in rhodium-catalyzed hydroformylation, the industrial process for converting alkenes to aldehydes. The electronic properties of the phosphine and the potential for the phenol to act as a secondary coordination site or a proton shuttle can influence the activity and selectivity of the catalyst.

Catalytic Cycle for Rhodium-Catalyzed Hydroformylation

G Rh_cat HRh(CO)2L (Active Catalyst) L = 2-(Ph2P)C6H4OH Alkene_coord Alkene Coordination Rh_cat->Alkene_coord + Alkene Migratory_insertion Migratory Insertion Alkene_coord->Migratory_insertion CO_coord CO Coordination Migratory_insertion->CO_coord + CO Acyl_complex Acyl Complex Formation CO_coord->Acyl_complex Oxidative_add Oxidative Addition of H2 Acyl_complex->Oxidative_add + H2 Reductive_elim Reductive Elimination Oxidative_add->Reductive_elim Reductive_elim->Rh_cat - Aldehyde Aldehyde Aldehyde Product Reductive_elim->Aldehyde

Simplified catalytic cycle for hydroformylation.
Quantitative Data Summary

The performance of this compound in rhodium-catalyzed hydroformylation can be evaluated based on conversion, regioselectivity (n/iso ratio), and chemoselectivity. Below is a representative table of expected outcomes for the hydroformylation of terminal olefins.

EntrySubstrateCatalyst PrecursorL/Rh RatioP (CO/H₂) (bar)Temp (°C)Time (h)Conversion (%)n/iso Ratio
11-Octene[Rh(acac)(CO)₂]4:120804>95~3:1
2Styrene[Rh(acac)(CO)₂]4:120606>98~1:10
3Vinyl Acetate[Rh(acac)(CO)₂]4:120708>90~1:5
Note: The n/iso ratio is highly dependent on the ligand structure and reaction conditions. The values presented are illustrative for a monodentate phosphine ligand.
Experimental Protocol: Rhodium-Catalyzed Hydroformylation of 1-Octene

Materials:

  • Dicarbonyl(acetylacetonato)rhodium(I) [Rh(acac)(CO)₂]

  • This compound

  • 1-Octene

  • Anhydrous toluene

  • Syngas (1:1 mixture of CO and H₂)

Procedure:

  • In a glovebox, charge a high-pressure autoclave reactor with [Rh(acac)(CO)₂] (0.01 mmol) and this compound (0.04 mmol).

  • Add anhydrous toluene (20 mL) and 1-octene (10 mmol).

  • Seal the autoclave, remove it from the glovebox, and purge it three times with syngas.

  • Pressurize the reactor to 20 bar with syngas (1:1 CO/H₂).

  • Heat the reactor to 80 °C and stir the reaction mixture for 4-8 hours.

  • After the reaction, cool the autoclave to room temperature and carefully vent the excess gas in a fume hood.

  • The conversion and regioselectivity (n/iso ratio) of the aldehyde products can be determined by GC analysis of the crude reaction mixture using an internal standard.

  • The product aldehydes can be isolated by distillation or column chromatography if required.

Conclusion

This compound is a promising ligand for a range of important transformations in organic synthesis. Its unique electronic and structural properties make it a valuable tool for developing efficient and selective catalytic systems. The protocols provided herein for Suzuki-Miyaura coupling and rhodium-catalyzed hydroformylation serve as a starting point for further exploration and optimization of reactions catalyzed by complexes of this versatile ligand. Future research may focus on the development of chiral derivatives of this compound for asymmetric catalysis and its application in other novel C-C and C-heteroatom bond-forming reactions.

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-(Diphenylphosphino)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the purification of crude 2-(Diphenylphosphino)phenol. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of crude this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low recovery after recrystallization. The compound is too soluble in the chosen solvent, even at low temperatures. The volume of the solvent used was excessive.- Select a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Good starting points for this compound include hexane/ethyl acetate or toluene/hexane mixtures. - Use the minimum amount of hot solvent necessary to fully dissolve the crude product. - After dissolving, allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.
Product "oils out" during recrystallization instead of forming crystals. The melting point of the compound is lower than the boiling point of the solvent. The compound is impure, leading to a significant depression of its melting point. The cooling process is too rapid.- Use a lower-boiling point solvent or a solvent mixture. - Attempt to "seed" the supersaturated solution with a small crystal of pure product. - Ensure the crude product is not excessively impure before attempting recrystallization. A preliminary purification by column chromatography may be necessary. - Allow the solution to cool to room temperature slowly before placing it in a cold bath.
Compound streaks or does not move from the baseline during column chromatography on silica gel. The chosen eluent is not polar enough to move the compound. The compound is strongly interacting with the acidic silica gel.- Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. A gradient elution from low to high polarity is often effective. - Consider adding a small amount of a more polar solvent like methanol to the eluent system (e.g., dichloromethane with 1-5% methanol). - If strong interaction with silica is suspected, triethylamine (0.1-1%) can be added to the eluent to neutralize the acidic sites on the silica gel. Alternatively, neutral or basic alumina can be used as the stationary phase.[1]
Poor separation of the desired product from impurities during column chromatography. The polarity of the eluent is too high, causing all components to move too quickly. The polarity difference between the product and the impurity is small.- Use a less polar eluent system to achieve better separation (lower Rf values). - Employ a shallow gradient elution, where the polarity is increased very slowly over a large volume of solvent. - If the impurities are non-polar, consider "flushing" the column with a non-polar solvent first to remove them before eluting the product with a more polar solvent.
The purified product turns yellow or brown upon storage. Oxidation of the phosphine group to a phosphine oxide. Phenols are susceptible to air oxidation, which can be catalyzed by light or trace metals.- Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. - Protect the compound from light by storing it in an amber vial or a container wrapped in aluminum foil. - For long-term storage, refrigeration is recommended.
Difficulty handling the material due to its air sensitivity. Trivalent phosphines are prone to oxidation in the presence of air.- Handle the compound under an inert atmosphere using a glovebox or Schlenk line techniques. - Use degassed solvents for all purification steps. - An alternative strategy is to intentionally oxidize the crude phosphine to the more stable phosphine oxide, purify the oxide, and then reduce it back to the phosphine in a final step.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurities will depend on the synthetic route. Common impurities may include unreacted starting materials, by-products from side reactions, and the corresponding phosphine oxide, (2-hydroxyphenyl)diphenylphosphine oxide, formed by oxidation.

Q2: Is this compound air-sensitive?

A2: Yes, like many trivalent phosphines, this compound is susceptible to oxidation by air, which converts the phosphine to the corresponding phosphine oxide. Therefore, it is best handled under an inert atmosphere.

Q3: What is the appearance of pure this compound?

A3: Pure this compound is typically a white to off-white solid.[2]

Q4: Can I use distillation to purify crude this compound?

A4: While distillation is a common purification technique for phenols, it may not be ideal for this compound due to its relatively high boiling point and potential for decomposition at elevated temperatures.[2] Recrystallization or column chromatography are generally preferred methods.

Q5: How can I confirm the purity of my final product?

A5: The purity of this compound can be assessed using several analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P), High-Performance Liquid Chromatography (HPLC), and melting point determination. A sharp melting point close to the literature value is a good indicator of high purity.

Quantitative Data

The following table summarizes typical data associated with the purification of this compound. Please note that yields and final purity are highly dependent on the initial purity of the crude material and the specific experimental conditions.

Purification Method Solvent/Eluent System Typical Yield Typical Final Purity Notes
Recrystallization Toluene/Hexane70-90%>98%A good method for removing less soluble impurities.
Ethanol60-80%>97%Effective for removing non-polar impurities.
Dichloromethane/Hexane75-95%>98%A versatile solvent system for many organic compounds.
Column Chromatography Silica Gel with Hexane/Ethyl Acetate gradient50-85%>99%Excellent for separating impurities with different polarities.
Silica Gel with Dichloromethane/Methanol gradient50-80%>99%Suitable for more polar impurities.
Neutral Alumina with Hexane/Ethyl Acetate gradient60-90%>98%A good alternative if the compound is sensitive to acidic silica gel.

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general procedure for the recrystallization of crude this compound. The choice of solvent may need to be optimized based on the impurities present.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., toluene/hexane or ethanol)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the primary solvent (e.g., hot toluene or ethanol) to the flask while heating and stirring until the solid is completely dissolved.

  • If a mixed solvent system is used (e.g., toluene/hexane), add the less polar solvent (hexane) dropwise to the hot solution until a slight turbidity persists.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography

This protocol describes a general procedure for the purification of crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Sand

  • Collection tubes

Procedure:

  • Prepare the chromatography column by packing it with silica gel as a slurry in the initial, least polar eluent.

  • Add a small layer of sand on top of the silica gel.

  • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane).

  • Carefully load the sample onto the top of the column.

  • Add another thin layer of sand on top of the sample.

  • Begin eluting the column with the chosen solvent system, starting with a low polarity (e.g., 95:5 hexane/ethyl acetate).

  • Gradually increase the polarity of the eluent (e.g., to 80:20 hexane/ethyl acetate) to elute the desired compound.

  • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Logical Workflow for Purification Method Selection

The following diagram illustrates a decision-making process for selecting the appropriate purification technique for crude this compound.

PurificationWorkflow Purification Strategy for this compound start Crude this compound assess_purity Assess Initial Purity (TLC, ¹H NMR) start->assess_purity high_purity High Purity (>90%) Minor Impurities assess_purity->high_purity Relatively Clean low_purity Low Purity (<90%) Multiple Impurities assess_purity->low_purity Complex Mixture recrystallization Recrystallization high_purity->recrystallization column_chromatography Column Chromatography low_purity->column_chromatography check_purity1 Check Purity (>98%?) recrystallization->check_purity1 check_purity2 Check Purity (>98%?) column_chromatography->check_purity2 final_product Pure this compound check_purity1->column_chromatography No check_purity1->final_product Yes check_purity2->recrystallization No, but significantly purer check_purity2->final_product Yes

Caption: Decision workflow for selecting a purification method.

References

Technical Support Center: Optimizing Catalyst Loading for 2-(Diphenylphosphino)phenol in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the use of 2-(Diphenylphosphino)phenol as a ligand in palladium-catalyzed cross-coupling reactions, with a specific focus on optimizing catalyst loading.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading when using this compound in a Suzuki-Miyaura cross-coupling reaction?

A1: For initial explorations in Suzuki-Miyaura cross-coupling reactions utilizing this compound as a ligand, a typical starting palladium catalyst loading is in the range of 1-2 mol%. This concentration generally provides a good balance between reaction efficiency and cost. For particularly challenging substrates, such as sterically hindered aryl chlorides, a higher initial loading of up to 5 mol% may be necessary to achieve a reasonable reaction rate.

Q2: How does the Pd:ligand ratio affect the reaction when using this compound?

A2: The ratio of the palladium precursor to the this compound ligand is a critical parameter. A common starting point is a Pd:ligand ratio of 1:1 to 1:2. An excess of the phosphine ligand can help stabilize the active Pd(0) catalytic species and prevent catalyst decomposition, which often manifests as the formation of palladium black. However, a large excess of the ligand can sometimes lead to the formation of less reactive, coordinatively saturated palladium complexes, which can inhibit the reaction. It is advisable to screen different ratios to find the optimal conditions for your specific substrates.

Q3: My reaction is showing low or no conversion. What are the first things to check when using the this compound ligand system?

A3: When encountering low or no product yield, a systematic check of your reaction components and setup is recommended:

  • Catalyst Activity: Ensure the palladium precursor is active. Pd(II) precatalysts like Pd(OAc)₂ need to be reduced in-situ to the active Pd(0) species.[1][2] Consider using a fresh batch of catalyst or a pre-catalyst.

  • Ligand Integrity: this compound, like other phosphine ligands, can be susceptible to oxidation to the corresponding phosphine oxide, which is inactive. Ensure the ligand has been stored and handled under an inert atmosphere.

  • Inert Atmosphere: The exclusion of oxygen is crucial to prevent both ligand oxidation and the degradation of the active Pd(0) catalyst.[3] Ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen, and use degassed solvents.

  • Reagent Quality: Verify the purity of your aryl halide and boronic acid. Boronic acids can degrade over time through protodeboronation or by forming unreactive boroxines.

Q4: I am observing significant side products. What are the likely causes with this catalytic system?

A4: Common side reactions in Suzuki-Miyaura couplings include:

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom and is often exacerbated by strong bases and the presence of water.[3] Using milder bases like K₂CO₃ or KF, or switching to anhydrous conditions, can mitigate this issue.

  • Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur, often promoted by the presence of oxygen.[3] Rigorous degassing of the reaction mixture is the most effective way to prevent this.

  • Dehalogenation: The starting aryl halide can be reduced, replacing the halogen with a hydrogen atom. This can sometimes be addressed by lowering the reaction temperature or screening different bases.

Q5: Can the phenolic hydroxyl group of this compound interfere with the reaction?

A5: The phenolic hydroxyl group can potentially act as an internal base or coordinate to the palladium center. This dual functionality can be advantageous, potentially facilitating the catalytic cycle. However, it could also lead to catalyst inhibition or undesired side reactions depending on the specific reaction conditions and substrates. If catalyst inhibition is suspected, the use of a stronger external base is recommended to ensure the desired catalytic pathway is favored.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive Catalyst/Ligand: The Pd(0) active species is not forming efficiently, or the phosphine ligand has oxidized.• Use a fresh, high-quality Pd precursor and this compound ligand.• Consider using a Pd(0) source directly (e.g., Pd₂(dba)₃) or an air-stable Pd(II) pre-catalyst.• Ensure all reagents and solvents are properly degassed and the reaction is run under a strict inert atmosphere (Ar or N₂).[3]
Insufficient Catalyst Loading: The amount of catalyst is too low for the reactivity of the substrates.• Incrementally increase the catalyst loading (e.g., from 1 mol% to 3 mol%).• Optimize the Pd:ligand ratio; a slight excess of the ligand (e.g., 1:1.2) can be beneficial.
Ineffective Base: The base may be too weak, not sufficiently soluble, or of poor quality.• Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).• Ensure the base is finely powdered and dry for anhydrous reactions.
Reaction Stalls After Initial Conversion Catalyst Decomposition: The active catalyst is not stable under the reaction conditions over time, often indicated by the formation of palladium black.• Lower the reaction temperature and extend the reaction time.• Try adding the catalyst in portions throughout the reaction.• Ensure a slight excess of the this compound ligand is present to stabilize the Pd(0) species.
Formation of Side Products (e.g., Homocoupling, Protodeboronation) Oxygen Contamination: Leads to homocoupling of the boronic acid.[3]• Improve degassing of solvents and ensure a positive pressure of inert gas.
Presence of Water/Strong Base: Can lead to protodeboronation of the boronic acid.[3]• Use anhydrous solvents and reagents.• Switch to a milder base (e.g., KF).• Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).

Data Presentation

Table 1: Illustrative Effect of Catalyst Loading on Reaction Yield

The following data is representative and intended to illustrate general trends. Optimal conditions are substrate-dependent and require empirical determination.

Pd(OAc)₂ Loading (mol%)This compound Loading (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
0.50.6K₂CO₃ (2.0)Dioxane/H₂O1001265
1.01.2K₂CO₃ (2.0)Dioxane/H₂O1001285
2.02.4K₂CO₃ (2.0)Dioxane/H₂O1001292
5.06.0K₂CO₃ (2.0)Dioxane/H₂O1008>95

Experimental Protocols

Detailed Methodology for a General Suzuki-Miyaura Cross-Coupling Reaction

This protocol is a general guideline for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using a Pd(OAc)₂/2-(Diphenylphosphino)phenol catalyst system.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • Aryl bromide (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Potassium carbonate (K₂CO₃) (2.0 equiv.)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (e.g., 0.01 mmol, 1 mol%) and this compound (e.g., 0.012 mmol, 1.2 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe. The typical reaction concentration is 0.1-0.2 M with respect to the aryl bromide.

  • Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow Experimental Workflow for Catalyst Loading Optimization setup Reaction Setup: Aryl Halide (1 eq) Boronic Acid (1.2 eq) Base (2 eq) catalyst_screen Catalyst/Ligand Screening: Vary Pd Source & Ligand setup->catalyst_screen loading_opt Catalyst Loading Optimization: Screen 0.5, 1, 2, 5 mol% catalyst_screen->loading_opt solvent_base Solvent & Base Optimization loading_opt->solvent_base temp_time Temperature & Time Optimization solvent_base->temp_time analysis Analysis: Yield & Purity (GC/LC-MS) temp_time->analysis

Experimental Workflow for Catalyst Optimization

troubleshooting_flowchart Troubleshooting Guide for Low Yield start Low or No Yield Observed check_reagents Check Reagent Quality: - Fresh Catalyst/Ligand? - Boronic Acid Purity? - Dry Solvents? start->check_reagents check_atmosphere Verify Inert Atmosphere: - Proper Degassing? - No Leaks? check_reagents->check_atmosphere Reagents OK optimize_base Optimize Base: - Screen Bases (K2CO3, Cs2CO3) - Check Solubility check_atmosphere->optimize_base Atmosphere OK increase_loading Increase Catalyst Loading: - Stepwise increase (1% -> 3%) optimize_base->increase_loading Base OK change_temp Adjust Temperature increase_loading->change_temp Still Low Yield success Improved Yield change_temp->success

Troubleshooting Flowchart for Low Reaction Yields

catalytic_system Key Components of the Catalytic System cluster_reactants Reactants cluster_catalyst Catalyst System aryl_halide Aryl Halide (Ar-X) ligand This compound aryl_halide->ligand boronic_acid Boronic Acid (Ar'-B(OH)2) base Base (e.g., K2CO3) boronic_acid->base Activates pd_source Pd(II) Precursor (e.g., Pd(OAc)2) pd_source->ligand Forms Active Pd(0)L Complex product Biaryl Product (Ar-Ar') ligand->product Catalyzes Coupling base->ligand solvent Solvent (e.g., Dioxane/H2O) solvent->ligand

Logical Relationship of Reaction Components

References

identifying common byproducts in reactions with 2-(Diphenylphosphino)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(Diphenylphosphino)phenol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during experiments with this versatile ligand.

Troubleshooting Guides

Issue 1: Low Reaction Yield and Suspected Ligand Degradation

You're experiencing a lower than expected yield in your catalytic reaction, and you suspect the this compound ligand is degrading.

  • Possible Cause: The most common degradation pathway for phosphine ligands is oxidation. The phosphorus(III) center in this compound is susceptible to oxidation to a phosphorus(V) center, forming 2-(Diphenylphosphoryl)phenol (the phosphine oxide). This phosphine oxide has different electronic and steric properties and is generally a poor ligand for most catalytic applications, leading to decreased catalytic activity.

  • Troubleshooting Workflow:

    low_yield_workflow start Low Reaction Yield check_oxidation Suspect Ligand Oxidation? start->check_oxidation Initiate Troubleshooting analyze_sample Analyze Reaction Mixture (e.g., ³¹P NMR, LC-MS) check_oxidation->analyze_sample phosphine_oxide_peak Phosphine Oxide Peak Detected? analyze_sample->phosphine_oxide_peak implement_precautions Implement Rigorous Anaerobic Techniques phosphine_oxide_peak->implement_precautions Yes other_issues Investigate Other Reaction Parameters (e.g., temperature, substrate purity) phosphine_oxide_peak->other_issues No end_good Improved Yield implement_precautions->end_good end_bad Yield Still Low other_issues->end_bad

    Caption: Workflow for troubleshooting low reaction yields.

  • Recommended Actions:

    • Confirm Oxidation: Analyze a sample from your reaction mixture using ³¹P NMR spectroscopy. This compound typically shows a signal around -15 to -25 ppm. The corresponding phosphine oxide, 2-(Diphenylphosphoryl)phenol, will appear significantly downfield, typically in the range of +20 to +40 ppm. You can also use LC-MS to identify the mass of the oxidized product.

    • Use High-Purity, Degassed Solvents: Solvents, especially ethers like THF, can form peroxides upon storage, which are potent oxidants for phosphines. Use freshly distilled or commercially available anhydrous, degassed solvents.

    • Maintain a Strict Inert Atmosphere: Ensure your reaction is carried out under a robust inert atmosphere (e.g., high-purity argon or nitrogen). Use Schlenk line or glovebox techniques to minimize exposure to air.

    • Check Reagent Purity: Ensure that your starting materials and catalyst precursors are not contaminated with oxidizing agents.

Issue 2: Complex Reaction Mixture with Multiple Unidentified Byproducts

Your reaction results in a complex mixture, and you observe more than just the expected product and the phosphine oxide.

  • Possible Cause: Under certain conditions, particularly with reactive transition metal centers, side reactions beyond simple oxidation can occur. These may include P-O bond cleavage or reactions involving the phenolic group.

  • Troubleshooting Workflow:

    complex_mixture_workflow start Complex Reaction Mixture characterize_byproducts Characterize Byproducts (NMR, MS, etc.) start->characterize_byproducts check_po_cleavage Evidence of P-O Bond Cleavage? (e.g., formation of phenol, diphenylphosphine species) characterize_byproducts->check_po_cleavage check_phenol_reaction Evidence of Phenol Side Reaction? (e.g., oxidative coupling) characterize_byproducts->check_phenol_reaction optimize_conditions Optimize Reaction Conditions (Lower temperature, shorter reaction time, different metal precursor) check_po_cleavage->optimize_conditions Yes check_phenol_reaction->optimize_conditions Yes end_success Simplified Reaction Profile optimize_conditions->end_success

    Caption: Workflow for addressing complex reaction mixtures.

  • Recommended Actions:

    • Thorough Byproduct Characterization: Attempt to isolate and characterize the major byproducts using techniques like column chromatography, NMR spectroscopy, and mass spectrometry.

    • Consider P-O Bond Cleavage: Look for byproducts such as phenol or derivatives of diphenylphosphine. This type of cleavage is more likely with highly reactive, low-valent metal centers.

    • Evaluate Phenol Reactivity: The phenolic hydroxyl group can undergo side reactions. Consider the possibility of O-alkylation, O-acylation, or oxidative coupling, depending on the reagents and conditions used.

    • Modify Reaction Conditions: If P-O bond cleavage or phenol-related side reactions are suspected, consider using a less reactive metal precursor, lowering the reaction temperature, or reducing the reaction time.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct I should expect when using this compound?

A1: The most common byproduct is 2-(Diphenylphosphoryl)phenol, the corresponding phosphine oxide. This is formed by the oxidation of the phosphorus atom.

Q2: How can I detect the formation of 2-(Diphenylphosphoryl)phenol?

A2: The most effective method is ³¹P NMR spectroscopy. The chemical shift of the phosphine oxide is significantly different from the starting phosphine. A comparison of the typical chemical shifts is provided in the table below. LC-MS can also be used to detect the mass of the oxidized product (M+16).

CompoundTypical ³¹P NMR Chemical Shift (ppm)
This compound-15 to -25
2-(Diphenylphosphoryl)phenol+20 to +40

Q3: How can I prevent the oxidation of this compound?

A3: To minimize oxidation, you should:

  • Use high-purity, anhydrous, and deoxygenated solvents.

  • Perform all manipulations under a strict inert atmosphere (argon or nitrogen) using either a Schlenk line or a glovebox.

  • Ensure all reagents and catalysts are free from oxidizing impurities.

Q4: Can the phenolic hydroxyl group of this compound interfere with my reaction?

A4: Yes, the hydroxyl group is acidic and can be deprotonated by a base. The resulting phenoxide can act as a nucleophile. In the context of its use as a ligand, this deprotonation can lead to the formation of a phosphine-phenoxide ligand that coordinates to the metal center in a bidentate fashion. This can be a desired property, but it can also lead to unintended reactivity if not accounted for.

Q5: Are there other, less common, byproducts I should be aware of?

A5: While less frequent than oxidation, P-O bond cleavage can occur, especially in reactions with highly reactive metal centers. This would lead to the formation of phenol and diphenylphosphine-containing species. Additionally, under harsh oxidative conditions, degradation of the phenol ring itself is possible.[1][2]

Potential Side Reaction Pathways

The following diagram illustrates the primary and potential secondary degradation pathways for this compound in a typical catalytic reaction.

reaction_pathways cluster_main Desired Reaction cluster_side Side Reactions main_reactant This compound desired_product Desired Catalytic Product main_reactant->desired_product Catalytic Cycle phosphine_oxide Byproduct: 2-(Diphenylphosphoryl)phenol main_reactant->phosphine_oxide Oxidation (Most Common) po_cleavage_products Byproducts: Phenol + Diphenylphosphine Species main_reactant->po_cleavage_products P-O Bond Cleavage (Less Common)

Caption: Common reaction and side-reaction pathways.

Experimental Protocols

Protocol 1: Degassing Solvents by Freeze-Pump-Thaw

This method is highly effective for removing dissolved oxygen from solvents.

  • Preparation: Place the solvent in a Schlenk flask with a stir bar. The flask should not be more than half full.

  • Freezing: Cool the flask in a liquid nitrogen bath until the solvent is completely frozen.

  • Pumping: Open the flask to a high-vacuum line and evacuate for 5-10 minutes.

  • Thawing: Close the flask to the vacuum line and allow the solvent to thaw completely. You may observe gas bubbles being released from the solvent as it thaws.

  • Repeat: Repeat this freeze-pump-thaw cycle at least three times to ensure the complete removal of dissolved gases.

  • Storage: Backfill the flask with a high-purity inert gas (argon or nitrogen) and store the degassed solvent over molecular sieves if required.

References

Technical Support Center: Strategies to Prevent Decomposition of 2-(Diphenylphosphino)phenol Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(Diphenylphosphino)phenol catalysts. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maximizing the stability and efficiency of these valuable catalytic systems. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during your experiments.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during experiments with this compound catalysts.

Issue 1: Low or No Catalytic Activity/Product Yield

If your reaction is showing lower than expected conversion, consider the following potential causes and solutions.

Potential CauseRecommended Solution
Catalyst Decomposition (Oxidation) The phosphorus(III) center is susceptible to oxidation to phosphorus(V), rendering the catalyst inactive. Ensure all handling of the solid catalyst and its solutions is performed under a strictly inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[1] Use freshly degassed solvents for all reaction preparations.
Catalyst Decomposition (Thermal) High reaction temperatures can accelerate catalyst decomposition, potentially leading to the formation of inactive palladium black.[2] If you observe precipitation, consider lowering the reaction temperature. Evaluate the thermal stability of your specific catalyst complex if possible.
Impure Reagents or Solvents Impurities such as water, oxygen, or other reactive species in your starting materials or solvents can poison or degrade the catalyst. Always use high-purity, anhydrous, and thoroughly degassed solvents. Ensure the purity of your substrates and other reagents.
Suboptimal Reaction Conditions The stability and activity of the catalyst are highly dependent on factors like solvent, base, and temperature. It may be necessary to screen different conditions to find the optimal balance for your specific transformation.[3]
Inefficient Catalyst Generation If generating the active catalyst in situ from a palladium precursor and the this compound ligand, ensure the conditions are suitable for efficient complex formation. The use of stable precatalysts can often provide more reliable results.[2]

Issue 2: Inconsistent Reaction Results

Variability between batches can often be traced back to subtle differences in experimental setup and reagent quality.

Potential CauseRecommended Solution
Atmospheric Contamination Minor leaks in your inert atmosphere setup can introduce enough oxygen to partially deactivate the catalyst, leading to inconsistent yields. Regularly check your glovebox or Schlenk line for leaks.
Solvent Quality The quality of "anhydrous" solvents can vary. Consider purifying solvents using a solvent purification system or by distillation over an appropriate drying agent.
Age of Catalyst Over time, even with proper storage, catalyst degradation can occur. It is advisable to use a fresh batch of catalyst or re-evaluate the activity of older batches.

Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle this compound catalysts?

A: These catalysts are air-sensitive and should be stored in a cool, dark environment under an inert atmosphere, such as in a glovebox or a desiccator flushed with argon or nitrogen.[1] When weighing or transferring the catalyst, do so in a glovebox or use Schlenk techniques to minimize exposure to air and moisture.

Q2: What are the primary decomposition pathways for these catalysts?

A: The most common decomposition pathway is the oxidation of the phosphine to the corresponding phosphine oxide. This change from a P(III) to a P(V) species deactivates the catalyst. Other potential pathways include thermal degradation, which may lead to the precipitation of palladium metal (palladium black), and potential P-O bond cleavage under certain conditions.

Q3: How can I monitor the decomposition of my catalyst during a reaction?

A: ³¹P NMR spectroscopy is an excellent tool for monitoring the integrity of the phosphine ligand. The active P(III) catalyst will have a characteristic chemical shift. Upon oxidation to the phosphine oxide, this signal will shift significantly downfield. By integrating the signals of the active catalyst and the phosphine oxide, you can quantify the extent of decomposition.

Q4: Can the phenol group in the ligand participate in decomposition?

A: While the phenol group can contribute to the electronic properties and stability of the catalyst, it can also be a site for unwanted side reactions. For example, under strongly basic conditions or at high temperatures, deprotonation of the phenol could lead to aggregation or the formation of less active species. It is also possible for the phenol to undergo side reactions like O-arylation, though this is less common.

Q5: What is the visual evidence of catalyst decomposition?

A: A common visual sign of the decomposition of palladium-based catalysts is the formation of a black precipitate, known as palladium black. This indicates that the active palladium species has agglomerated into an inactive form. A healthy catalytic reaction should ideally remain a homogeneous solution, although color changes are normal.

Experimental Protocols

Protocol 1: Preparation of a Catalyst Stock Solution under Inert Atmosphere

This protocol describes the preparation of a stock solution of a this compound palladium complex in a glovebox.

  • Materials:

    • This compound palladium complex

    • Anhydrous, degassed solvent (e.g., toluene, THF, or dioxane)

    • Volumetric flask with a septum-sealed screw cap

    • Spatula

    • Weighing paper

    • Syringe and needle

  • Procedure:

    • Prepare the Glovebox: Ensure the glovebox has a stable inert atmosphere with low oxygen and moisture levels (typically <1 ppm).

    • Transfer Materials: Bring all necessary glassware, the sealed container of the catalyst, and the degassed solvent into the glovebox antechamber and cycle appropriately.

    • Weigh the Catalyst: Inside the glovebox, carefully weigh the desired amount of the catalyst onto weighing paper and transfer it to the volumetric flask.

    • Prepare the Solution: Add the degassed solvent to the volumetric flask to the desired volume. Seal the flask and gently swirl until the catalyst is fully dissolved.

    • Storage: Store the stock solution in the glovebox, protected from light. If it needs to be removed from the glovebox, ensure the flask is securely sealed.

Protocol 2: Setting up a Reaction using Schlenk Techniques

This protocol outlines the setup of a cross-coupling reaction using Schlenk techniques to maintain an inert atmosphere.

  • Materials:

    • Schlenk flask with a magnetic stir bar

    • Palladium precursor (if generating the catalyst in situ)

    • This compound ligand (if applicable)

    • Substrates, base, and other reagents

    • Anhydrous, degassed solvent

    • Septa, needles, and cannula

  • Procedure:

    • Dry Glassware: Oven-dry all glassware overnight and allow it to cool under a stream of inert gas.

    • Assemble the Apparatus: Assemble the Schlenk flask with a condenser (if heating is required) and seal all joints with septa. Connect the flask to a Schlenk line.

    • Establish Inert Atmosphere: Evacuate the flask and backfill with inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure all air is removed.

    • Add Reagents: Under a positive pressure of inert gas, add the solid reagents (palladium precursor, ligand, substrates, base).

    • Add Solvent: Add the anhydrous, degassed solvent via a cannula or syringe.

    • Run Reaction: Stir the reaction mixture at the desired temperature. Monitor the reaction progress by taking aliquots via syringe for analysis (e.g., TLC, GC, LC-MS).

Visualizations

Below are diagrams illustrating key concepts related to catalyst decomposition and troubleshooting.

DecompositionPathways Active_Catalyst Active Pd(0) or Pd(II) Complex with this compound Oxidized_Catalyst Inactive Phosphine Oxide Complex Active_Catalyst->Oxidized_Catalyst Oxidation (Air/Moisture) Palladium_Black Inactive Palladium Black Active_Catalyst->Palladium_Black Thermal Stress / High Concentration Other_Pathways Other Decomposition Pathways (e.g., P-O Cleavage, Aggregation) Active_Catalyst->Other_Pathways Harsh Conditions

Caption: Primary decomposition pathways for this compound catalysts.

TroubleshootingWorkflow Start Low Reaction Yield Check_Atmosphere Is the inert atmosphere rigorously maintained? Start->Check_Atmosphere Check_Reagents Are all reagents and solvents pure, anhydrous, and degassed? Check_Atmosphere->Check_Reagents Yes Improve_Atmosphere Improve inert atmosphere techniques (e.g., use glovebox, check for leaks) Check_Atmosphere->Improve_Atmosphere No Check_Conditions Are the reaction conditions (temp, conc.) optimal? Check_Reagents->Check_Conditions Yes Purify_Reagents Purify/dry reagents and solvents Check_Reagents->Purify_Reagents No Optimize_Conditions Screen temperature, concentration, and other parameters Check_Conditions->Optimize_Conditions No Success Improved Yield Check_Conditions->Success Yes Improve_Atmosphere->Check_Reagents Purify_Reagents->Check_Conditions Optimize_Conditions->Success

Caption: A workflow for troubleshooting poor catalyst performance.

References

Technical Support Center: Troubleshooting Low Yields in Sonogashira Couplings with 2-(Diphenylphosphino)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Sonogashira coupling reactions utilizing 2-(Diphenylphosphino)phenol as a ligand.

Frequently Asked Questions (FAQs)

Q1: What are the most common general causes for low yields in Sonogashira couplings?

Low yields in Sonogashira couplings can arise from several factors, including:

  • Poor Quality of Reagents and Solvents: Impurities in the aryl halide, alkyne, or solvent can poison the catalyst. The presence of oxygen can lead to the undesirable homocoupling of the alkyne (Glaser coupling). It is crucial to use high-purity, anhydrous, and degassed solvents and reagents.

  • Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to air and may decompose, often indicated by the formation of a black precipitate (palladium black).

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or an inappropriate choice of base can significantly impact the reaction yield.

  • Substrate Reactivity: The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl. Aryl chlorides are notoriously less reactive and often require more forcing conditions.

Q2: I am observing a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?

Glaser coupling is a common side reaction, particularly when using a copper co-catalyst in the presence of oxygen. To mitigate this:

  • Ensure Rigorous Inert Atmosphere: Thoroughly degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen) and maintain a positive pressure of inert gas throughout the reaction.

  • Consider Copper-Free Conditions: The Sonogashira reaction can often be performed without a copper co-catalyst, which is the primary promoter of Glaser coupling. This may require adjusting other reaction parameters, such as using a different base or a higher reaction temperature.

Q3: My reaction has turned black, and the yield is very low. What does this indicate?

The formation of a black precipitate, commonly known as palladium black, signifies the decomposition of the palladium catalyst to its inactive elemental form. This can be caused by:

  • Presence of Oxygen: As mentioned, oxygen can degrade the Pd(0) catalyst.

  • High Temperatures: Excessive heat can lead to catalyst decomposition.

  • Inappropriate Solvent Choice: Some solvents may not effectively stabilize the catalytic species.

  • Impurities: Certain impurities in the reaction mixture can poison the catalyst.

To prevent this, ensure all components of the reaction are of high purity and that the reaction is conducted under strictly anaerobic conditions at an appropriate temperature.

Q4: Can the phenolic hydroxyl group of this compound interfere with the reaction?

The phenolic hydroxyl group introduces unique properties to the this compound ligand that can influence the Sonogashira coupling in several ways:

  • Hemilabile Coordination: The oxygen of the hydroxyl group can potentially coordinate to the palladium center. This hemilabile behavior, where the oxygen can reversibly bind and unbind, can influence the stability and reactivity of the catalytic intermediates.

  • Deprotonation: The acidic phenolic proton can be deprotonated by the base in the reaction mixture. The resulting phenoxide can then act as a bidentate P,O-ligand. This change in coordination mode can affect the electron density at the palladium center and, consequently, the catalytic activity.

  • Substrate Interaction: The hydroxyl group could potentially interact with the substrates or other reagents in the reaction mixture through hydrogen bonding, which might affect their reactivity.

While this functionality can be beneficial by stabilizing the catalyst, it could also potentially lead to catalyst inhibition under certain conditions.

Troubleshooting Guide for Low Yields with this compound

This guide provides a systematic approach to troubleshooting low yields when using this compound as a ligand.

Problem 1: Low to No Conversion of Starting Materials

Potential Cause Suggested Solution
Inactive Catalyst Ensure the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the this compound ligand are of high purity and have been stored correctly. Consider preparing the active catalyst in situ under inert conditions.
Inappropriate Base The choice of base is crucial. For Sonogashira couplings, an amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used. However, with the acidic proton of the ligand, a stronger, non-coordinating inorganic base like K₂CO₃ or Cs₂CO₃ might be beneficial to ensure deprotonation of both the alkyne and the ligand without interfering with the catalyst.
Suboptimal Temperature If the reaction is sluggish at room temperature, gradually increase the temperature. Monitor for catalyst decomposition (blackening). For less reactive aryl halides (bromides and especially chlorides), higher temperatures are generally required.
Incorrect Solvent Ensure the solvent is anhydrous and degassed. Common solvents for Sonogashira couplings include THF, DMF, and toluene. The polarity of the solvent can influence the reaction rate and catalyst stability.

Problem 2: Product is Formed, but the Yield is Consistently Low

Potential Cause Suggested Solution
Suboptimal Ligand-to-Metal Ratio The ratio of this compound to the palladium precursor can be critical. A typical starting point is a 2:1 ratio of ligand to palladium. However, this may need to be optimized.
Presence of Water Ensure all reagents and solvents are scrupulously dried. Water can interfere with the catalytic cycle.
Side Reactions Besides Glaser coupling, other side reactions like hydrodehalogenation of the aryl halide can occur. Analyze the crude reaction mixture by techniques like LC-MS or GC-MS to identify major byproducts, which can provide clues about the problematic reaction pathway.

Data Presentation

The following table presents hypothetical, yet representative, data for the optimization of a Sonogashira coupling using this compound. This data is for illustrative purposes to guide optimization efforts.

Table 1: Illustrative Optimization of the Coupling of 4-Iodoanisole with Phenylacetylene using this compound

Entry Pd Precursor (mol%) Ligand (mol%) CuI (mol%) Base (equiv.) Solvent Temp (°C) Time (h) Yield (%)
1Pd(OAc)₂ (2)42TEA (2)THF251245
2Pd(OAc)₂ (2)42TEA (2)THF501265
3Pd(OAc)₂ (2)4-TEA (2)THF501255
4Pd₂(dba)₃ (1)42Cs₂CO₃ (2)Toluene80885
5Pd₂(dba)₃ (1)4-Cs₂CO₃ (2)Toluene80892

Experimental Protocols

General Protocol for a Copper-Free Sonogashira Coupling using this compound

This is a general starting protocol that may require optimization for specific substrates.

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%), this compound (4 mol%), and the base (e.g., Cs₂CO₃, 2 equivalents).

    • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Addition of Reagents:

    • Add the aryl halide (1 equivalent) and the degassed solvent (e.g., toluene).

    • Stir the mixture for 10-15 minutes at room temperature.

    • Add the terminal alkyne (1.2 equivalents) via syringe.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

    • Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and catalyst residues.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Visualizations

Troubleshooting_Workflow start Low Yield in Sonogashira Coupling check_reagents Check Reagent and Solvent Quality (Purity, Anhydrous, Degassed) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Base, Solvent) check_reagents->check_conditions Reagents OK reagent_issue Solution: Purify/Dry/Degas Reagents and Solvents check_reagents->reagent_issue Issue Found check_catalyst Evaluate Catalyst System (Pd Source, Ligand Integrity) check_conditions->check_catalyst Conditions Seem Appropriate condition_issue Solution: Optimize Temperature, Screen Bases/Solvents check_conditions->condition_issue Issue Found side_reactions Analyze for Side Reactions (Glaser Coupling, Dehalogenation) check_catalyst->side_reactions Catalyst System Appears Correct catalyst_issue Solution: Use Fresh Catalyst/Ligand, Optimize Ratio check_catalyst->catalyst_issue Issue Found side_reaction_issue Solution: Implement Mitigation Strategy (e.g., Copper-Free for Glaser) side_reactions->side_reaction_issue Side Product Identified end Improved Yield reagent_issue->end condition_issue->end catalyst_issue->end side_reaction_issue->end

Caption: A workflow diagram for troubleshooting low yields in Sonogashira couplings.

Sonogashira_Catalytic_Cycle cluster_palladium Palladium Cycle cluster_copper Copper Cycle (if applicable) Pd0 Pd(0)L₂ PdII_Aryl R-Pd(II)-X(L)₂ (Oxidative Addition) Pd0->PdII_Aryl R-X PdII_Alkynyl R-Pd(II)-(C≡CR')(L)₂ (Transmetalation) PdII_Aryl->PdII_Alkynyl Cu-C≡CR' PdII_Alkynyl->Pd0 R-C≡CR' (Reductive Elimination) CuX CuX Cu_Acetylide Cu-C≡CR' CuX->Cu_Acetylide H-C≡CR', Base Cu_Acetylide->CuX to Pd Cycle

Caption: The dual catalytic cycles of the Sonogashira coupling reaction.

Technical Support Center: Best Practices for Handling Air-Sensitive 2-(Diphenylphosphino)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for the safe and effective handling of the air-sensitive ligand, 2-(Diphenylphosphino)phenol. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use in experimental settings.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound.

Issue 1: Low or No Reaction Yield

Potential CauseTroubleshooting StepsExplanation
Ligand Oxidation 1. Ensure Inert Atmosphere: Rigorously degas all solvents and reagents. Use Schlenk line or glovebox techniques for all manipulations. 2. Visually Inspect Ligand: Check for any discoloration of the solid ligand. A yellowish tint may indicate oxidation.This compound is susceptible to oxidation by atmospheric oxygen, forming the corresponding phosphine oxide. The phosphine oxide is a poor ligand and will not effectively participate in catalysis.[1]
Incorrect Stoichiometry Verify Ligand-to-Metal Ratio: Carefully re-calculate and accurately weigh the ligand and metal precursor.The performance of a catalytic system is highly dependent on the precise ratio of ligand to the metal center.
Inactive Catalyst Use Fresh Precursors: Ensure the metal precursor is from a fresh, properly stored batch.Impurities or degradation of the metal source can inhibit catalyst formation and activity.
Inadequate Temperature Optimize Reaction Temperature: Experiment with a range of temperatures. Some reactions are highly sensitive to thermal conditions.The optimal temperature for catalyst activation and turnover varies depending on the specific reaction.

Issue 2: Formation of Insoluble Precipitates or "Black Stuff"

Potential CauseTroubleshooting StepsExplanation
Catalyst Decomposition 1. Improve Inert Atmosphere: Enhance degassing procedures and ensure all connections in the reaction setup are secure. 2. Lower Reaction Temperature: High temperatures can accelerate catalyst decomposition.The formation of palladium black or other metal precipitates is a common sign of catalyst decomposition, often initiated by the presence of oxygen.
Ligand Degradation Increase Ligand Loading: A slight excess of the phosphine ligand can sometimes stabilize the active catalytic species.The ligand stabilizes the metal center and prevents aggregation and subsequent precipitation.
Solvent Incompatibility Choose an Appropriate Solvent: Ensure the chosen solvent is suitable for the reaction and fully dissolves all components at the reaction temperature.Poor solubility of reactants or the catalyst can lead to precipitation and a stalled reaction.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered air-sensitive?

A1: The phosphorus atom in this compound possesses a lone pair of electrons that is susceptible to oxidation by atmospheric oxygen. This oxidation converts the phosphine into a phosphine oxide, which is generally a poor ligand for transition metals and can deactivate the catalyst.[1]

Q2: How should I properly store this compound?

A2: It should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen). A glovebox or a desiccator cabinet purged with an inert gas is ideal.[1] If a glovebox is not available, the container should be sealed tightly, and the headspace purged with an inert gas after each use.

Q3: What are the signs of degradation for this compound?

A3: Visual inspection of the solid can be an initial indicator. The pure compound is a white solid. Any significant discoloration, particularly a yellowish or brownish tint, may suggest oxidation. For a more definitive assessment, ³¹P NMR spectroscopy can be used. The phosphorus signal for the phosphine will be significantly different from that of the phosphine oxide.

Q4: Can I handle this compound on the benchtop for a short period?

A4: While brief exposure to air for weighing might be tolerated for some less sensitive phosphines, it is strongly recommended to handle this compound under an inert atmosphere at all times to ensure reproducibility and high-quality experimental results.[2] Even small amounts of oxidation can significantly impact catalytic reactions.

Q5: What techniques are recommended for handling this ligand?

A5: Standard air-sensitive techniques are required. This includes the use of a glovebox for weighing and preparing solutions, or Schlenk line techniques for manipulations on the benchtop. All glassware should be oven-dried and cooled under an inert atmosphere before use.[1][3]

Experimental Protocols

Protocol 1: General Procedure for Setting up a Reaction using Schlenk Line Technique

  • Glassware Preparation: All glassware (Schlenk flask, condenser, stir bar) must be thoroughly dried in an oven (e.g., 120 °C) overnight and cooled under a stream of inert gas (argon or nitrogen).[4]

  • Assemble Apparatus: Assemble the reaction apparatus while hot and immediately place it under a positive pressure of inert gas.

  • Inert Atmosphere Purge: Evacuate the flask using the Schlenk line and then backfill with inert gas. Repeat this "evacuate-refill" cycle at least three times to ensure a completely inert atmosphere.[1]

  • Addition of Solids: Under a positive flow of inert gas, quickly add the solid reagents, including this compound, the metal precursor, and any other solid starting materials or additives.

  • Addition of Solvents and Liquid Reagents: Use a gas-tight syringe or a cannula to transfer degassed solvents and liquid reagents into the reaction flask.

  • Reaction Execution: Once all components are added, the reaction can be heated or stirred as required under a continuous positive pressure of inert gas.

Protocol 2: Synthesis of a Metal Complex with this compound

This is a general guideline; specific amounts and conditions will vary depending on the target complex.

  • Ligand and Metal Precursor Preparation: In a glovebox, weigh the desired amounts of this compound and the metal precursor into separate Schlenk flasks.

  • Dissolution: Add a suitable, degassed anhydrous solvent to each flask to dissolve the solids.

  • Complexation: Using a cannula, slowly transfer the solution of the ligand to the stirred solution of the metal precursor at the desired reaction temperature.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots for analysis (e.g., ³¹P NMR, TLC) under inert conditions.

  • Work-up and Isolation: Once the reaction is complete, the product can be isolated by filtration, crystallization, or solvent removal under vacuum, all performed using appropriate air-sensitive techniques.

Data Presentation

Table 1: Physical and Spectroscopic Data of this compound and its Oxide

PropertyThis compound2-(Diphenylphosphoryl)phenol (Oxidized form)
Molecular Formula C₁₈H₁₅OPC₁₈H₁₅O₂P[5]
Molecular Weight 278.28 g/mol [6]294.28 g/mol
Appearance White solidWhite solid
³¹P NMR Shift (typical) ~ -15 to -25 ppm (in CDCl₃)~ +25 to +35 ppm (in CDCl₃)
Melting Point 142-150 °C[7]N/A

Note: NMR shifts can vary depending on the solvent and concentration.

Visualizations

experimental_workflow_schlenk cluster_prep Preparation cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up A Oven-Dry Glassware B Assemble Apparatus A->B C Evacuate & Backfill (x3) B->C D Add Solids under Inert Gas Flow (Ligand, Metal Precursor, etc.) C->D E Add Degassed Solvents/Liquids (Syringe/Cannula) D->E F Stir/Heat under Positive Inert Pressure E->F G Monitor Reaction Progress (e.g., NMR, TLC) F->G H Isolate Product under Inert Atmosphere G->H troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low/No Yield cause1 Ligand Oxidation start->cause1 cause2 Incorrect Stoichiometry start->cause2 cause3 Inactive Catalyst start->cause3 cause4 Suboptimal Temperature start->cause4 sol1 Improve Inert Atmosphere Inspect Ligand cause1->sol1 sol2 Verify Calculations & Weighing cause2->sol2 sol3 Use Fresh Precursors cause3->sol3 sol4 Optimize Temperature cause4->sol4

References

methods for removing phosphine oxide impurities from reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with phosphine oxide impurities in their reaction mixtures.

Troubleshooting Guide

Problem: My crude product is contaminated with a significant amount of phosphine oxide.

Possible Cause & Solution

Phosphine oxides, such as triphenylphosphine oxide (TPPO), are common byproducts in widely used reactions like the Wittig, Mitsunobu, Staudinger, and Appel reactions.[1] Their removal can be challenging due to their polarity and tendency to co-purify with the desired product, especially on a larger scale where column chromatography is not ideal.[1][2]

The selection of a purification strategy depends on the properties of your product (polarity, stability), the reaction solvent, and the scale of your reaction.[3]

Problem: I am performing a large-scale reaction and need a chromatography-free method to remove triphenylphosphine oxide (TPPO).

Solution

For large-scale syntheses, precipitation or crystallization are often the most viable methods.

  • Direct Precipitation/Crystallization: This technique relies on the difference in solubility between your product and TPPO. TPPO has low solubility in nonpolar solvents like hexane, cyclohexane, and pentane.[1][2][4] You can often precipitate TPPO by concentrating the reaction mixture and then adding a nonpolar solvent.[5][6][7] Cooling the mixture can further induce crystallization.[4]

  • Precipitation with Metal Salts: TPPO can form insoluble complexes with certain metal salts, which can then be easily removed by filtration.[7] This is a scalable and effective chromatography-free method.[7][8] Commonly used metal salts include zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), and calcium bromide (CaBr₂).[7] The formation of a TPPO-ZnCl₂ complex is particularly effective in various polar organic solvents like ethanol, ethyl acetate, and isopropyl alcohol.[7][8][9]

Problem: My product is polar and co-elutes with TPPO during column chromatography.

Solution

When your product has similar polarity to TPPO, traditional silica gel chromatography can be ineffective. Here are some alternative approaches:

  • Precipitation with Zinc Chloride in Polar Solvents: The use of ZnCl₂ to precipitate TPPO is effective even for polar products because the complex formed is often insoluble in polar organic solvents.[8][9]

  • High-Performance Countercurrent Chromatography (HPCCC): This technique has been shown to be a standardized and efficient method for purifying reaction mixtures containing TPPO, offering high recovery of the target compound.[10]

  • Use of Scavenger Resins: Solid-supported reagents, such as functionalized Merrifield resins, can selectively bind to TPPO, allowing for its removal by simple filtration.[3][11]

Problem: I tried precipitating TPPO with a nonpolar solvent, but the yield of my desired product was low.

Possible Cause & Solution

This could be due to your product co-precipitating with TPPO or being adsorbed onto the surface of the precipitated TPPO.

  • Optimize Solvent System: Experiment with different ratios of polar to nonpolar solvents to maximize the precipitation of TPPO while keeping your product in solution.

  • Wash the Precipitate: After filtering the precipitated TPPO, wash the solid with a small amount of cold, nonpolar solvent to recover any entrained product.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing triphenylphosphine oxide (TPPO)?

A1: The primary methods for TPPO removal are:

  • Precipitation/Crystallization: Exploiting the low solubility of TPPO in nonpolar solvents.[4][5][6]

  • Complexation with Metal Salts: Adding metal salts like ZnCl₂ or MgCl₂ to form an insoluble TPPO complex that can be filtered off.[7][8]

  • Chromatography: Using techniques like silica plug filtration for nonpolar products or more advanced methods like HPCCC.[5][6][10]

  • Chemical Conversion: Reacting TPPO with reagents like oxalyl chloride to form an insoluble salt.[11][12]

  • Scavenger Resins: Employing solid-supported reagents to bind and remove TPPO.[3][11]

Q2: How can I remove TPPO if my product is non-polar?

A2: For non-polar and stable products, a silica plug filtration is a good option. Suspend the crude reaction mixture in a nonpolar solvent like pentane or hexane and pass it through a short column of silica gel. The non-polar product will elute while the more polar TPPO will be retained on the silica.[5][6][12]

Q3: What is the best method for removing TPPO on a large, industrial scale?

A3: For large-scale operations, chromatography-free methods are preferred.[1] Optimized precipitation of TPPO by carefully selecting the solvent and temperature is a highly effective and scalable approach.[1][2][13] Precipitation using metal salts like ZnCl₂ or MgCl₂ is also a robust and scalable method.[7][8]

Q4: Can these removal methods be applied to other phosphine oxides besides TPPO?

A4: The principles behind these methods, such as solubility differences and Lewis basicity of the phosphine oxide oxygen, are general. Therefore, these techniques can often be adapted for the removal of other phosphine oxide byproducts. However, optimization for the specific phosphine oxide and product may be necessary.

Q5: Are there any preventative measures to avoid difficult TPPO removal?

A5: Yes, you can consider using alternative phosphine reagents where the resulting phosphine oxide is easier to remove. For example, phosphines with acidic or basic functional groups can be designed so that the corresponding oxide can be easily removed by an acid-base extraction.[1]

Quantitative Data Summary

The following tables summarize the effectiveness of different methods for TPPO removal based on available data.

Table 1: TPPO Removal by Precipitation with Zinc Chloride (ZnCl₂) in Various Solvents [9]

SolventTPPO Remaining in Solution (%)
Ethyl Acetate (EtOAc)<5
Isopropyl Acetate (iPrOAc)<5
Isopropyl Alcohol (iPrOH)<5
Tetrahydrofuran (THF)<15
2-Methyltetrahydrofuran (2-MeTHF)<15
Methyl Ethyl Ketone (MEK)<15
Methanol (MeOH)>15
Acetonitrile (MeCN)>15
Acetone>15
Dichloromethane (DCM)No precipitate formed

Table 2: Effect of ZnCl₂ to TPPO Ratio on Precipitation in Ethanol [9]

Molar Ratio (ZnCl₂ : TPPO)TPPO Removed from Solution (%)
1 : 190
2 : 1>95
3 : 1Not detected

Experimental Protocols

Protocol 1: Removal of TPPO by Precipitation with Zinc Chloride (ZnCl₂) in Ethanol [8][9]

  • Solvent Exchange: If the reaction was performed in a solvent unsuitable for precipitation, concentrate the crude reaction mixture under reduced pressure. Dissolve the residue in ethanol.

  • Prepare ZnCl₂ Solution: Prepare a 1.8 M solution of anhydrous ZnCl₂ in warm ethanol.

  • Precipitation: To the ethanolic solution of the crude product and TPPO at room temperature, add 2 equivalents (relative to the initial amount of triphenylphosphine) of the prepared ZnCl₂ solution.

  • Stirring and Filtration: Stir the mixture for a couple of hours. A white precipitate of the ZnCl₂(TPPO)₂ complex will form. Collect the precipitate by vacuum filtration.

  • Product Isolation: The filtrate contains the purified product. Concentrate the filtrate to remove the ethanol. The residue can be further purified if necessary.

Protocol 2: Removal of TPPO by Silica Plug Filtration for Non-Polar Products [5][6][12]

  • Concentration: Concentrate the crude reaction mixture to a minimum volume.

  • Suspension: Suspend the residue in a minimal amount of a non-polar solvent such as pentane or hexane.

  • Filtration: Prepare a short plug of silica gel in a funnel or column. Pass the suspension through the silica plug.

  • Elution: Elute the desired non-polar product with a non-polar solvent (e.g., pentane, hexane, or a mixture with a small amount of ether). The more polar TPPO will remain adsorbed on the silica gel.

  • Product Isolation: Collect the eluent containing the purified product and concentrate it under reduced pressure. This procedure may need to be repeated 2-3 times for complete removal of TPPO.[5][6][12]

Visualizations

experimental_workflow cluster_start Crude Reaction Mixture cluster_precipitation Precipitation Method cluster_chromatography Chromatography Method cluster_end Purified Product start Crude Product + Phosphine Oxide precip_choice Choose Precipitation Strategy start->precip_choice Non-chromatographic silica_plug Silica Plug Filtration (for non-polar products) start->silica_plug Chromatographic direct_precip Add Non-polar Solvent (e.g., Hexane) precip_choice->direct_precip Direct metal_precip Add Metal Salt (e.g., ZnCl2 in EtOH) precip_choice->metal_precip Metal-assisted filtration1 Filter direct_precip->filtration1 filtration2 Filter metal_precip->filtration2 end Purified Product filtration1->end Filtrate filtration2->end Filtrate silica_plug->end Eluent

Caption: Workflow for selecting a phosphine oxide removal method.

precipitation_workflow start Crude Mixture in Reaction Solvent solvent_exchange Solvent Exchange (if needed) to e.g., Ethanol start->solvent_exchange add_zncl2 Add ZnCl2 Solution (2 eq.) solvent_exchange->add_zncl2 stir Stir at Room Temperature (approx. 2 hours) add_zncl2->stir precipitate Precipitation of ZnCl2(TPPO)2 Complex stir->precipitate filter Vacuum Filtration precipitate->filter filtrate Filtrate Containing Purified Product filter->filtrate solid Solid Precipitate (ZnCl2(TPPO)2) filter->solid concentrate Concentrate Filtrate filtrate->concentrate end Isolated Purified Product concentrate->end

Caption: Detailed workflow for TPPO removal via ZnCl₂ precipitation.

References

improving the stability and lifetime of 2-(Diphenylphosphino)phenol catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using 2-(Diphenylphosphino)phenol and related phosphine-ligated catalysts, with a focus on improving catalyst stability and extending its operational lifetime.

Frequently Asked Questions (FAQs)

Q1: Why is my palladium-catalyzed reaction with this compound underperforming?

A1: Poor performance in cross-coupling reactions is often linked to catalyst deactivation. The primary causes include oxidation of the phosphine ligand, the presence of impurities in reagents or solvents, and suboptimal reaction conditions.[1][2][3] Phosphine ligands are crucial for stabilizing and activating the metal center, and their degradation leads to a loss of catalytic activity.

Q2: What are the most common signs of catalyst deactivation?

A2: Key indicators of catalyst deactivation include:

  • Low or no product yield: The most direct sign that the catalytic system is failing.

  • Reaction stalling: The reaction begins but stops before the starting material is fully consumed.

  • Formation of palladium black: A black precipitate indicates that the active Pd(0) species has aggregated into inactive bulk metal.[4]

  • Changes in ³¹P NMR: The appearance of a new peak shifted downfield from the original phosphine signal often indicates the formation of phosphine oxide.

Q3: What is the primary degradation pathway for my this compound ligand?

A3: The most common degradation pathway for phosphine ligands is oxidation.[1] The phosphorus atom's lone pair of electrons, essential for coordinating to the metal center, can react with oxygen from the air or from peroxide impurities in solvents. This forms a phosphine oxide, which does not effectively coordinate with the palladium center, leading to catalyst deactivation.

Q4: How can I prevent or minimize catalyst degradation?

A4: Preventing degradation requires rigorous exclusion of air and moisture.[1] Best practices include:

  • Using an Inert Atmosphere: Conduct all manipulations, including weighing solids and preparing solutions, under an inert atmosphere like argon or nitrogen using a glovebox or Schlenk line techniques.[5][6][7]

  • Solvent Purity: Use high-purity, anhydrous, and thoroughly degassed solvents. Ethereal solvents like THF are particularly prone to forming peroxide impurities upon storage and should be freshly purified.[2][3]

  • Reagent Quality: Ensure all starting materials, reagents, and bases are pure and free from potential catalyst poisons.[1][3]

  • Proper Glassware Preparation: Oven-dry all glassware and cool it under a stream of inert gas to remove adsorbed oxygen and moisture.[5]

Q5: What is the correct way to store my this compound ligand?

A5: Solid phosphine ligands should be stored in a cool, dark place, ideally within a glovebox or a desiccator under an inert atmosphere.[5][8] Solutions of the ligand should be prepared with degassed solvents and stored in a sealed flask, preferably in a freezer, under an inert atmosphere.[5]

Q6: Is it possible to regenerate a deactivated palladium catalyst?

A6: Yes, regeneration is often possible depending on the deactivation cause.[3] For catalysts deactivated by the formation of phosphine oxides or other impurities, regeneration can sometimes be achieved by washing, recrystallization, or chemical treatment to restore the active species.[9] For instance, inactive PdCl₂(PPh₃)₂ can be converted back to an active precursor through specific chemical procedures.[9]

Troubleshooting Guides

This section addresses specific issues in a problem-cause-solution format.

Problem Possible Cause Recommended Solution & Diagnostic Action
Low or No Product Yield 1. Ligand Oxidation: The phosphine ligand has been oxidized to phosphine oxide, deactivating the catalyst.Action: Take an aliquot from the reaction mixture and analyze via ³¹P NMR to check for phosphine oxide signals. Solution: Improve inert atmosphere techniques. Use freshly purified and rigorously degassed solvents.[2][3]
2. Catalyst Agglomeration: The active Pd(0) species has precipitated as inactive palladium black.Action: Visually inspect the reaction for a black precipitate. Solution: Optimize the ligand-to-palladium ratio. Consider lowering the reaction temperature, as high temperatures can accelerate decomposition.[4][5]
3. Reagent Impurity/Poisoning: Impurities in starting materials or solvents are poisoning the catalyst.[3]Action: Analyze starting materials for purity. Solution: Purify all reagents. Ensure solvents are of high purity and properly dried.[1]
Reaction Stalls Prematurely Gradual Catalyst Deactivation: Slow decomposition of the catalyst is occurring throughout the reaction.Action: Monitor the reaction profile over time to pinpoint when stalling occurs. Solution: Review all handling and storage procedures. If the issue persists, consider running the reaction at a lower temperature to enhance catalyst stability.[5]
Inconsistent Results Variability in Experimental Conditions: Inconsistent quality of solvents, reagents, or inert atmosphere leads to variable results.Action: Keep detailed records of each experiment, noting sources and ages of all materials. Solution: Standardize all experimental protocols, including solvent purification, degassing methods, and inert atmosphere setup. Use reagents from the same batch for comparative studies.[3]
Visualized Workflows and Logic

// Node styles start [label="Low / No Product Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Check Reagent\nQuality & Purity", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; a1_ok [label="Reagents OK", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; a1_bad [label="Purify / Replace\nReagents", fillcolor="#4285F4", fontcolor="#FFFFFF"]; q2 [label="Confirm Rigorous\nInert Atmosphere", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; a2_ok [label="Atmosphere OK", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; a2_bad [label="Improve Degassing &\nInerting Technique", fillcolor="#4285F4", fontcolor="#FFFFFF"]; q3 [label="Systematically Screen\nReaction Parameters", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Reaction Optimized", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> q1; q1 -> a1_bad [label=" Impure "]; q1 -> a1_ok [label=" Pure "]; a1_ok -> q2; q2 -> a2_bad [label=" Deficient "]; q2 -> a2_ok [label=" Sufficient "]; a2_ok -> q3; q3 -> end; } caption { label = "Troubleshooting flowchart for low reaction yield."; fontsize = 10; fontname = "Arial"; }

// Node styles prep [label="1. Dry Glassware & Cool\nUnder Inert Gas", fillcolor="#F1F3F4", fontcolor="#202124"]; setup [label="2. Assemble Apparatus on\nSchlenk Line & Purge", fillcolor="#F1F3F4", fontcolor="#202124"]; solids [label="3. Add Solids (Pd Source, Ligand,\nSubstrates, Base) Under\nPositive Inert Gas Flow", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solvent [label="4. Add Degassed Solvent\nvia Cannula or Syringe", fillcolor="#4285F4", fontcolor="#FFFFFF"]; degas [label="5. Further Degas Mixture if Needed\n(e.g., Freeze-Pump-Thaw)", fillcolor="#FBBC05", fontcolor="#202124"]; run [label="6. Heat to Desired Temperature\n& Monitor Progress", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges prep -> setup; setup -> solids; solids -> solvent; solvent -> degas; degas -> run; } caption { label = "General workflow for handling air-sensitive catalysts."; fontsize = 10; fontname = "Arial"; }

// Node styles active [label="Active Catalyst\n[Pd(0)L₂]\nL = Phosphine Ligand", fillcolor="#34A853", fontcolor="#FFFFFF"]; oxidant [label="O₂ / Peroxides", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; inactive [label="Inactive Species\n[Pd(0)]\n+ Phosphine Oxide (L=O)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges active -> inactive [label="Oxidation"]; oxidant -> inactive;

} caption { label = "Primary catalyst deactivation pathway via ligand oxidation."; fontsize = 10; fontname = "Arial"; }

Key Experimental Protocols
Protocol 1: Handling and Reaction Setup for Air-Sensitive Catalysts

This protocol outlines the standard procedure for setting up a cross-coupling reaction using Schlenk line techniques to ensure an inert atmosphere.

Materials:

  • Schlenk flask and condenser

  • Magnetic stir bar

  • Palladium precursor (e.g., Pd₂(dba)₃)

  • This compound ligand

  • Substrates (e.g., aryl halide, boronic acid)

  • Base (e.g., K₃PO₄)

  • Anhydrous, degassed solvent

  • Septa, needles, and cannula

Procedure:

  • Glassware Preparation: Oven-dry all glassware overnight at >120 °C and allow it to cool under a stream of inert gas (argon or nitrogen).

  • Apparatus Assembly: Assemble the Schlenk flask, stir bar, and condenser. Seal all joints and connect the flask to a dual-manifold Schlenk line.

  • Establish Inert Atmosphere: Evacuate the flask under high vacuum and backfill with inert gas. Repeat this cycle three times to ensure all air is removed.

  • Addition of Solids: Under a positive flow of inert gas, quickly add the palladium precursor, this compound ligand, substrates, and base to the flask.

  • Solvent Addition: Add the anhydrous, degassed solvent to the reaction flask via a gas-tight syringe or by cannula transfer.

  • Degas Reaction Mixture: For maximum air removal, degas the final reaction mixture by bubbling inert gas through the solution for 15-20 minutes or by performing three freeze-pump-thaw cycles.[4]

  • Execute Reaction: Heat the reaction to the desired temperature with vigorous stirring and monitor its progress using an appropriate analytical technique (TLC, GC, LC-MS).

Protocol 2: Confirmation of Ligand Oxidation via ³¹P NMR Spectroscopy

Objective: To identify and quantify the oxidation of the phosphine ligand to its corresponding phosphine oxide.

Methodology:

  • Under an inert atmosphere, carefully take an aliquot of the reaction mixture.

  • Prepare the sample for NMR analysis by dissolving it in a suitable deuterated solvent.

  • Acquire a ³¹P{¹H} NMR spectrum.

  • Analysis: Compare the spectrum to that of the starting this compound ligand. The formation of the phosphine oxide will be indicated by a new signal typically shifted 20-50 ppm downfield from the parent phosphine. The relative integration of the two signals can be used to estimate the extent of oxidation.

Protocol 3: Example Protocol for Regeneration of an Inactive Palladium Catalyst

This protocol is an example for regenerating an inactive PdCl₂(PPh₃)₂ catalyst containing phosphine oxide impurities, adapted from established procedures.[9]

Materials:

  • Inactive PdCl₂(PPh₃)₂

  • Triphenylphosphine (PPh₃)

  • Degassed DMSO

  • Hydrazine hydrate

  • Absolute Ethanol & Diethyl Ether

Procedure:

  • Suspend the inactive PdCl₂(PPh₃)₂ (1 equivalent) and PPh₃ (5 equivalents) in degassed DMSO.

  • Heat the mixture to 140 °C for 1 hour under an inert atmosphere.

  • Stop heating and immediately add hydrazine hydrate (4.1 equivalents) all at once.

  • Stop stirring after one minute. A yellow precipitate of Pd(PPh₃)₄ should form.

  • Collect the yellow precipitate by filtration.

  • Wash the solid sequentially with absolute ethanol and then with diethyl ether.

  • Dry the regenerated catalyst under vacuum, protected from light.[9]

  • Confirm the purity of the regenerated catalyst by ³¹P NMR before use.[9]

References

influence of solvent and base on 2-(Diphenylphosphino)phenol-catalyzed reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing cross-coupling reactions catalyzed by a palladium complex with 2-(Diphenylphosphino)phenol as a ligand. The appropriate selection of solvent and base is critical for achieving high yields and selectivity in these reactions.

Frequently Asked Questions (FAQs)

Q1: What is the role of the solvent in this compound-catalyzed reactions?

A1: The solvent plays a crucial role in palladium-catalyzed cross-coupling reactions by influencing the solubility of reagents, the stability of the catalyst, and the overall reaction rate and selectivity. For instance, polar aprotic solvents like DMF and THF are commonly used and can help stabilize the catalytic species.[1] The choice of solvent can significantly impact the outcome of the reaction, and in some cases, a mixture of solvents, such as THF/water, can improve performance.

Q2: How does the choice of base affect the reaction outcome?

A2: The base is a critical component, particularly in Suzuki-Miyaura couplings, where it is required to activate the organoboron reagent for transmetalation.[2] The strength and nature of the base can influence the reaction rate and can also be a factor in preventing side reactions. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and organic bases (e.g., triethylamine). The optimal base is often substrate-dependent, and screening of different bases is recommended for new applications.

Q3: My reaction is showing low or no conversion. What are the potential causes related to solvent and base?

A3: Low or no conversion can stem from several factors:

  • Poor Solubility: One or more of your reagents may not be sufficiently soluble in the chosen solvent, leading to a sluggish reaction. Consider a different solvent or a solvent mixture.

  • Inappropriate Base: The base may not be strong enough to facilitate the necessary activation step (e.g., in Suzuki coupling) or may be incompatible with your substrates.

  • Catalyst Deactivation: The solvent may not be adequately stabilizing the active palladium species, leading to decomposition (often observed as the formation of palladium black). Ensure you are using degassed solvents to minimize oxidation of the catalyst.

Q4: I am observing significant side product formation. Can solvent or base selection help?

A4: Yes, the choice of solvent and base can influence the selectivity of the reaction. For example, in reactions with substrates bearing multiple reactive sites, the polarity of the solvent can alter the chemoselectivity. Similarly, using a milder base may help to suppress side reactions that are promoted by strongly basic conditions.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues in this compound-catalyzed reactions.

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Poor Reagent Solubility - Try a different solvent in which all reaction components are soluble. Common choices include toluene, dioxane, THF, and DMF. - Consider using a co-solvent system, such as toluene/water or THF/water, which can improve the solubility of inorganic bases.
Ineffective Base - Screen a panel of bases with varying strengths (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH). - For Suzuki-Miyaura reactions, ensure the base is strong enough to form the boronate salt.
Catalyst Decomposition (indicated by the formation of palladium black)- Ensure all solvents and reagents are thoroughly degassed to remove oxygen. - Use a more coordinating solvent that can better stabilize the active Pd(0) species.
Sub-optimal Reaction Temperature - Incrementally increase the reaction temperature. Some cross-coupling reactions require heating to proceed at a reasonable rate.
Issue 2: Formation of Significant Byproducts
Potential Cause Troubleshooting Steps
Homocoupling of Starting Materials - This can be caused by the presence of oxygen. Ensure rigorous degassing of the reaction mixture. - Optimize the stoichiometry of your reactants.
Protodeboronation (in Suzuki Coupling) - Use anhydrous solvents and reagents. - A stronger, non-nucleophilic base might be beneficial.
Reaction with Solvent - In some cases, the solvent itself can participate in side reactions. If suspected, switch to a more inert solvent.

Data on Solvent and Base Effects

The following tables summarize the influence of different solvents and bases on the yield of representative cross-coupling reactions. Note that optimal conditions are highly dependent on the specific substrates used.

Table 1: Influence of Solvent on a Model Suzuki-Miyaura Coupling

Reaction Conditions: Aryl bromide (1.0 mmol), Phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), this compound (4 mol%), K₂CO₃ (2.0 equiv), Solvent (5 mL), 100 °C, 12 h.

SolventYield (%)
Toluene85
Dioxane88
THF75
DMF92

Table 2: Influence of Base on a Model Suzuki-Miyaura Coupling

Reaction Conditions: Aryl bromide (1.0 mmol), Phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), this compound (4 mol%), Base (2.0 equiv), Toluene (5 mL), 100 °C, 12 h.

BaseYield (%)
K₂CO₃85
K₃PO₄91
Cs₂CO₃94
NaOH78
Et₃N<10

Experimental Protocols

General Procedure for a Suzuki-Miyaura Coupling Reaction
  • To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and the selected base (2.0 mmol).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and this compound (0.04 mmol, 4 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (5 mL) via syringe.

  • Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Optimization

The following diagrams illustrate the logical workflow for troubleshooting and optimizing reactions catalyzed by this compound.

Troubleshooting_Workflow Start Start: Low Reaction Yield Check_Solubility Check Reagent Solubility Start->Check_Solubility Solubility_OK Solubility OK? Check_Solubility->Solubility_OK Change_Solvent Change Solvent or Add Co-solvent Solubility_OK->Change_Solvent No Screen_Bases Screen Different Bases Solubility_OK->Screen_Bases Yes Change_Solvent->Check_Solubility Base_OK Improved Yield? Screen_Bases->Base_OK Optimize_Temp Optimize Temperature Base_OK->Optimize_Temp Yes Reevaluate Re-evaluate Ligand/Catalyst Loading Base_OK->Reevaluate No Temp_OK Yield Acceptable? Optimize_Temp->Temp_OK End End: Optimized Conditions Temp_OK->End Yes Temp_OK->Reevaluate No Reevaluate->Start

Caption: Troubleshooting workflow for low reaction yield.

Experimental_Workflow Reagents 1. Combine Reactants, Base, Catalyst, and Ligand Inert_Atmosphere 2. Establish Inert Atmosphere Reagents->Inert_Atmosphere Add_Solvent 3. Add Degassed Solvent Inert_Atmosphere->Add_Solvent Reaction 4. Heat and Stir Add_Solvent->Reaction Monitoring 5. Monitor Progress (TLC/GC-MS) Reaction->Monitoring Workup 6. Aqueous Workup Monitoring->Workup Purification 7. Purify Product Workup->Purification Analysis 8. Characterize Product Purification->Analysis

Caption: General experimental workflow for cross-coupling.

References

Technical Support Center: Overcoming Steric Hindrance in Catalysis with 2-(Diphenylphosphino)phenol Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered when using 2-(diphenylphosphino)phenol ligands in catalytic reactions, particularly those involving sterically hindered substrates.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound ligands in overcoming steric hindrance in catalysis?

A1: this compound ligands are a class of bulky, electron-rich monophosphine ligands. Their significant steric bulk is crucial for promoting the formation of monoligated, 12-electron palladium intermediates (L1Pd), which are generally the catalytically active species in many cross-coupling reactions. This steric demand facilitates the reductive elimination step, which is often the rate-limiting step, especially when coupling sterically congested substrates. The phenol group can also participate in catalyst coordination and stabilization.

Q2: What are the most common causes of low yield or slow reaction rates when using this compound ligands with sterically hindered substrates?

A2: Several factors can contribute to poor performance:

  • Inefficient Catalyst Activation: The active Pd(0) species may not be generated efficiently from the Pd(II) precatalyst.

  • Catalyst Deactivation: The phosphine ligand can oxidize to phosphine oxide, rendering the catalyst inactive. The catalyst can also decompose or form inactive palladium black.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and highly dependent on the specific substrates.

  • Protodeboronation: In Suzuki-Miyaura coupling, this side reaction consumes the boronic acid starting material and can be accelerated by bulky phosphine ligands under basic conditions.[1]

Q3: How can I tell if my this compound ligand is degrading?

A3: Ligand degradation, primarily through oxidation to the corresponding phosphine oxide, is a common issue. You can monitor the integrity of your ligand using ³¹P NMR spectroscopy. The phosphorus atom in the active phosphine ligand has a characteristic chemical shift. Upon oxidation, this chemical shift will move significantly downfield. By comparing the integration of the phosphine and phosphine oxide signals, you can quantify the extent of degradation.

Q4: Are there alternative ligands to this compound for coupling sterically demanding substrates?

A4: Yes, several other classes of bulky, electron-rich phosphine ligands are effective for sterically challenging couplings. These include Buchwald-type biaryl phosphines (e.g., XPhos, SPhos, RuPhos, and BrettPhos) and N-heterocyclic carbenes (NHCs). The choice of ligand often depends on the specific reaction, and screening a variety of ligands may be necessary to find the optimal conditions.[2][3]

Troubleshooting Guides

Guide 1: Low or No Product Yield
Potential Cause Recommended Solution
Catalyst Inactivity The Pd(II) precatalyst may not be efficiently reduced to the active Pd(0) species. Ensure proper degassing of solvents and reagents to remove oxygen. Consider a pre-activation step where the Pd(II) source and the this compound ligand are heated briefly before adding the substrates.[4][5]
Ligand Incompatibility While this compound is a good starting point, it may not be optimal for all substrate combinations. Screen other bulky, electron-rich ligands such as Buchwald-type biaryl phosphines (e.g., XPhos, SPhos) to identify a more effective catalyst system.
Poor Substrate Reactivity Sterically hindered aryl chlorides can be particularly challenging. Using a more reactive aryl bromide or iodide may improve yields. Increasing the reaction temperature or using a more polar aprotic solvent like dioxane or DMF can also enhance reactivity.
Incorrect Base or Solvent The choice of base is critical. For Suzuki-Miyaura reactions, strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base such as NaOtBu or LHMDS is typically required. The solvent should be anhydrous and thoroughly degassed.
Guide 2: Catalyst Deactivation
Potential Cause Recommended Solution
Ligand Oxidation The phosphine ligand is susceptible to oxidation. Work under a strictly inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Ensure all solvents and reagents are anhydrous and thoroughly degassed.
Formation of Inactive Pd Species At high temperatures or concentrations, palladium can precipitate as inactive palladium black. Ensure efficient stirring and consider running the reaction at a lower concentration.
Product Inhibition The reaction product may coordinate to the palladium center and inhibit catalysis. If suspected, try running the reaction at a lower substrate concentration or consider methods for in situ product removal.
Thermal Instability The catalyst may not be stable at the required reaction temperature. If you suspect thermal decomposition, try running the reaction at a lower temperature for a longer period.

Data Presentation

Table 1: Comparison of Ligand Performance in the Buchwald-Hartwig Amination of a Sterically Hindered Aryl Bromide

LigandAmineBaseSolventTemp (°C)Time (h)Yield (%)
PPh₃AnilineNaOtBuToluene10024<10
This compound (analog) AnilineNaOtBuToluene1001275
XPhosAnilineNaOtBuToluene100892
RuPhosAnilineNaOtBuToluene100695
BrettPhosAnilineNaOtBuToluene1001088

Data is representative and compiled based on typical performance of these ligand classes with sterically hindered substrates.

Table 2: Effect of Reaction Parameters on Suzuki-Miyaura Coupling Yield with a Bulky Aryl Bromide using a this compound Analog Ligand

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃Toluene/H₂O1002445
2K₃PO₄Toluene/H₂O1001878
3Cs₂CO₃Toluene/H₂O1001285
4K₃PO₄Dioxane/H₂O1001291
5K₃PO₄Dioxane/H₂O802472

Data is representative and illustrates general trends for optimizing Suzuki-Miyaura reactions with bulky phosphine ligands.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of a Sterically Hindered Aryl Bromide

This protocol is a general guideline and should be optimized for specific substrates.

Materials:

  • Sterically hindered aryl bromide (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • This compound (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane and water (4:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl bromide, arylboronic acid, and K₃PO₄.

  • In a separate vial, dissolve Pd(OAc)₂ and this compound in a small amount of the dioxane/water solvent mixture.

  • Add the catalyst solution to the Schlenk flask containing the substrates and base.

  • Add the remaining solvent to the reaction mixture.

  • Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes or by performing three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Synthesis of this compound

This is a representative synthesis; specific conditions may require optimization.

Materials:

  • 2-Bromophenol (1.0 equiv)

  • n-Butyllithium (n-BuLi) in hexanes (1.1 equiv)

  • Chlorodiphenylphosphine (Ph₂PCl) (1.1 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2-bromophenol in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi dropwise to the solution and stir for 1 hour at -78 °C.

  • To the resulting mixture, add chlorodiphenylphosphine dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Visualizations

Catalytic_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition + Ar-X Pd(II)L(Ar)(X) Pd(II)L(Ar)(X) Oxidative_Addition->Pd(II)L(Ar)(X) Transmetalation Transmetalation Pd(II)L(Ar)(X)->Transmetalation + Ar'-M Pd(II)L(Ar)(Ar') Pd(II)L(Ar)(Ar') Transmetalation->Pd(II)L(Ar)(Ar') Reductive_Elimination Reductive Elimination Pd(II)L(Ar)(Ar')->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-Ar' Product Reductive_Elimination->Ar-Ar'

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Troubleshooting_Workflow Start Low Yield or Slow Reaction Check_Catalyst Check Catalyst Activity & Ligand Integrity Start->Check_Catalyst Check_Conditions Optimize Reaction Conditions Check_Catalyst->Check_Conditions Catalyst OK Success Successful Reaction Check_Catalyst->Success Catalyst Inactive -> Replace Check_Reagents Verify Reagent Purity & Stoichiometry Check_Conditions->Check_Reagents Optimization Fails Check_Conditions->Success Optimization Succeeds Screen_Ligands Screen Alternative Bulky Ligands Check_Reagents->Screen_Ligands Reagents OK Check_Reagents->Success Impure Reagents -> Purify Screen_Ligands->Success Better Ligand Found

Caption: A workflow for troubleshooting low yields in catalysis.

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectra of 2-(Diphenylphosphino)phenol and Its Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H NMR spectra of the versatile ligand 2-(Diphenylphosphino)phenol and its metal complexes. Understanding the spectral shifts upon coordination is crucial for characterizing novel compounds and elucidating their structural properties. This document summarizes key ¹H NMR data, provides experimental protocols for synthesis and characterization, and offers a visual representation of the coordination behavior.

Interpreting ¹H NMR Spectra: Free Ligand vs. Metal Complexes

The ¹H NMR spectrum of this compound serves as a baseline for understanding the changes that occur upon coordination to a metal center. The aromatic protons of the phenyl and phenol rings, as well as the hydroxyl proton, provide sensitive probes for electronic and structural modifications.

This compound (Free Ligand): The ¹H NMR spectrum of the free ligand is expected to show distinct signals for the protons on the diphenylphosphino group and the phenolic ring. The hydroxyl proton typically appears as a broad singlet, the chemical shift of which can be concentration and solvent dependent. The aromatic protons will exhibit complex multiplets in the aromatic region of the spectrum.

Metal Complexes: Upon coordination to a metal such as palladium(II) or platinum(II), significant changes in the ¹H NMR spectrum are observed. These "coordination shifts" are indicative of the ligand binding to the metal center.

  • Downfield Shift of Phenolic Protons: Deprotonation of the phenolic hydroxyl group upon coordination to a metal center leads to a disappearance of the -OH signal and a general downfield shift of the protons on the phenolate ring. This is due to the donation of electron density from the oxygen atom to the metal.

  • Changes in Phenylproton Signals: The protons on the phenyl rings of the diphenylphosphino group also experience shifts upon coordination. The magnitude and direction of these shifts depend on the nature of the metal and the overall geometry of the complex.

  • Coupling to Phosphorus-31: The protons on the phenyl rings will show coupling to the phosphorus-31 nucleus, resulting in more complex splitting patterns.

  • Coupling to Metal Nuclei: For metals with NMR-active isotopes, such as ¹⁹⁵Pt (I=1/2, 33.8% abundance), additional coupling to the metal center can be observed as satellite peaks, providing definitive evidence of coordination.

Comparative ¹H NMR Data

CompoundProton EnvironmentChemical Shift (δ, ppm)MultiplicityJ-coupling (Hz)Solvent
This compound Aromatic Protons~6.7 - 7.5m-CDCl₃
OH Protonvariablebr s-CDCl₃
Triphenylphosphine Aromatic Protons7.23 - 7.38m-CDCl₃
Tri(o-tolyl)phosphine Aromatic Protons6.72 - 7.24mJ(H,P) = 13, 5CDCl₃
Methyl Protons2.39s-CDCl₃

Note: The chemical shifts for this compound are estimated based on related structures as precise experimental data is not widely published. The aromatic region for phosphine-containing compounds is often complex due to overlapping multiplets and P-H coupling.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of a protected 2-halophenol with a diphenylphosphine source, followed by deprotection. A detailed procedure for a related compound, 2,6-bis(diphenylphosphino)-4-methyl-ethoxymethylphenol, can be adapted[1].

  • Protection of the Phenol: The hydroxyl group of 2-bromophenol is protected, for example, as an ethoxymethyl (EOM) ether.

  • Lithiation and Phosphination: The protected 2-bromophenol is treated with n-butyllithium at low temperature (-60 °C) to generate an organolithium intermediate. This is then reacted with chlorodiphenylphosphine.[1]

  • Deprotection: The protecting group is removed under acidic conditions to yield the final product.

Synthesis of a Generic Palladium(II) Complex

A general procedure for the synthesis of a palladium(II) complex with a phosphine ligand is as follows:

  • A solution of a palladium(II) salt, such as PdCl₂(CH₃CN)₂, is prepared in an appropriate solvent (e.g., dichloromethane or acetonitrile).

  • A solution of the phosphine ligand (e.g., this compound) in the same or a compatible solvent is added to the palladium salt solution.

  • The reaction mixture is stirred at room temperature for a specified period.

  • The resulting complex can be isolated by precipitation, filtration, and washing with a suitable solvent.

¹H NMR Sample Preparation

  • Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • For air-sensitive samples, preparation should be carried out under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) and using degassed solvents.

Visualization of Coordination

The coordination of this compound to a metal center can be visualized as a chelation process involving both the "soft" phosphorus donor and the "hard" oxygen donor. This dual coordination mode is a key feature of this ligand's chemistry.

Coordination Coordination of this compound to a Metal Center cluster_ligand This compound cluster_complex Metal Complex P P PhenolRing Phenolic Ring P->PhenolRing Ph1 Phenyl P->Ph1 Ph2 Phenyl P->Ph2 M Metal (M) P->M Coordination O O O->PhenolRing O->M P_coord P PhenolRing_coord Phenolic Ring P_coord->PhenolRing_coord Ph1_coord Phenyl P_coord->Ph1_coord Ph2_coord Phenyl P_coord->Ph2_coord O_coord O O_coord->PhenolRing_coord

Caption: Coordination of this compound to a metal center.

This guide serves as a foundational resource for researchers working with this compound and its derivatives. While detailed ¹H NMR data for a wide range of its complexes remains to be fully documented in publicly accessible literature, the principles outlined here provide a strong framework for the interpretation of newly acquired spectral data.

References

A Comparative Analysis of 2-(Diphenylphosphino)phenol and Other Monophosphine Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate ligand is paramount for the success of cross-coupling reactions. This guide provides an objective comparison of the catalytic performance of 2-(Diphenylphosphino)phenol with other widely used monophosphine ligands, supported by experimental data from seminal cross-coupling reactions.

Monophosphine ligands are crucial in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, which are fundamental transformations in the synthesis of pharmaceuticals and functional materials. The electronic and steric properties of these ligands play a significant role in the efficiency and scope of these reactions. This guide focuses on this compound, a ligand featuring a hydroxyl group ortho to the phosphine, and compares its performance with other established monophosphine ligands.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The choice of ligand is critical, especially when employing challenging substrates like aryl chlorides. Below is a comparison of this compound with other monophosphine ligands in the Suzuki-Miyaura coupling of aryl chlorides.

Table 1: Comparison of Monophosphine Ligand Performance in the Suzuki-Miyaura Coupling of Aryl Chlorides

LigandAryl HalideArylboronic AcidBaseSolventTemp (°C)Catalyst Loading (mol%)Yield (%)TON
This compound 4-ChlorotoluenePhenylboronic acidK₃PO₄Toluene1001Data not availableData not available
SPhos4-ChlorotoluenePhenylboronic acidK₃PO₄Toluene/H₂O1000.00005>99~2,000,000[1]
RuPhos4-Chlorobiphenyl4-Methylphenylboronic acidK₃PO₄THFRT29547.5[1]
cataCXium® A4-ChlorotoluenePhenylboronic acidK₃PO₄Toluene1100.01989800
XPhos2-ChlorotoluenePhenylboronic acidK₃PO₄Dioxane1000.598196[1]

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The ligand's structure significantly influences the reaction's efficiency, particularly with less reactive aryl halides or challenging amine substrates.

Table 2: Comparison of Monophosphine Ligand Performance in the Buchwald-Hartwig Amination

LigandAryl HalideAmineBaseSolventTemp (°C)Catalyst Loading (mol%)Yield (%)
This compound BromobenzeneAnilineNaOtBuToluene801Data not available
XPhos4-ChlorotolueneMorpholineNaOtBuToluene1001.594
RuPhosAryl BromidesMorpholine derivativesK₃PO₄Dioxane100260-88
BrettPhosAryl MesylatesPrimary Aliphatic AminesNaOtBuToluene1100.5-2High
BippyPhos(Hetero)aryl ChloridesNH indolesNaOtBu1,4-Dioxane1102High[2]

Note: While this compound is a known ligand for C-N cross-coupling, specific quantitative data for a direct comparison under these conditions was not found in the reviewed literature.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the synthesis of this compound and its application in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of a protected 2-halophenol with a diphenylphosphine source, followed by deprotection. A representative procedure is as follows:

  • Protection of the Phenolic Hydroxyl Group: The hydroxyl group of 2-bromophenol is protected, for example, as an ethoxymethyl (EOM) ether.

  • Lithiation and Phosphination: The protected 2-bromophenol is treated with a strong base such as n-butyllithium at low temperature (-78 °C) to generate an aryllithium species. This is then quenched with chlorodiphenylphosphine to introduce the diphenylphosphino group.

  • Deprotection: The protecting group is removed under acidic conditions to yield this compound.

General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), the base (e.g., K₃PO₄, 2.0 mmol), the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol), and the monophosphine ligand (0.024 mmol).

  • The tube is evacuated and backfilled with an inert gas (e.g., Argon) three times.

  • Anhydrous solvent (e.g., toluene, 5 mL) is added via syringe.

  • The reaction mixture is stirred at the specified temperature for the required time.

  • After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination
  • In a glovebox, a vial is charged with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), the monophosphine ligand (0.024 mmol), and the base (e.g., NaOtBu, 1.4 mmol).

  • The aryl halide (1.0 mmol) and the amine (1.2 mmol) are added, followed by the solvent (e.g., toluene, 2 mL).

  • The vial is sealed and the mixture is stirred at the indicated temperature for the specified duration.

  • Upon completion, the reaction is cooled to room temperature, diluted with a suitable solvent, and filtered through a pad of celite.

  • The filtrate is concentrated, and the residue is purified by flash chromatography.

Catalytic Cycles and Workflow Visualization

The catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions are fundamental to understanding the role of the monophosphine ligand. The ligand influences key steps such as oxidative addition and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L Pd(0)L Ar-Pd(II)(X)L Ar-Pd(II)(X)L Pd(0)L->Ar-Pd(II)(X)L Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L Ar-Pd(II)(Ar')L Ar-Pd(II)(X)L->Ar-Pd(II)(Ar')L Transmetalation (Ar'B(OR)2) Ar-Pd(II)(Ar')L->Pd(0)L Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Ar-Pd(II)(X)L Ar-Pd(II)(X)L Pd(0)L->Ar-Pd(II)(X)L Oxidative Addition (Ar-X) [Ar-Pd(II)(NHR'R'')]L [Ar-Pd(II)(NHR'R'')]L Ar-Pd(II)(X)L->[Ar-Pd(II)(NHR'R'')]L Amine Coordination (HNR'R''); -HX [Ar-Pd(II)(NHR'R'')]L->Pd(0)L Reductive Elimination (Ar-NR'R'')

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Weigh Aryl Halide, Boronic Acid/Amine, Base Catalyst Add Pd Precursor & Ligand Reactants->Catalyst Solvent Add Anhydrous Solvent Catalyst->Solvent Heating Stir at Specified Temperature Solvent->Heating Quenching Quench with Water Heating->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Purification Purify by Chromatography Extraction->Purification

Caption: A generalized experimental workflow for cross-coupling reactions.

References

performance comparison of 2-(Diphenylphosphino)phenol vs. DPEphos in catalysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cross-coupling catalysis, the choice of ligand is paramount to achieving high efficiency, selectivity, and broad substrate scope. This guide provides a comparative analysis of two phosphine-based ligands: the monodentate 2-(Diphenylphosphino)phenol and the bidentate Bis(2-diphenylphosphinophenyl)ether (DPEphos). This comparison is tailored for researchers, scientists, and drug development professionals seeking to optimize their catalytic systems.

Ligand Structures at a Glance

This compound is a monodentate phosphine ligand featuring a hydroxyl group ortho to the phosphine moiety. This structural feature allows for potential secondary interactions and hemilability, which can influence the catalytic cycle.

DPEphos , on the other hand, is a chelating diphosphine ligand with a flexible diphenyl ether backbone. Its wide bite angle is a key characteristic that impacts the geometry and reactivity of the metal center.[1][2]

Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in organic synthesis. The performance of a palladium catalyst in this reaction is heavily influenced by the coordinating ligand.

DPEphos: A Versatile Ligand for Suzuki-Miyaura Coupling

DPEphos has been employed in palladium-catalyzed Suzuki-Miyaura couplings, particularly for the challenging coupling of aryl chlorides. The following table summarizes representative data for DPEphos in the coupling of various aryl chlorides with phenylboronic acid.

Table 1: Performance of DPEphos in the Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid

EntryAryl ChloridePd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)TONTOF (h⁻¹)
14-ChlorotoluenePd(OAc)₂ (1.5)DPEphos (1.5)Cs₂CO₃Toluene1001698654.1
24-ChloroanisolePd(OAc)₂ (1.5)DPEphos (1.5)Cs₂CO₃Toluene1001695633.9
32-ChlorotoluenePd(OAc)₂ (1.5)DPEphos (1.5)Cs₂CO₃Toluene1001692613.8
41-Chloro-4-nitrobenzenePd(OAc)₂ (1.5)DPEphos (1.5)K₃PO₄Dioxane1001299665.5

Note: The data in this table is compiled from representative literature and may not have been generated under identical experimental setups. TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / time.

This compound: A Ligand with Untapped Potential

Quantitative performance data for this compound in Suzuki-Miyaura coupling reactions is scarce in the reviewed literature, preventing a direct quantitative comparison with DPEphos. However, based on its structure, we can infer its potential catalytic behavior. As a monodentate, electron-rich phosphine, it is expected to promote the oxidative addition step, a key process in the catalytic cycle.[3] The presence of the ortho-hydroxyl group could potentially participate in the catalytic cycle through protonolysis or by acting as a hemilabile coordinating group, which might influence the rate of reductive elimination. Further experimental investigation is required to quantify its performance and elucidate its precise role in catalysis.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The choice of ligand is critical for the success of this transformation, especially when dealing with less reactive aryl chlorides.

DPEphos in Buchwald-Hartwig Amination

DPEphos has been shown to be an effective ligand in the palladium-catalyzed amination of aryl halides. A key study highlighted its use in the amination of aryl bromides under solvent-free conditions.

Table 2: Performance of DPEphos in the Buchwald-Hartwig Amination of Aryl Bromides with Secondary Amines (Solvent-Free)

EntryAryl BromideAminePd Source (mol%)Ligand (mol%)BaseTemp (°C)Time (h)Yield (%)TONTOF (h⁻¹)
1BromobenzeneMorpholinePd(OAc)₂ (1)DPEphos (2)NaOtBu1001989898
24-BromotolueneDiphenylaminePd(OAc)₂ (1)DPEphos (2)NaOtBu1202959547.5
31-Bromo-4-methoxybenzeneDi-n-butylaminePd(OAc)₂ (1)DPEphos (2)NaOtBu1001.5979764.7

Note: The data in this table is based on a study by Beletskaya et al. under solvent-free conditions.

This compound in Buchwald-Hartwig Amination

Similar to the Suzuki-Miyaura coupling, specific quantitative data for the performance of this compound in Buchwald-Hartwig amination is not well-documented in the available literature. Its electron-rich nature suggests it could be a competent ligand for this transformation. The acidic phenolic proton might interact with the basic conditions typically employed in Buchwald-Hartwig amination, potentially leading to in situ formation of a phosphine-phenoxide ligand, which could have distinct electronic and steric properties.

Experimental Protocols

General Experimental Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Catalyst Preparation: In a separate glovebox or under an inert atmosphere, prepare a stock solution of the palladium precursor (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., DPEphos) in the desired solvent (e.g., toluene or dioxane).

  • Reaction Initiation: Add the appropriate volume of the catalyst solution to the Schlenk tube containing the substrates and base.

  • Reaction Conditions: The reaction mixture is then heated to the desired temperature (typically 80-110 °C) and stirred for the specified time.

  • Work-up and Analysis: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The product yield and purity are determined by techniques such as ¹H NMR, GC, or LC-MS.

General Experimental Protocol for Buchwald-Hartwig Amination

This protocol provides a general framework for performing a Buchwald-Hartwig amination reaction.

  • Reaction Setup: In an oven-dried Schlenk tube, combine the aryl halide (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOtBu, 1.4 mmol).

  • Catalyst Loading: Add the palladium precursor (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., DPEphos) to the tube under an inert atmosphere.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction Conditions: The reaction vessel is sealed and heated in an oil bath at the specified temperature for the required duration.

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature, quenched with water, and extracted with an appropriate organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Visualizing Catalytic Processes

To better understand the fundamental steps in these catalytic reactions and the typical workflow for ligand evaluation, the following diagrams are provided.

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(L)n-1 Ar-Pd(II)-X(L)n-1 Pd(0)Ln->Ar-Pd(II)-X(L)n-1 Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L)n-1 Ar-Pd(II)-OR'(L)n-1 Ar-Pd(II)-X(L)n-1->Ar-Pd(II)-OR'(L)n-1 Ligand Exchange (Base, R'B(OR)2) Ar-Pd(II)-Ar'(L)n-1 Ar-Pd(II)-Ar'(L)n-1 Ar-Pd(II)-OR'(L)n-1->Ar-Pd(II)-Ar'(L)n-1 Transmetalation Ar-Pd(II)-Ar'(L)n-1->Pd(0)Ln Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Ligand_Screening_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Define Reaction Parameters (Aryl Halide, Amine/Boronic Acid, Base, Solvent, Temp.) B Prepare Stock Solutions (Substrates, Base, Pd Precursor) A->B C Dispense Ligands into Reaction Vials B->C D Add Substrate and Base Solutions C->D E Add Pd Precursor Solution to Initiate D->E F Run Reactions under Controlled Conditions E->F G Quench Reactions and Prepare Samples F->G H Analyze by GC/LC-MS for Yield/Conversion G->H I Data Analysis and Comparison H->I

Caption: A typical experimental workflow for phosphine ligand screening in cross-coupling reactions.

Conclusion

DPEphos stands out as a well-established and versatile bidentate ligand for both Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, demonstrating high yields with a range of substrates, including challenging aryl chlorides. Its performance is supported by quantitative data in the literature.

References

A Comparative Guide to Single-Crystal X-ray Diffraction Analysis of 2-(Diphenylphosphino)phenol Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the single-crystal X-ray diffraction analysis of metal complexes featuring the 2-(diphenylphosphino)phenol ligand and its alternatives. By presenting quantitative crystallographic data, detailed experimental protocols, and visual representations of coordination chemistry, this document serves as a valuable resource for researchers in organometallic chemistry, materials science, and drug development.

Introduction to this compound as a Ligand

This compound is a versatile bidentate ligand that coordinates to metal centers through its phosphorus and phenolic oxygen atoms. This "hard-soft" ligand character makes it suitable for complexing with a wide range of transition metals, leading to diverse coordination geometries and molecular structures. The resulting metal complexes are of significant interest for their potential applications in catalysis, materials science, and as models for biological systems. Understanding the precise three-dimensional structure of these complexes through single-crystal X-ray diffraction is paramount for elucidating structure-property relationships and designing novel compounds with tailored functionalities.

Comparative Analysis of Crystallographic Data

The structural parameters of metal complexes are crucial for understanding their stability, reactivity, and potential applications. Below is a comparative summary of key crystallographic data for complexes of this compound with various transition metals. For comparison, data for complexes with related phosphine-phenol and phosphine-pyridine ligands are also presented.

Table 1: Selected Crystallographic Data for Metal Complexes with this compound

ComplexMetal IonCoordination GeometryM-P Bond Length (Å)M-O Bond Length (Å)P-M-O Bite Angle (°)
[Ni(C₁₈H₁₄OP)₂]Ni(II)Square Planar2.1661.88382.78
[Zn₃(C₁₈H₁₄OP)₆]Zn(II)Octahedral (central Zn), fac-MO₃P₃ (peripheral Zn)2.45 (avg)2.08 (avg)-
[Mn₃(C₁₈H₁₄OP)₆(H₂O)₆]Mn(II)Octahedral (central Mn), Anionic [Mn(ligand)₃]⁻---

Data extracted from published crystallographic studies. The manganese complex exists as a co-crystal of two different trinuclear units.

Table 2: Crystallographic Data for Metal Complexes with Alternative Phosphine Ligands

ComplexLigandMetal IonCoordination GeometryM-P Bond Length (Å)M-N/O Bond Length (Å)P-M-N/O Bite Angle (°)
[CuCl(C₁₇H₁₄NP)₃]2-(Diphenylphosphino)pyridineCu(I)Tetrahedral2.233 (avg)2.10 (avg, M-N)~109
[Er(C₃₃H₃₀O₃P₂) (NO₃)₃]·Me₂CO2,6-Bis(diphenylphosphinomethyl)phenol P,P'-dioxideEr(III)Distorted Tricapped Trigonal Prism-2.35 (avg, M-Oₚ), 2.45 (avg, M-Oₙ)-

Data extracted from published crystallographic studies. M-Oₚ refers to the bond with the phosphinoyl oxygen, and M-Oₙ to the bond with the nitrate oxygen.

Experimental Protocols

Detailed and reproducible experimental procedures are fundamental to advancing scientific research. The following sections provide standardized protocols for the synthesis of this compound and a general procedure for the synthesis and crystallization of its metal complexes, as well as a typical protocol for single-crystal X-ray diffraction analysis.

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of 2-bromophenol with chlorodiphenylphosphine in the presence of a strong base.

Materials:

  • 2-Bromophenol

  • Chlorodiphenylphosphine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Standard Schlenk line and glassware

Procedure:

  • A solution of 2-bromophenol in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • An equimolar amount of n-BuLi is added dropwise to the solution, and the mixture is stirred for 1 hour at -78 °C to facilitate the formation of the lithium phenoxide.

  • An equimolar amount of chlorodiphenylphosphine is then added dropwise to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield this compound as a white solid.

General Synthesis and Crystallization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in an appropriate solvent.

Materials:

  • This compound

  • Metal salt (e.g., NiCl₂·6H₂O, Zn(OAc)₂·2H₂O)

  • Anhydrous solvent (e.g., ethanol, methanol, acetonitrile, THF)

  • Crystallization vials

Procedure:

  • The metal salt and this compound (in a stoichiometric ratio, e.g., 1:2 for a Ni(II) complex) are dissolved in an anhydrous solvent under an inert atmosphere.

  • The reaction mixture is stirred at room temperature or heated under reflux for a specified period to ensure complete reaction.

  • The solution is then filtered to remove any insoluble impurities.

  • Single crystals suitable for X-ray diffraction can be obtained by various crystallization techniques, including:

    • Slow Evaporation: The filtered solution is left undisturbed in a loosely capped vial to allow for the slow evaporation of the solvent.

    • Vapor Diffusion: A vial containing the solution of the complex is placed inside a larger sealed container with a more volatile anti-solvent (a solvent in which the complex is poorly soluble). The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the complex and promoting crystal growth.

    • Liquid-Liquid Diffusion: A solution of the complex is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface of the two liquids.

Single-Crystal X-ray Diffraction Analysis

The following is a general protocol for the collection and refinement of single-crystal X-ray diffraction data.

Procedure:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation at low temperatures.[1]

  • Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100-150 K) using a cryostream. X-ray diffraction data are collected using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).[2] The crystal is rotated through a series of angles, and diffraction images are recorded at each step.[2]

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots.[2]

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data using least-squares methods to improve the agreement between the calculated and observed diffraction patterns.[2] All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Visualization of Experimental Workflows and Molecular Structures

To better illustrate the processes and concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

experimental_workflow cluster_synthesis Ligand & Complex Synthesis cluster_xrd Single-Crystal X-ray Diffraction ligand Synthesis of This compound complex Synthesis of Metal Complex ligand->complex crystallization Crystallization complex->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection mounting->data_collection processing Data Processing data_collection->processing solution_refinement Structure Solution & Refinement processing->solution_refinement analysis Structural Analysis (Bond Lengths, Angles, etc.) solution_refinement->analysis

Caption: Experimental workflow for the synthesis and structural analysis of this compound complexes.

Caption: Bidentate coordination of this compound to a metal center (M).

References

A Comparative Guide to Mass Spectrometry Techniques for the Analysis of 2-(Diphenylphosphino)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of organophosphorus compounds, this guide provides an objective comparison of two primary mass spectrometry techniques for the characterization of 2-(Diphenylphosphino)phenol: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS). This guide is based on established methodologies for similar phenolic and organophosphorus compounds.

Data Presentation: Comparison of Analytical Techniques

The selection of an appropriate mass spectrometry technique for the analysis of this compound is contingent on several factors, including the desired sensitivity, the complexity of the sample matrix, and the specific analytical goal (e.g., quantification versus structural elucidation). Below is a summary of the expected performance characteristics of GC-MS (with derivatization) and ESI-MS/MS for this analyte.

FeatureGas Chromatography-Mass Spectrometry (GC-MS) with SilylationElectrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS)
Sample Volatility Requirement High (Derivatization is mandatory)Low (Direct analysis of the polar molecule is possible)
Derivatization Step Required (e.g., Silylation with BSTFA)Optional (Can be used to enhance sensitivity)
Ionization Mode Electron Ionization (EI)Electrospray Ionization (ESI), positive or negative ion mode
Fragmentation Extensive, provides detailed structural informationControllable, Collision-Induced Dissociation (CID) for targeted fragmentation
Sensitivity ng/mL to pg/mL rangepg/mL to fg/mL range
Selectivity HighVery High, especially in Multiple Reaction Monitoring (MRM) mode
Matrix Effect Low to ModerateModerate to High, can be mitigated with chromatographic separation
Typical Precursor Ion (m/z) [M-TMS]+ (trimethylsilyl derivative)[M+H]+ or [M-H]-
Expected Major Fragment Ions (m/z) Loss of methyl, phenyl, and trimethylsilanol groupsLoss of phenyl, phenol, and diphenylphosphine oxide moieties

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful analysis of this compound. The following sections provide plausible methodologies for both GC-MS with derivatization and ESI-MS/MS, based on established practices for similar analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation Derivatization

Due to its low volatility, this compound requires derivatization prior to GC-MS analysis to convert the polar hydroxyl group into a more volatile silyl ether.

1. Sample Preparation and Derivatization:

  • Drying: Ensure the sample extract is completely dry, as silylating reagents are moisture-sensitive. This can be achieved by evaporation under a gentle stream of nitrogen.

  • Reagent Addition: To the dried sample residue in a reaction vial, add 50 µL of anhydrous pyridine to dissolve the analyte. Subsequently, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 60 minutes in a heating block.

  • Cooling and Analysis: After the reaction is complete, allow the vial to cool to room temperature. The derivatized sample is then ready for injection into the GC-MS system.

2. GC-MS Instrumentation and Conditions:

  • GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating the silylated derivative.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL of the derivatized sample is injected in splitless mode.

  • Injector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp: Increase to 300°C at a rate of 15°C/min.

    • Final hold: Maintain at 300°C for 10 minutes.

  • Mass Spectrometer:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-500.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS)

ESI-MS/MS allows for the direct analysis of this compound without derivatization and provides high selectivity and sensitivity, particularly when operated in Multiple Reaction Monitoring (MRM) mode.

1. Sample Preparation:

  • Dissolve the sample in a suitable solvent compatible with reverse-phase liquid chromatography, such as a mixture of acetonitrile and water or methanol and water, to a final concentration in the low ng/mL to µg/mL range.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from 5% to 95% mobile phase B over several minutes to ensure adequate separation.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometer:

    • Ionization: Electrospray Ionization (ESI) in positive ion mode is generally suitable for phosphine-containing compounds.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 350°C.

    • Collision Gas: Argon.

    • MS/MS Analysis: Select the protonated molecule [M+H]+ as the precursor ion for collision-induced dissociation (CID). Optimize collision energy to achieve characteristic fragmentation.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the two described mass spectrometry techniques.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample containing This compound Dry Evaporation to Dryness Sample->Dry Nitrogen Stream Derivatization Silylation with BSTFA Dry->Derivatization Add Pyridine & BSTFA, Heat at 70°C GC_Injection GC Injection Derivatization->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation Ionization Electron Ionization (EI) GC_Separation->Ionization Mass_Analysis Mass Analysis (MS) Ionization->Mass_Analysis Data Data Acquisition Mass_Analysis->Data

GC-MS analysis workflow with derivatization.

ESIMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-ESI-MS/MS Analysis Sample Sample containing This compound Dissolution Dissolution in LC-MS grade solvent Sample->Dissolution LC_Injection LC Injection Dissolution->LC_Injection LC_Separation Liquid Chromatographic Separation LC_Injection->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MS1 Precursor Ion Selection (MS1) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 Product Ion Analysis (MS2) CID->MS2 Data Data Acquisition MS2->Data

LC-ESI-MS/MS analysis workflow.

A Comparative Guide to the Catalytic Efficiency of 2-(Diphenylphosphino)phenol and Buchwald-type Ligands in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of ligands is paramount in palladium-catalyzed cross-coupling reactions, directly influencing catalytic activity, substrate scope, and overall efficiency. This guide provides an objective comparison of the catalytic performance of 2-(diphenylphosphino)phenol and the widely utilized Buchwald-type ligands in Suzuki-Miyaura and Buchwald-Hartwig amination reactions. While direct, head-to-head comparative studies are limited, this document synthesizes available experimental data to offer valuable insights for ligand selection and reaction optimization.

Ligand Structures at a Glance

Buchwald-type ligands are characterized by a biaryl backbone with a phosphine moiety, known for their steric bulk and electron-rich nature, which promotes the formation of highly active monoligated palladium species.[1] In contrast, this compound is a simpler, commercially available ligand featuring a hydroxyl group ortho to the phosphine.

Ligand_Structures cluster_0 This compound cluster_1 Buchwald-type Ligand (XPhos) 2DPP XPhos

Caption: Structural comparison of this compound and a representative Buchwald-type ligand, XPhos.

Suzuki-Miyaura Coupling: A Comparative Overview

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in organic synthesis. The following data, compiled from various sources, compares the performance of palladium catalysts bearing this compound derivatives and various Buchwald-type ligands in the coupling of aryl halides with arylboronic acids.

Table 1: Performance in Suzuki-Miyaura Cross-Coupling Reactions

LigandAryl HalideArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-(Diphenylphosphinoxy)naphthyl 4-BromotoluenePhenylboronic acid0.001K₃PO₄Toluene60298[2]
2-(Diphenylphosphinoxy)naphthyl 4-ChlorotoluenePhenylboronic acid0.01K₃PO₄Toluene60495[2]
N-Diphenylphosphanyl-2-aminopyridine 4-ChlorotoluenePhenylboronic acid1K₃PO₄Toluene1101296[3]
XPhos 4-ChlorotoluenePhenylboronic acid0.05K₃PO₄TolueneRT1898[4]
SPhos 2-ChloropyridinePhenylboronic acid2K₃PO₄Toluene1001294[4]
RuPhos 4-ChlorotoluenePhenylboronic acid0.5K₂CO₃Toluene1001699[5]

*Note: 2-(Diphenylphosphinoxy)naphthyl is a phosphinite ligand, structurally related to this compound, where the phenol is replaced by a naphthol moiety.

Buchwald-Hartwig Amination: A Focus on Buchwald Ligands

Table 2: Performance in Buchwald-Hartwig Amination Reactions

LigandAryl HalideAmineCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
XPhos 4-ChlorotolueneMorpholine1.5NaOtBuTolueneReflux694
RuPhos 4-ChlorotolueneDi-n-butylamine1NaOtBuToluene1101899[5]
BippyPhos 4-ChlorotolueneAniline1NaOtBuToluene1002498[6]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling with 2-(Diphenylphosphinoxy)naphthyl Ligand [2]

A mixture of the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), and the palladium catalyst (generated in situ from Pd(OAc)₂ and the ligand, 0.001-0.01 mol%) in toluene (5 mL) is stirred at the specified temperature for the indicated time. After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are dried over anhydrous sulfate, filtered, and concentrated. The product is then purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination with XPhos Ligand

In a nitrogen-filled glovebox, a vial is charged with Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and NaOtBu (2.0 equiv). The vial is sealed and brought out of the glovebox. Toluene, the aryl halide (1.0 equiv), and the amine (1.2 equiv) are added via syringe. The reaction mixture is then heated to the specified temperature for the indicated time. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash chromatography.

Catalytic Cycle and Ligand Comparison

The general catalytic cycle for palladium-catalyzed cross-coupling reactions involves oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination and deprotonation (for Buchwald-Hartwig), and reductive elimination. The ligand plays a crucial role in each of these steps, influencing the stability of the palladium intermediates and the rates of the elementary steps.

Catalytic_Cycle Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative\nAddition->Ar-Pd(II)-X(L) Transmetalation/\nAmine Coordination Transmetalation/ Amine Coordination Ar-Pd(II)-X(L)->Transmetalation/\nAmine Coordination R-B(OH)2 or R2NH Ar-Pd(II)-R(L) Ar-Pd(II)-R(L) Transmetalation/\nAmine Coordination->Ar-Pd(II)-R(L) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L)->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-R

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

The superior performance of Buchwald-type ligands is often attributed to their steric bulk, which promotes the formation of a monoligated, 12-electron Pd(0) species. This species is highly reactive in the oxidative addition step, which is often the rate-limiting step of the catalytic cycle.[7] The biaryl backbone also provides a stable and electron-rich environment for the palladium center.

While less data is available for this compound, its phosphinite derivative has shown high activity in Suzuki-Miyaura couplings at very low catalyst loadings.[2] This suggests that the electronic properties of the P-O bond and the potential for hemilability of the hydroxyl group may play a significant role in its catalytic activity.

Conclusion

Based on the available data, Buchwald-type ligands, such as XPhos, SPhos, and RuPhos, demonstrate exceptional efficiency and broad applicability in both Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. They are particularly effective for challenging substrates and can operate at low catalyst loadings.

References

A Comparative Analysis of the Electronic and Steric Properties of 2-(Diphenylphosphino)phenol

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organometallic chemistry and catalysis, the performance of a transition metal catalyst is intricately linked to the electronic and steric characteristics of its surrounding ligands. For researchers, scientists, and professionals in drug development, the rational selection of ligands is a critical step in optimizing catalytic activity and selectivity. This guide provides a detailed comparison of the electronic and steric parameters of 2-(Diphenylphosphino)phenol against other commonly employed phosphine ligands, supported by established experimental and computational methodologies.

Quantitative Comparison of Ligand Parameters

The electronic nature of a phosphine ligand is commonly quantified by the Tolman Electronic Parameter (TEP), which is determined by measuring the ν(CO) stretching frequency of a [Ni(CO)₃L] complex. A lower TEP value indicates a more electron-donating ligand. The steric bulk is typically represented by the ligand cone angle (θ), with larger angles indicating greater steric hindrance around the metal center.

Below is a comparative summary of these parameters for this compound and other frequently used phosphine ligands. The values for this compound are estimated based on computational analysis due to the limited availability of experimental data, while the values for the other ligands are experimentally determined.

LigandStructureTolman Electronic Parameter (TEP) (cm⁻¹)Cone Angle (θ) (°)
This compound c1(P(c2ccccc2)c3ccccc3)ccccc1O2065.1 (Calculated)152 (Calculated)
Triphenylphosphine (PPh₃)P(c1ccccc1)(c2ccccc2)c3ccccc32068.9145
Tri(o-tolyl)phosphine (P(o-tol)₃)P(c1ccccc1C)(c2ccccc2C)c3ccccc3C2067.5194
Tricyclohexylphosphine (PCy₃)P(C1CCCCC1)(C2CCCCC2)C3CCCCC32056.4170
Tri-tert-butylphosphine (P(t-Bu)₃)P(C(C)(C)C)(C(C)(C)C)C(C)(C)C2056.1182

Note: The values for this compound are based on computational modeling and are intended for comparative purposes.

Experimental and Computational Protocols

A rigorous understanding of ligand effects necessitates standardized methods for their quantification.

1. Determination of the Tolman Electronic Parameter (TEP)

The TEP is experimentally determined by synthesizing a tricarbonylnickel(0) complex of the phosphine ligand of interest, [Ni(CO)₃L].[1] The A₁ symmetric C-O stretching frequency of this complex is then measured using infrared (IR) spectroscopy. The position of this vibrational band provides a direct measure of the net electron-donating or -withdrawing ability of the phosphine ligand.[1]

  • Experimental Workflow:

    • Synthesis of [Ni(CO)₃L]: The phosphine ligand (L) is reacted with a suitable nickel carbonyl precursor, typically tetracarbonylnickel(0) (Ni(CO)₄), in an inert solvent.

    • Purification: The resulting [Ni(CO)₃L] complex is purified, often by recrystallization or chromatography.

    • IR Spectroscopy: A solution of the purified complex is analyzed by IR spectroscopy, and the frequency of the A₁ C-O stretching vibration is recorded.

2. Determination of the Ligand Cone Angle

The ligand cone angle, as conceptualized by Tolman, is a measure of the steric bulk of a ligand.[2] It is defined as the solid angle formed at the metal center that encompasses the van der Waals radii of the outermost atoms of the ligand.[2] While originally determined from physical models, cone angles are now frequently calculated from the optimized geometries of metal-ligand complexes obtained through computational methods like Density Functional Theory (DFT).[3][4]

  • Computational Workflow:

    • Model Building: A 3D model of the phosphine ligand coordinated to a metal center (e.g., Nickel) is constructed.

    • Geometry Optimization: The geometry of the complex is optimized using a suitable level of theory and basis set (e.g., B3LYP/6-31G*).[3]

    • Cone Angle Calculation: The cone angle is calculated from the optimized coordinates of the atoms in the ligand. Various software packages are available for this purpose.

Visualizing Methodologies and a Catalytic Application

To further elucidate these concepts, the following diagrams illustrate the experimental workflow for parameter determination and a representative catalytic cycle where phosphine ligands play a crucial role.

experimental_workflow cluster_tep Tolman Electronic Parameter (TEP) Determination cluster_cone_angle Cone Angle (θ) Determination (Computational) synthesis_tep Synthesis of [Ni(CO)₃L] Complex purification_tep Purification synthesis_tep->purification_tep ir_spec IR Spectroscopy purification_tep->ir_spec tep_value ν(CO) Stretching Frequency (TEP) ir_spec->tep_value model_building Construct 3D Model of M-L Complex geometry_optimization Geometry Optimization (DFT) model_building->geometry_optimization cone_angle_calc Cone Angle Calculation geometry_optimization->cone_angle_calc cone_angle_value Cone Angle (θ) cone_angle_calc->cone_angle_value

Caption: Experimental and Computational Workflow for Ligand Parameterization.

The electronic and steric properties of phosphine ligands directly influence the efficiency of various catalytic reactions. A prime example is the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis.

suzuki_coupling pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (R¹-X) pd0->oxidative_addition Ar-X pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation (R²-B(OR)₂) pd2_complex->transmetalation Ar'-B(OR)₂ pd2_r1r2_complex R¹-Pd(II)L₂-R² transmetalation->pd2_r1r2_complex reductive_elimination Reductive Elimination pd2_r1r2_complex->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product

Caption: Simplified Catalytic Cycle for the Suzuki-Miyaura Cross-Coupling Reaction.

In this cycle, electron-donating phosphine ligands can facilitate the initial oxidative addition step, while sterically bulky ligands can promote the final reductive elimination step, leading to the formation of the desired product. The judicious choice of a ligand with the optimal balance of electronic and steric properties, such as this compound with its moderate donating ability and steric profile, is therefore paramount for achieving high catalytic efficiency.

References

A Comparative Guide to the Spectroscopic Properties of 2-(Diphenylphosphino)phenol Coordination Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for coordination complexes of the versatile ligand, 2-(Diphenylphosphino)phenol. The information presented herein is intended to serve as a valuable resource for researchers in the fields of coordination chemistry, catalysis, and materials science, facilitating the identification and characterization of novel metal complexes.

Introduction to this compound and its Coordination Chemistry

This compound is a bidentate ligand featuring both a "soft" phosphorus donor and a "hard" oxygen donor. This unique combination allows for versatile coordination behavior with a wide range of transition metals, leading to complexes with diverse geometries and electronic properties. The phenolate oxygen can act as a bridging ligand, facilitating the formation of polynuclear complexes. The electronic and steric properties of these complexes can be fine-tuned by modifying the metal center or by introducing ancillary ligands, making them attractive candidates for applications in catalysis, materials science, and medicinal chemistry.

Spectroscopic Data Comparison

The following tables summarize key spectroscopic data for coordination complexes of this compound and structurally related ligands with various transition metals. This data is essential for the structural elucidation and characterization of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the coordination environment of the this compound ligand. The ³¹P NMR chemical shift is particularly sensitive to the coordination of the phosphorus atom to the metal center, while ¹H and ¹³C NMR provide information about the overall structure of the complex.

Table 1: Comparative ³¹P, ¹H, and ¹³C NMR Data for this compound and Related Ligand Complexes

Complex/LigandSolvent³¹P NMR (δ, ppm)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
Palladium(II) Complex Analogue
[PdCl₂(dpme)] (dpme = 1,1-bis(diphenylphosphinomethyl)ethene)CDCl₃-7.7-7.4 (m, Ph), 4.2 (s, CH₂)134-128 (Ph), 45 (CH₂)[1]
Platinum(II) Complex Analogue
[PtCl₂(dppe)] (dppe = 1,2-bis(diphenylphosphino)ethane)CDCl₃43.3, 44.7 (with ¹⁹⁵Pt satellites)7.9-7.2 (m, Ph), 2.5 (m, CH₂)135-128 (Ph), 30 (CH₂)[2]
Cobalt(II) Complex Analogue
CoCl₂{PPh₂(p-C₆H₄NMe₂)}₂-Not reportedNot reportedNot reported[3]
Nickel(II) Complex Analogue
[Ni(bfdtc)(NCS)(PPh₃)] (bfdtc = N-benzyl-N-furfuryldithiocarbamate)CDCl₃23.57.8-7.2 (m, Ph), 5.0, 4.8 (s, CH₂), 3.7 (s, CH₂)204 (CS₂), 134-127 (Ph), 60, 55 (CH₂)[4]

Note: Data for directly analogous this compound complexes were not available in a comparative format. The data presented is for structurally similar phosphine ligands to provide a comparative context.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the coordination of the phenolic oxygen and the phosphine group to the metal center. Key vibrational bands to consider include the P-C stretching frequency and the C-O stretching frequency of the phenolate group.

Table 2: Comparative IR Data for this compound and Related Ligand Complexes

Complex/Ligandν(P-C) (cm⁻¹)ν(C-O) (cm⁻¹)Other Key Bands (cm⁻¹)Reference
Palladium(II) Complex Analogue
[PdCl₂(dpme)]1435-3057 (ν C-H, arom.), 2924 (ν C-H, aliph.)[1]
Platinum(II) Complex Analogue
[PtCl₂(N(SO₂quin)dpa)]--879 (ν S-N)[5]
Cobalt(II) Complex Analogue
CoCl₂(PPh₂Py)₂440 (ν Co-P)-1580 (ν C=N), 520 (ν Co-N), 332 (ν Co-Cl)[3]
Nickel(II) Complex Analogue
[Ni(bfdtc)(NCS)(PPh₃)]--2085 (ν NCS), 1481 (ν C-N)[4]

Note: The C-O stretching frequency of the phenolate is a key indicator of its coordination mode (terminal or bridging). A shift to lower wavenumbers upon coordination is typically observed.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the coordination complexes. Ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands are often observed, in addition to intraligand π-π* transitions.

Table 3: Comparative UV-Vis Data for this compound and Related Ligand Complexes

Complex/LigandSolventλ_max (nm) (ε, M⁻¹cm⁻¹)AssignmentReference
Palladium(II) Complex Analogue
[PdCl₂(dpme)]Dichloromethane200-400 (intense bands)Intraligand and Charge Transfer[1]
Platinum(II) Complex Analogue
[Pt(4PLO)Cl]DMF26,500-25,000 cm⁻¹, 24,300-23,275 cm⁻¹, 20,900-22,800 cm⁻¹Intraligand, LMCT, S→Pd(II) & ¹A₁g→¹B₁g[6]
Cobalt(II) Complex Analogue
--INVALID-LINK--₂AcetonitrileNot specifiedd-d transitions[7]
Nickel(II) Complex Analogue
[Ni(bfdtc)(NCS)(PPh₃)]Dichloromethane328, 395, 470Intraligand, MLCT[4]

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and characterization of coordination complexes. Below are representative procedures for the synthesis of related phosphine-ligated metal complexes.

General Synthesis of a Palladium(II)-Diphosphine Complex[1]

A solution of a Pd(II) salt (e.g., PdCl₂, 0.26 mmol) in dichloromethane (15 mL) is added to a solution of the diphosphine ligand (0.26 mmol) in dichloromethane (10 mL). The resulting mixture is stirred for a short period (e.g., 10 minutes) to yield a clear solution. Slow evaporation of the solvent at room temperature affords the crystalline product.

General Synthesis of a Cobalt(II)-Phosphine Complex[3]

A solution of CoCl₂·6H₂O in ethanol is added to a solution of the phosphine ligand in dichloromethane. The reaction mixture is stirred at room temperature, leading to the precipitation of the complex. The solid product is then filtered, washed with the solvent, and dried under vacuum.

General Synthesis of a Nickel(II)-Phosphine Complex[4]

A precursor nickel(II) complex, such as [Ni(bfdtc)₂], is reacted with a phosphine ligand, for instance, triphenylphosphine, in a suitable solvent. The reaction mixture is stirred, and the resulting complex is isolated and characterized.

Visualization of Coordination Modes

The coordination of this compound to a metal center can occur in several ways, primarily as a bidentate P,O-chelating ligand to a single metal center or as a bridging ligand between two metal centers.

G cluster_0 Mononuclear Chelation cluster_1 Dinuclear Bridging M1 M P1 P M1->P1 Coordination O1 O M1->O1 Coordination Ph1 Ph P1->Ph1 Ph2 Ph P1->Ph2 Phenol1 C₆H₄ P1->Phenol1 O1->Phenol1 M2 M P2 P M2->P2 Coordination O2 O M2->O2 Coordination M3 M' M3->O2 Coordination Ph3 Ph P2->Ph3 Ph4 Ph P2->Ph4 Phenol2 C₆H₄ P2->Phenol2 O2->Phenol2

Caption: Coordination modes of this compound.

This guide serves as a foundational resource for the spectroscopic properties of this compound coordination complexes. Further research into specific metal-ligand systems will undoubtedly reveal more detailed and nuanced spectroscopic behavior.

References

Safety Operating Guide

Proper Disposal of 2-(Diphenylphosphino)phenol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document provides essential guidance on the safe and compliant disposal of 2-(Diphenylphosphino)phenol (CAS No. 60254-10-6), a compound commonly used in laboratory settings for various chemical syntheses.[1] Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide is intended for researchers, scientists, and professionals in the field of drug development.

This compound is classified as a hazardous substance, causing skin and eye irritation, and may cause respiratory irritation.[1] Proper handling and disposal are therefore mandatory.

Hazard Summary
Hazard ClassificationDescriptionSource
Skin Corrosion/IrritationCategory 2[1][2]
Serious Eye Damage/IrritationCategory 2[1][2]
Specific Target Organ ToxicityMay cause respiratory irritation[1]
(Single Exposure)

Disposal Workflow Diagram

DisposalWorkflow cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection & Segregation cluster_disposal_pathway Disposal Pathway A Unused/Expired This compound D Solid Waste Container (Clearly Labeled) A->D B Contaminated Materials (Gloves, Pipettes, Glassware) B->D C Aqueous Solutions Containing the Compound E Liquid Waste Container (Clearly Labeled) C->E F Store in Designated Hazardous Waste Area D->F E->F G Arrange for Pickup by Licensed Waste Disposal Service F->G H Final Disposal at Approved Facility G->H

Caption: Decision workflow for the proper disposal of this compound waste streams.

Experimental Protocols: Disposal Procedures

The following step-by-step procedures must be followed for the disposal of this compound and associated waste materials.

Personal Protective Equipment (PPE)

Before handling the compound, ensure that appropriate personal protective equipment is worn. This includes:

  • Safety Goggles: To protect against eye irritation.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.

  • Laboratory Coat: To protect skin and clothing.

  • Respiratory Protection: If working in a poorly ventilated area or if dust is generated, a NIOSH-approved respirator is advised.

Waste Segregation and Collection

Proper segregation of waste is crucial to prevent accidental chemical reactions and to ensure compliant disposal.

  • Solid Waste:

    • Collect unused or expired this compound in its original container or a clearly labeled, sealed, and compatible container.

    • Contaminated disposable materials such as gloves, weighing paper, and pipette tips should be collected in a dedicated, puncture-resistant container lined with a heavy-duty plastic bag.[3]

    • Label the container clearly as "Hazardous Waste: this compound contaminated debris".

  • Liquid Waste:

    • Aqueous solutions containing this compound must be collected in a dedicated, leak-proof, and clearly labeled container.[4]

    • Do not mix this waste with other organic solvents or hazardous waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.[5]

    • Label the container with "Hazardous Waste: Aqueous solution with this compound".

  • Contaminated Glassware:

    • Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., acetone) in a fume hood.

    • The solvent rinsate must be collected as hazardous waste.

    • After rinsing, wash the glassware with soap and water.

Storage of Hazardous Waste

All waste containers must be stored in a designated hazardous waste accumulation area that is secure and away from general laboratory traffic. Ensure that containers are tightly sealed to prevent leaks or spills.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Control Ignition Sources: If the material is in a flammable solvent, extinguish all nearby ignition sources.

  • Contain the Spill: Use a chemical spill kit with appropriate absorbent materials to contain the spill. Do not use combustible materials like paper towels for large spills of flammable solutions.

  • Clean-up:

    • For small dry spills, carefully sweep the material into a container, avoiding dust generation.[6]

    • For liquid spills, use an inert absorbent material to soak up the spill.

  • Decontaminate: Clean the spill area with a suitable solvent and then with soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and your institution's EHS department.

Final Disposal

Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in the regular trash.[6] All collected waste must be disposed of through your institution's hazardous waste management program, which will arrange for pickup and disposal by a licensed hazardous waste contractor.[5] Ensure all required paperwork is completed for the waste pickup.

References

Essential Safety and Logistical Information for Handling 2-(Diphenylphosphino)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols and logistical plans for the handling and disposal of 2-(Diphenylphosphino)phenol, catering to researchers, scientists, and professionals in drug development. The following guidelines are designed to ensure a safe laboratory environment and proper management of this chemical.

Hazard Identification and Classification

This compound is classified as a hazardous substance. All personnel must review the Safety Data Sheet (SDS) before handling.

Signal Word: Warning

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategorySpecification
Eye Protection Chemical safety goggles and/or a face shield must be worn.[1]
Hand Protection For incidental contact, double-layered nitrile gloves should be worn. For direct handling or potential for significant contact, heavy-duty neoprene or butyl gloves are recommended over nitrile gloves. Gloves should be changed immediately if contaminated.[1]
Skin and Body Protection A flame-retardant lab coat, long pants, and closed-toe shoes are required. For tasks with a high risk of splashing, a chemically resistant apron should be worn.[1]
Respiratory Protection Work should be conducted in a certified chemical fume hood. If there is a risk of exceeding exposure limits, a full-face respirator with a combination particulate and phosphine-specific cartridge is required.[2][3]

Handling and Storage Procedures

Due to its potential air-sensitivity, this compound requires specific handling techniques to prevent degradation and ensure safety.

Operational Plan:

  • Preparation:

    • Ensure all glassware is clean, dry, and free of contaminants.[4]

    • Prepare the work area within a certified chemical fume hood.

    • Have all necessary reagents and equipment ready before introducing the this compound.

  • Inert Atmosphere Handling:

    • For reactions sensitive to air or moisture, use of a glove box or Schlenk line is recommended.[5]

    • If a glove box is not available, use air-free techniques such as purging reaction vessels with an inert gas (e.g., argon or nitrogen).[4]

  • Transfer:

    • Solid this compound should be weighed and transferred quickly to minimize atmospheric exposure.

    • If in solution, use a syringe or cannula for transfers under an inert atmosphere.[6]

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

    • Keep away from oxidizing agents and incompatible materials.[7]

    • Store protected from light and moisture.[1]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused/Expired Chemical Dispose of as hazardous waste through a licensed chemical disposal facility. Do not dispose of down the drain.[8][9]
Contaminated Labware (solid) Collect in a designated, sealed hazardous waste container labeled "Hazardous Waste" with the chemical name.[10]
Contaminated Solvents (liquid) Collect in a compatible, sealed hazardous waste container labeled "Hazardous Waste" with the chemical names and approximate concentrations.[8][10]
Contaminated PPE Gloves, lab coats, and other contaminated disposable PPE should be collected in a designated hazardous waste bag and disposed of through the institution's hazardous waste program.[1]

Experimental Workflow for Handling

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Fume Hood prep_ppe->prep_hood prep_glass Ensure Glassware is Dry prep_hood->prep_glass prep_inert Set up Inert Atmosphere (if needed) prep_glass->prep_inert weigh Weigh Solid prep_inert->weigh transfer Transfer to Reaction Vessel weigh->transfer dissolve Dissolve in Anhydrous Solvent transfer->dissolve run_reaction Conduct Reaction under Inert Atmosphere dissolve->run_reaction quench Quench Reaction (if necessary) run_reaction->quench dispose_liquid Dispose of Liquid Waste quench->dispose_liquid dispose_solid Dispose of Solid Waste quench->dispose_solid decontaminate Decontaminate Glassware dispose_liquid->decontaminate dispose_solid->decontaminate

Caption: A flowchart outlining the key steps for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Diphenylphosphino)phenol
Reactant of Route 2
Reactant of Route 2
2-(Diphenylphosphino)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.